Praxinor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
69910-62-9 |
|---|---|
Molecular Formula |
C35H44N10O8 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3.C17H21N5O5/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3/t12-,15-;/m0./s1 |
InChI Key |
QMHHHNTYPGEMIH-NXCSSKFKSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O |
Related CAS |
8004-31-7 (di-hydrochloride) |
Synonyms |
acrinor Akrinor cafedrine - theodrenaline cafedrine, theodrenaline drug combination H-835 praxino |
Origin of Product |
United States |
Foundational & Exploratory
Theodrenaline and Cafedrine: A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of theodrenaline (B228420) and cafedrine (B87544), typically in a 20:1 ratio, is an established therapeutic option for treating hypotensive states, particularly during anesthesia. This technical guide provides an in-depth exploration of the core mechanisms of action of these two covalently linked compounds. Theodrenaline, a conjugate of noradrenaline and theophylline (B1681296), and cafedrine, a conjugate of norephedrine (B3415761) and theophylline, exert their effects through a synergistic interplay of adrenergic receptor stimulation and phosphodiesterase inhibition. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action
The clinical efficacy of the theodrenaline and cafedrine combination in elevating mean arterial blood pressure is primarily achieved by increasing cardiac stroke volume and output, with minimal impact on heart rate and systemic vascular resistance.[1] This hemodynamic profile results from a dual mechanism involving both direct and indirect sympathomimetic actions, coupled with the inhibition of phosphodiesterase (PDE).
Adrenergic Receptor Stimulation
The adrenergic effects are multifaceted, involving both direct receptor agonism and the release of endogenous catecholamines:
-
Direct β1-Adrenergic Stimulation: The noradrenaline component of theodrenaline directly stimulates β1-adrenoceptors in cardiomyocytes.[1][2] This interaction activates the associated Gs-protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that enhances cardiac inotropy (contractility).[1][2]
-
Indirect Sympathomimetic Action: The norephedrine moiety of cafedrine is responsible for the release of endogenous noradrenaline from sympathetic nerve terminals.[2] This released noradrenaline further contributes to the stimulation of β1-adrenoceptors, augmenting the positive inotropic effect.
-
α1-Adrenergic Effects: The noradrenaline component of theodrenaline also activates α1-adrenoceptors on vascular smooth muscle cells, which can induce vasoconstriction.[1] However, this effect is often counteracted by the vasodilatory action of the theophylline component.
Phosphodiesterase (PDE) Inhibition
Both theodrenaline and cafedrine contain a theophylline component, which acts as a non-selective inhibitor of phosphodiesterases.[1][3] In the context of cardiac function, the inhibition of PDE3 is most relevant.[1] By inhibiting PDE, the degradation of cAMP is reduced, leading to its accumulation within the cardiomyocyte.[1] This increase in intracellular cAMP reinforces and prolongs the signaling cascade initiated by β1-adrenoceptor stimulation, thereby amplifying the inotropic response.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies.
| Compound/Combination | Parameter | Value | Experimental System | Source |
| Theodrenaline/Cafedrine (20:1) | EC50 (Particle Transport Velocity) | 0.46 µM (0.46 µM Theodrenaline, 9.6 µM Cafedrine) | Murine Tracheal Epithelium | |
| Theodrenaline | EC50 (Particle Transport Velocity) | 4 µM | Murine Tracheal Epithelium | |
| Cafedrine | EC50 (Particle Transport Velocity) | 408 µM | Murine Tracheal Epithelium | |
| Theodrenaline/Cafedrine | ED50 (10% increase in MAP) | 1.5 ± 0.08 mg/kg | Patients under general anesthesia | |
| Akrinor™ | Clinically Relevant Concentration | 42 mg/L | Estimated | |
| (corresponds to) | 5.7 µM Theodrenaline | |||
| 101 µM Cafedrine |
Signaling Pathways and Experimental Workflows
Signaling Pathway in Cardiomyocytes
Caption: Signaling cascade of theodrenaline and cafedrine in cardiomyocytes.
Experimental Workflow: Isometric Contraction in Human Atrial Trabeculae
Caption: Workflow for assessing inotropic effects in human heart tissue.
Detailed Experimental Protocols
Isometric Contraction Measurement in Human Atrial Trabeculae
This protocol is adapted from studies investigating the pharmacodynamic effects of theodrenaline and cafedrine on human cardiac tissue.
-
Tissue Preparation: Human atrial appendages are obtained from patients undergoing cardiac surgery. The tissue is immediately placed in an oxygenated, cardioplegic solution and transported to the laboratory. Trabeculae of suitable size and orientation are carefully dissected.
-
Mounting: The dissected trabeculae are mounted in organ baths containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The preparations are stimulated at a frequency of 1 Hz.
-
Stabilization: The trabeculae are allowed to equilibrate for a period of at least 60 minutes, during which the bathing solution is changed regularly.
-
Experimental Procedure: After stabilization, a baseline contractile force is recorded. Theodrenaline, cafedrine, or their combination is added to the organ bath in a cumulative manner, with sufficient time between additions to allow for a stable response.
-
Data Acquisition and Analysis: The isometric contraction force is recorded continuously. Concentration-response curves are generated, and parameters such as the EC50 (the concentration that produces 50% of the maximal response) are calculated.
-
Pharmacological Characterization: To delineate the specific receptors involved, experiments can be repeated in the presence of selective antagonists (e.g., CGP 20712A for β1-adrenoceptors and ICI 118,551 for β2-adrenoceptors). To assess the contribution of PDE inhibition, the potentiation of the response to a direct adenylyl cyclase activator like forskolin (B1673556) can be measured.
Particle Transport Velocity (PTV) in Murine Tracheal Epithelium
This ex vivo method serves as a surrogate for assessing mucociliary clearance.
-
Tissue Preparation: Tracheas are excised from mice and placed in a physiological buffer solution. The trachea is opened longitudinally along the ventral side.
-
Mounting: The tracheal preparation is fixed in a superfusion chamber with the ciliated epithelial surface facing upwards. The chamber is maintained at a constant temperature and superfused with a buffered salt solution.
-
PTV Measurement: Small particles (e.g., carbon particles) are placed on the epithelial surface. The movement of these particles, driven by ciliary beating, is recorded using a microscope and a camera. The velocity of the particles is then analyzed using appropriate software.
-
Experimental Procedure: A baseline PTV is established. The superfusion solution is then switched to one containing the test compound(s) (theodrenaline, cafedrine, or the combination) at various concentrations. The PTV is continuously monitored to determine the effect of the compounds.
-
Investigation of Signaling Pathways: To identify the underlying signaling mechanisms, the experiments are repeated with the co-administration of specific inhibitors (e.g., β-adrenoceptor antagonists, inhibitors of protein kinase A, or inhibitors of IP3 receptors).
Conclusion
Theodrenaline and cafedrine act in concert to produce a reliable and effective pressor response. Their mechanism of action is a well-defined synergy between direct and indirect β1-adrenergic stimulation, which increases cardiac contractility, and the inhibition of phosphodiesterase, which amplifies this effect by preserving intracellular cAMP levels. The available quantitative data, primarily from functional assays, supports the higher potency of theodrenaline in eliciting cellular responses compared to cafedrine, while also highlighting the synergistic nature of their combination. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced pharmacology of these compounds and for the development of novel cardiovascular agents. Further studies are warranted to determine the specific binding affinities and PDE inhibition constants to provide a more complete quantitative profile of these drugs.
References
The Pharmacological Profile of Theodrenaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theodrenaline (B228420), a synthetic compound formed by the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296), is a cardiac stimulant and anti-hypotensive agent.[1] It is primarily utilized in clinical practice in a 1:20 fixed-dose combination with cafedrine. This technical guide provides a comprehensive overview of the pharmacological profile of theodrenaline, focusing on its mechanism of action, receptor interactions, and functional effects. Due to the limited availability of data on theodrenaline as a single agent, this document synthesizes information from studies on the cafedrine/theodrenaline combination and provides context through established principles of adrenergic and phosphodiesterase pharmacology.
Introduction
Theodrenaline is a sympathomimetic agent that exerts its physiological effects through a dual mechanism: direct action on adrenergic receptors and inhibition of phosphodiesterase (PDE) enzymes.[2][3] As a conjugate of norepinephrine, it targets both α- and β-adrenergic receptors, leading to cardiovascular responses such as increased cardiac contractility and vasoconstriction.[2][4] The theophylline moiety confers PDE inhibitory properties, which can potentiate the effects of adrenergic stimulation by increasing intracellular levels of second messengers like cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This guide details the available preclinical and clinical data to provide a thorough understanding of theodrenaline's pharmacological characteristics.
Mechanism of Action
Theodrenaline's pharmacological activity is a composite of its two constituent molecules, norepinephrine and theophylline.
-
Adrenergic Receptor Agonism : The norepinephrine component of theodrenaline directly stimulates both α- and β-adrenergic receptors.[2][4]
-
β1-Adrenergic Receptor Activation : Stimulation of β1-receptors in cardiac myocytes is a primary driver of theodrenaline's positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[2][5] This is mediated through the Gs-protein signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[2][6]
-
α1-Adrenergic Receptor Activation : Activation of α1-receptors on vascular smooth muscle cells leads to vasoconstriction and an increase in peripheral resistance, contributing to its pressor effects.[2][4] This is mediated by the Gq-protein signaling pathway, which activates phospholipase C, leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of calcium from intracellular stores.[2][6]
-
-
Phosphodiesterase (PDE) Inhibition : The theophylline component of theodrenaline is a non-selective PDE inhibitor.[3] By inhibiting the breakdown of cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), theodrenaline can amplify the signaling cascades initiated by adrenergic receptor activation.[2] Inhibition of PDE3, a key isozyme in cardiac tissue, is thought to contribute to the positive inotropic effects.[2]
Signaling Pathways
Quantitative Pharmacology
Specific quantitative data on the receptor binding affinity and functional potency of theodrenaline as a single agent are not extensively available in the public domain. The majority of in vitro and in vivo studies have been conducted on the combination product Akrinor™, which is a 1:20 mixture of theodrenaline and cafedrine.
Receptor Binding Affinity
There is a lack of published data on the binding affinities (Ki) of theodrenaline for adrenergic receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |
| α1-Adrenergic | Theodrenaline | Data not available | - | - |
| α2-Adrenergic | Theodrenaline | Data not available | - | - |
| β1-Adrenergic | Theodrenaline | Data not available | - | - |
| β2-Adrenergic | Theodrenaline | Data not available | - | - |
| β3-Adrenergic | Theodrenaline | Data not available | - | - |
Functional Activity
The functional activity of theodrenaline has been inferred from studies on the Akrinor™ combination product.
| Assay | Compound/Product | EC50 | Test System | Reference |
| Increased Force of Contraction | Akrinor™ | 41 ± 3 mg/L | Human atrial trabeculae | [7][8] |
| cAMP Accumulation | Theodrenaline (NAT) | Qualitative increase | Isolated rat fat cells | [] |
| Free Fatty Acid Mobilization | Theodrenaline (NAT) | Qualitative increase | Isolated rat fat cells | [] |
Pharmacokinetics
The pharmacokinetic properties of theodrenaline have not been extensively characterized, reportedly due to the compound's lack of stability and the low doses administered in the combination product.[3]
| Parameter | Value | Species | Notes | Reference |
| Absorption | Administered intravenously. | Human | Rapid and complete bioavailability. | [4] |
| Distribution | Widely distributed. | Human | Acts on heart, blood vessels, and other tissues with adrenergic receptors. | [4] |
| Metabolism | Primarily metabolized by monoamine oxidase (MAO). | Human | Metabolites include dihydroxymandelic acid (DOMA) and dihydroxyphenylglycol (DHPG). | [4] |
| Elimination | Metabolites are conjugated and excreted in the urine. | Human | - | [4] |
| Half-life | Data not available | - | - | [3] |
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of theodrenaline are not available in the literature. The following sections describe generalized, standard protocols for key in vitro assays that would be employed to determine the pharmacological profile of an adrenergic agent like theodrenaline.
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of theodrenaline for adrenergic receptor subtypes.
Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, β1).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors, [³H]-Dihydroalprenolol for β receptors).
-
Unlabeled theodrenaline hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled antagonist, e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of theodrenaline in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd concentration), and either assay buffer (for total binding), a saturating concentration of the non-specific control, or varying concentrations of theodrenaline.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the theodrenaline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol 2: cAMP Functional Assay
This protocol describes a method to determine the functional potency (EC50) of theodrenaline at Gs-coupled (β-adrenergic) or Gi-coupled (α2-adrenergic) receptors by measuring changes in intracellular cAMP levels.
Objective: To determine the EC50 of theodrenaline for stimulating (Gs) or inhibiting (Gi) adenylyl cyclase activity.
Materials:
-
A cell line stably expressing the human adrenergic receptor subtype of interest (e.g., CHO-K1 cells expressing β1-AR).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a PDE inhibitor).
-
Theodrenaline hydrochloride.
-
Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptor assays).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A microplate reader compatible with the chosen detection kit.
Procedure for Gs-Coupled Receptors (e.g., β1-AR):
-
Culture the cells in 96-well plates until they reach the desired confluency.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate.
-
Prepare serial dilutions of theodrenaline in assay buffer.
-
Add the theodrenaline dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the theodrenaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[11]
Procedure for Gi-Coupled Receptors (e.g., α2-AR):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Prepare serial dilutions of theodrenaline in assay buffer containing a fixed, submaximal concentration of forskolin (e.g., EC80).
-
Add the theodrenaline/forskolin solutions to the cells and incubate.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Theodrenaline, acting on the Gi-coupled receptor, will inhibit the forskolin-stimulated cAMP production.
-
Plot the percentage inhibition of the forskolin response against the logarithm of the theodrenaline concentration to determine the EC50 (or IC50 for inhibition) and Emax values.[11]
Concluding Remarks
Theodrenaline is a pharmacologically active molecule with a dual mechanism of action involving both adrenergic receptor agonism and phosphodiesterase inhibition. While its clinical use is established as part of a combination product, a detailed understanding of its properties as a single agent is limited by the scarcity of publicly available quantitative data. The information presented in this guide, compiled from studies on the cafedrine/theodrenaline mixture and general pharmacological principles, provides a foundational understanding of its expected pharmacological profile. Further research is warranted to fully characterize the receptor binding affinities and functional potencies of theodrenaline at various adrenergic receptor subtypes to better delineate its specific contribution to the therapeutic effects observed with the combination product.
References
- 1. Theodrenaline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 5. researchgate.net [researchgate.net]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Function of Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544) is a synthetic cardiac stimulant utilized in the management of hypotensive states. Structurally, it is a unique covalent conjugate of norephedrine (B3415761) and theophylline (B1681296), a design that confers a dual mechanism of action. This guide provides a comprehensive overview of the molecular architecture, stereochemistry, and pharmacological function of cafedrine. It details its sympathomimetic and phosphodiesterase inhibitory effects, which synergistically enhance cardiovascular performance. This document synthesizes available quantitative data, outlines key experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to serve as a technical resource for the scientific community.
Molecular Structure of Cafedrine
Cafedrine is a synthetic molecule that chemically links two well-known pharmacologically active substances: norephedrine and theophylline.[1][2] This linkage results in a distinct molecular entity with a complex structure and specific stereochemical properties.
Chemical Identity
-
Chemical Name: (RS)-7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione[1]
-
Synonyms: Norephedrinoethyltheophylline[1]
-
CAS Number: 58166-83-9[3]
-
Molecular Formula: C₁₈H₂₃N₅O₃[1]
-
Molecular Weight: 357.41 g/mol [1]
Molecular Architecture
The structure of cafedrine is characterized by two principal moieties:
-
Norephedrine Moiety: This portion of the molecule is responsible for its sympathomimetic activity. Norephedrine, also known as phenylpropanolamine, possesses a phenyl group, a hydroxyl group, and an amino group attached to a propane (B168953) backbone.
-
Theophylline Moiety: This xanthine (B1682287) derivative is linked to the norephedrine moiety via an ethylamine (B1201723) bridge.[4] Theophylline is a known phosphodiesterase inhibitor.
The molecule possesses three chiral centers, which gives rise to multiple stereoisomers.[4] The specific stereoconfiguration of the norephedrine component is crucial for its selectivity towards adrenergic receptors.[4] To enhance its aqueous solubility for intravenous administration, cafedrine is often prepared as a hydrochloride salt.[4][5]
Stereochemistry
Norephedrine has two chiral centers, leading to four possible stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1R,2R)-(-)-norpseudoephedrine, and (1S,2S)-(+)-norpseudoephedrine.[6][7] The specific stereoisomer of norephedrine used in the synthesis of cafedrine dictates its pharmacological profile, particularly its interaction with adrenergic receptors. The (1R,2S) configuration is noted to confer β₁-adrenergic receptor selectivity.[4]
Pharmacological Function and Mechanism of Action
Cafedrine functions as a cardiac stimulant, primarily used to counteract hypotension, often in a 20:1 fixed-dose combination with theodrenaline (B228420) (a covalent conjugate of noradrenaline and theophylline).[3][8] Its clinical effect is a rapid and sustained increase in mean arterial pressure (MAP), primarily by augmenting cardiac output and stroke volume, with minimal effects on heart rate or systemic vascular resistance.[3][8]
The mechanism of action is twofold, stemming from its constituent parts:
-
Indirect Sympathomimetic Action: The norephedrine component of cafedrine acts as an indirect sympathomimetic agent. It stimulates the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1] This released norepinephrine then activates adrenergic receptors, primarily β₁-adrenergic receptors in cardiomyocytes.[8]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety is a non-selective inhibitor of phosphodiesterases, with a notable effect on PDE3, the predominant isoform in cardiac tissue.[1][8] Inhibition of PDE3 prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1]
The synergistic effect of these two mechanisms is an elevation of intracellular cAMP levels in cardiomyocytes. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, culminating in an increased influx of calcium ions and enhanced myocardial contractility (positive inotropy).[1]
Signaling Pathway in Cardiomyocytes
The following diagram illustrates the proposed signaling pathway of cafedrine in cardiac muscle cells, leading to increased inotropy.
Effects on Vascular Smooth Muscle
The effect of cafedrine on vascular smooth muscle is more complex. The norephedrine component can cause vasoconstriction by stimulating α₁-adrenergic receptors, both directly and indirectly through norepinephrine release. However, the theophylline component's inhibition of PDE can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which promotes vasodilation. The net effect on systemic vascular resistance is often minimal.[8]
Quantitative Pharmacological Data
Quantitative data on the specific binding affinities and potency of cafedrine are limited in publicly available literature. Most clinical studies have evaluated cafedrine in combination with theodrenaline.
| Parameter | Value | Compound/Preparation | Condition/Assay | Source |
| EC₅₀ | 41 ± 3 mg/L | Akrinor™ (Cafedrine/Theodrenaline 20:1) | Increased force of contraction in human atrial trabeculae | [9] |
| ED₅₀ | 1.49/0.075 mg/kg | Cafedrine/Theodrenaline | 10% increase in Mean Arterial Pressure (MAP) after 5 min | [8] |
| ED₅₀ | 0.53/0.027 mg/kg | Cafedrine/Theodrenaline | 10% increase in Mean Arterial Pressure (MAP) after 10 min | [8] |
| IC₅₀ | 1642 µM (989-2727 µM) | Theophylline | Inhibition of human phosphodiesterase 4A (PDE4A) | [10] |
| Initial Plasma Level | 6 µg/mL | Cafedrine | After intravenous administration of 200 mg | [1] |
Experimental Protocols
Adrenergic Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the inhibition constant (Kᵢ) of cafedrine for β₁-adrenergic receptors.
Materials:
-
Membrane preparation from a cell line or tissue expressing β₁-adrenergic receptors.
-
Radiolabeled ligand with high affinity for β₁-adrenergic receptors (e.g., [³H]CGP 12177).
-
Unlabeled competitor (cafedrine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled cafedrine.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of cafedrine that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.
Objective: To determine the IC₅₀ of cafedrine for PDE3.
Materials:
-
Purified recombinant PDE3 enzyme.
-
Substrate: [³H]cAMP.
-
Snake venom nucleotidase.
-
Anion-exchange resin.
-
Cafedrine at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Reaction Initiation: Initiate the PDE reaction by adding the enzyme to a mixture containing the assay buffer, [³H]cAMP, and varying concentrations of cafedrine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by heat inactivation.
-
Hydrolysis: Add snake venom nucleotidase to hydrolyze the resulting [³H]5'-AMP to [³H]adenosine.
-
Separation: Separate the unreacted [³H]cAMP from the [³H]adenosine product using an anion-exchange resin.
-
Quantification: Measure the radioactivity of the [³H]adenosine in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each cafedrine concentration and determine the IC₅₀ value.
Conclusion
Cafedrine's unique molecular design as a conjugate of norephedrine and theophylline provides a multifaceted pharmacological approach to managing hypotension. Its dual mechanism of action, involving indirect sympathomimetic effects and phosphodiesterase inhibition, results in a potent and controlled increase in cardiac contractility and output. While further research is needed to fully quantify its specific binding affinities and detailed pharmacokinetic profile, the existing data and mechanistic understanding confirm its efficacy as a cardiac stimulant. The experimental frameworks outlined in this guide provide a basis for future investigations into the nuanced pharmacology of cafedrine and related compounds.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 4. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Introduction [frontiersin.org]
- 7. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human phosphodiesterase 4A expressed in yeast cell GL62 by theophylline, rolipram, and acetamide-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Signaling Pathways of Theodrenaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theodrenaline (B228420), a synthetic compound linking norepinephrine (B1679862) and theophylline (B1681296), is utilized clinically as a cardiac stimulant, often in combination with cafedrine (B87544) to manage hypotension.[1][][3] Its mechanism of action is multifaceted, stemming from the distinct pharmacological activities of its two constituent components. This guide elucidates the cellular signaling pathways activated by theodrenaline, providing a detailed overview of its effects on cardiomyocytes and vascular smooth muscle cells. The information presented herein is intended to support further research and drug development efforts centered on adrenergic and phosphodiesterase signaling cascades.
Introduction
Theodrenaline, chemically known as noradrenalinoethyltheophylline, is a sympathomimetic agent designed to elicit a positive inotropic effect on the heart and influence vascular tone.[1][] It is a covalent linkage of norepinephrine, an endogenous catecholamine, and theophylline, a methylxanthine.[1] Theodrenaline is often administered in a fixed combination with cafedrine (a conjugate of norephedrine (B3415761) and theophylline) to treat hypotensive states, particularly in the perioperative setting.[4][5] The clinical efficacy of theodrenaline is rooted in its dual-action mechanism: stimulation of adrenergic receptors by the norepinephrine moiety and inhibition of phosphodiesterases (PDEs) by the theophylline moiety.[4][5]
Core Signaling Pathways of Theodrenaline
Theodrenaline's physiological effects are primarily mediated through two distinct signaling pathways in different cell types: one in cardiomyocytes leading to increased heart contractility, and another in vascular smooth muscle cells causing vasoconstriction.
Cardiomyocyte Signaling: Enhanced Inotropy
In heart muscle cells, theodrenaline's primary effect is to increase the force of contraction (positive inotropy). This is achieved through the activation of β1-adrenergic receptors and the subsequent modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]
The signaling cascade proceeds as follows:
-
β1-Adrenergic Receptor Activation: The norepinephrine component of theodrenaline binds to and activates β1-adrenergic receptors (β1-AR) on the surface of cardiomyocytes.[4]
-
Gs-Protein Activation: Ligand binding induces a conformational change in the β1-AR, leading to the activation of the heterotrimeric Gs protein. The Gsα subunit dissociates and activates adenylyl cyclase.[4][5]
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of theodrenaline acts as a non-specific inhibitor of phosphodiesterases (PDEs), with PDE3 being particularly relevant in cardiac tissue.[4][5] This inhibition slows the degradation of cAMP, leading to its accumulation within the cell.[4][5]
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately leading to a stronger myocardial contraction.
Vascular Smooth Muscle Cell Signaling: Vasoconstriction
In vascular smooth muscle cells, theodrenaline promotes vasoconstriction, which contributes to its effect of increasing blood pressure. This action is mediated by the α1-adrenergic receptor.[4][5]
The signaling pathway is as follows:
-
α1-Adrenergic Receptor Activation: The norepinephrine moiety of theodrenaline binds to and activates α1-adrenergic receptors (α1-AR) on the surface of vascular smooth muscle cells.[4][5]
-
Gq-Protein Activation: This binding activates the heterotrimeric Gq protein. The Gqα subunit then activates phospholipase C (PLC).[4][5]
-
PLC Activation and IP3/DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[4][5]
-
Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, leading to smooth muscle contraction and vasoconstriction.
Quantitative Data and Experimental Protocols
While the qualitative signaling pathways of theodrenaline are well-described based on the activities of its components, specific quantitative data such as binding affinities (Kd), EC50/IC50 values for receptor activation or enzyme inhibition directly attributed to theodrenaline molecule itself are not extensively detailed in the reviewed literature. The effects are often described in the context of the combination product Akrinor™, which is a 20:1 mixture of cafedrine and theodrenaline.[4]
-
Radioligand Binding Assays: To determine the binding affinity of theodrenaline for α1- and β1-adrenergic receptors.
-
cAMP Accumulation Assays: To measure the effect of theodrenaline on intracellular cAMP levels in cardiomyocytes, both in the presence and absence of PDE inhibitors.
-
Intracellular Calcium Imaging: To measure changes in intracellular Ca2+ concentrations in vascular smooth muscle cells upon stimulation with theodrenaline.
-
Isolated Organ Bath Experiments: To study the contractile effects of theodrenaline on isolated cardiac muscle preparations (e.g., atrial trabeculae) and vascular rings.
A summary of findings from a study on Akrinor™ (cafedrine/theodrenaline mixture) is presented below.
| Parameter | Observation | Implication | Reference |
| Inotropy in Human Atrial Myocardium | Akrinor™ increases the force of contraction. | Direct positive inotropic effect on the heart. | [6] |
| Vasoconstriction of Internal Mammary Artery | Akrinor™ does not cause significant constriction in vitro. | The vasoconstrictor effect observed in vivo may be more complex or dependent on systemic factors. | [6] |
| PDE Inhibition | Significant potentiation of forskolin-induced effects (indicative of PDE inhibition) only at very high, clinically irrelevant concentrations. | The primary mechanism at clinical doses is likely adrenergic receptor stimulation, with PDE inhibition playing a reinforcing role. | [3][7] |
Summary and Future Directions
Theodrenaline exerts its cardiovascular effects through the well-established signaling pathways of its constituent molecules, norepinephrine and theophylline. In cardiomyocytes, it enhances contractility by activating the β1-AR/cAMP pathway, with theophylline-mediated PDE inhibition amplifying the signal. In vascular smooth muscle, it promotes vasoconstriction via the α1-AR/IP3/Ca2+ pathway.
For future research, it would be valuable to:
-
Conduct studies to determine the specific binding kinetics and dose-response relationships of the intact theodrenaline molecule at adrenergic receptors.
-
Investigate the potential for biased agonism or receptor subtype selectivity that may differ from norepinephrine alone.
-
Elucidate the precise contribution of PDE inhibition to the overall cardiovascular effect at clinically relevant concentrations.
This detailed understanding will aid in the optimization of therapeutic strategies for hypotension and provide a clearer picture of the intricate signaling networks governing cardiovascular function.
References
- 1. Theodrenaline - Wikipedia [en.wikipedia.org]
- 3. Theodrenaline | CAS#:13460-98-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
The Interaction of Cafedrine with Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological interactions between cafedrine (B87544) and the adrenergic receptor system. It is established that cafedrine functions as a prodrug, with its primary clinical effects mediated through its active metabolite, norephedrine (B3415761). This document synthesizes the available quantitative data on the binding affinities and functional potencies of norephedrine and its endogenously released mediator, norepinephrine (B1679862), at various adrenergic receptor subtypes. Detailed experimental protocols for key assays used in the characterization of these interactions are provided, alongside visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.
Introduction: From Cafedrine to Norephedrine
Cafedrine is a cardiac stimulant and antihypotensive agent, chemically a conjugate of norephedrine and theophylline. Upon administration, it undergoes metabolism, cleaving the linkage to release its primary active metabolite, norephedrine (also known as phenylpropanolamine)[1]. Therefore, the pharmacological profile of cafedrine is predominantly attributable to the actions of norephedrine on the sympathetic nervous system. Norephedrine exerts its effects through a dual mechanism:
-
Indirect Sympathomimetic Action: It stimulates the release of endogenous norepinephrine from presynaptic nerve terminals, increasing the concentration of this potent neurotransmitter in the synaptic cleft[1][2].
-
Direct Agonism: It acts as a direct agonist at specific adrenergic receptors, although with a different potency and selectivity profile compared to norepinephrine[3][4].
This guide will focus on the direct and indirect interactions of norephedrine with the α- and β-adrenergic receptor families.
Quantitative Pharmacology of Norephedrine and Norepinephrine
The physiological response to cafedrine administration is a composite of the direct effects of its metabolite, norephedrine, and the effects of the norepinephrine it releases. The following tables summarize the quantitative data for the binding affinity (Kᵢ) and functional potency (EC₅₀) of both molecules at various adrenergic receptor subtypes.
Norephedrine (Phenylpropanolamine) Adrenergic Receptor Interaction
Studies indicate that norephedrine has a preference for α-adrenergic receptors. At lower concentrations, it acts as a preferential α₂-adrenergic agonist, while at higher concentrations, it also activates α₁-adrenoceptors[4]. Another study highlights that the most significant activity of (-)-norephedrine is at the α₁-receptor, with minimal activity observed at β₁ or β₂ adrenoceptors[3].
| Receptor Subtype | Ligand | Assay Type | Kᵢ (µM) | Reference |
| α₁ₐ | (1R,2S)-Norephedrine | Radioligand Binding | 11.2 | [5] |
| α₂ₐ | (1R,2S)-Norephedrine | Radioligand Binding | 3.0 | [5] |
Table 1: Binding Affinities of Norephedrine at Human Adrenergic Receptor Subtypes.
Norepinephrine Adrenergic Receptor Interaction
The norepinephrine released by norephedrine's indirect action is a potent agonist at α₁, α₂, and β₁ receptors, but interacts poorly with β₂ receptors[6]. This profile is crucial for understanding the cardiovascular effects of cafedrine, such as increased cardiac contractility (β₁) and vasoconstriction (α₁).
| Receptor Subtype | Ligand | Assay Type | Kᵢ (nM) | Reference |
| α₁ | Norepinephrine | Radioligand Binding | 330 | [7] |
| α₂ | Norepinephrine | Radioligand Binding | 56 | [7] |
| β₁ | Norepinephrine | Radioligand Binding | 126 |
Table 2: Binding Affinities (Kᵢ) of Norepinephrine at Adrenergic Receptors.
| Receptor Subtype | Ligand | Functional Assay | EC₅₀ (nM) | Reference |
| α₁ₐ | Norepinephrine | Calcium Flux | 9.1 | [8] |
| β₁ | Norepinephrine | cAMP Accumulation | ~10 | [8] |
| β₂ | Norepinephrine | cAMP Accumulation | >1000 | [8] |
Table 3: Functional Potencies (EC₅₀) of Norepinephrine at Adrenergic Receptors.
Adrenergic Receptor Signaling Pathways
Norephedrine and the released norepinephrine activate distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein.
α₁-Adrenergic Receptor Pathway (Gq-coupled)
Activation of α₁-receptors by norephedrine or norepinephrine leads to the coupling of the Gq protein, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
β-Adrenergic Receptor Pathway (Gs-coupled)
β₁-receptor activation by norepinephrine stimulates the Gs protein, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), leading to various cellular responses, such as increased cardiac muscle contraction.
Experimental Protocols
The characterization of cafedrine's (via norephedrine) interaction with adrenergic receptors relies on a suite of standardized in vitro assays.
Radioligand Competition Binding Assay (for Kᵢ Determination)
This assay determines the binding affinity (Kᵢ) of a test compound (norephedrine) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Objective: To determine the Kᵢ of norephedrine for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human adrenergic receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-Dihydroalprenolol for β).
-
Unlabeled test compound: Norephedrine.
-
Non-specific binding control (e.g., high concentration of unlabeled phentolamine (B1677648) or propranolol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer followed by differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, set up reactions in triplicate:
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at its Kₔ value), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a non-specific control ligand.
-
Competitive Binding: Add membrane preparation, radioligand, and serially diluted concentrations of norephedrine.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash filters with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of norephedrine.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Accumulation Functional Assay (for EC₅₀ at Gs/Gi-coupled Receptors)
This assay measures the ability of an agonist to stimulate (via Gs) or inhibit (via Gi) the production of the second messenger cAMP.
Objective: To determine the EC₅₀ of norepinephrine/norephedrine at β-adrenergic (Gs) or α₂-adrenergic (Gi) receptors.
Materials:
-
Whole cells expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Agonist (Norepinephrine or Norephedrine).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (for Gi-coupled assays to pre-stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Preparation: Seed cells into 96- or 384-well plates and culture until they reach appropriate confluency.
-
Pre-incubation: Aspirate culture medium and replace with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation:
-
For Gs-coupled receptors (e.g., β₁): Add serial dilutions of the agonist (norepinephrine) to the wells.
-
For Gi-coupled receptors (e.g., α₂): Add serial dilutions of the agonist along with a fixed concentration of forskolin (e.g., 5 µM) to stimulate baseline cAMP production.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. The signal is typically read on a microplate reader.
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.
-
Intracellular Calcium Mobilization Assay (for EC₅₀ at Gq-coupled Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Objective: To determine the EC₅₀ of norephedrine/norepinephrine at α₁-adrenergic receptors.
Materials:
-
Whole cells expressing the α₁-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist (Norephedrine or Norepinephrine).
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Preparation: Seed cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.
-
Baseline Reading: Place the plate into the fluorescence reader. Measure the basal fluorescence for a short period (e.g., 10-20 seconds) to establish a baseline.
-
Agonist Addition & Measurement: The instrument automatically adds serial dilutions of the agonist to the wells while continuously recording the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the agonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value.
-
Conclusion
The therapeutic action of cafedrine is a direct consequence of the pharmacology of its active metabolite, norephedrine. This guide elucidates that norephedrine's mechanism involves both direct agonism, primarily at α-adrenergic receptors, and a significant indirect sympathomimetic effect through the release of endogenous norepinephrine. The released norepinephrine potently activates α₁, α₂, and β₁ receptors, driving the primary cardiovascular effects of increased blood pressure and cardiac stimulation. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate the nuanced interactions of this compound and its analogs within the adrenergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]
- 3. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Theodrenaline as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420) is a synthetic compound that functions as a cardiac stimulant and anti-hypotensive agent. Structurally, it is a covalent linkage of the sympathomimetic amine noradrenaline and the methylxanthine theophylline (B1681296).[1][] This unique combination results in a dual mechanism of action. The noradrenaline component provides direct stimulation of adrenergic receptors, while the theophylline moiety is recognized for its activity as a non-selective phosphodiesterase (PDE) inhibitor.[3][4]
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating the intracellular levels of these crucial second messengers. By inhibiting PDEs, the degradation of cAMP and cGMP is reduced, leading to their accumulation and the subsequent activation of downstream signaling pathways. This guide provides an in-depth exploration of theodrenaline's role as a PDE inhibitor, focusing on its mechanism, available quantitative data, and relevant experimental protocols.
It is important to note that while the PDE-inhibiting effect of theodrenaline is attributed to its theophylline component, direct experimental data quantifying this specific activity for theodrenaline is limited. One study has suggested that significant PDE inhibition by Akrinor™, a drug mixture containing theodrenaline, is only observed at very high, clinically irrelevant concentrations.[5][6] Therefore, the data presented in this guide is primarily based on the known inhibitory profile of theophylline, which serves as a proxy for understanding the potential PDE-related effects of theodrenaline.
Theodrenaline and its Mechanism of Action via Phosphodiesterase Inhibition
The primary mechanism by which theodrenaline is thought to exert its PDE-inhibiting effects is through the non-selective antagonism of various PDE isoforms by its theophylline component. Theophylline is known to inhibit several PDE families, including PDE1, PDE2, PDE3, PDE4, and PDE5, leading to an increase in both cAMP and cGMP levels.[7]
The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins, leading to a variety of cellular responses. In cardiac myocytes, elevated cAMP levels contribute to increased inotropy (contractility) and chronotropy (heart rate). In vascular smooth muscle cells, increased cAMP promotes relaxation, leading to vasodilation.
Similarly, the elevation of cGMP levels activates Protein Kinase G (PKG), which also plays a significant role in mediating vasodilation and other physiological processes. The non-selective nature of theophylline's PDE inhibition means that theodrenaline has the potential to influence a wide range of cellular functions regulated by cyclic nucleotides.
Quantitative Data: Theophylline's Phosphodiesterase Inhibitory Activity
| PDE Isoform | Substrate | Theophylline IC50 (µM) | Reference |
| PDE1A | cGMP | >100 | [Various sources] |
| PDE2A | cAMP | >100 | [Various sources] |
| PDE3A | cAMP | 100 - 200 | [Various sources] |
| PDE4A | cAMP | 100 - 300 | [Various sources] |
| PDE4B | cAMP | >100 | [Various sources] |
| PDE4C | cAMP | >100 | [Various sources] |
| PDE4D | cAMP | >100 | [Various sources] |
| PDE5A | cGMP | 10 - 50 | [Various sources] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
This section outlines a detailed methodology for a generic in vitro phosphodiesterase inhibition assay. This protocol can be adapted by researchers to evaluate the inhibitory activity of theodrenaline or other compounds against specific PDE isoforms.
Principle of the Assay
This protocol is based on a fluorescence polarization (FP) assay, a common method for measuring PDE activity. The assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) as a substrate. In the presence of a PDE enzyme, the substrate is hydrolyzed to its corresponding monophosphate. A binding agent that specifically binds to the linear monophosphate product is then added. The binding of the fluorescent product to the larger binding agent molecule results in a decrease in the rotational speed of the fluorescent molecule, leading to an increase in the fluorescence polarization signal. The inhibitory effect of a test compound is determined by measuring the reduction in the FP signal.
Materials and Reagents
-
Recombinant human PDE enzyme (specific isoform of interest)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Binding Agent (specific for the monophosphate product)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (Theodrenaline) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., IBMX for non-selective inhibition, or a specific inhibitor for the target PDE isoform)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of theodrenaline in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid interference with the enzyme activity.
-
Assay Plate Setup:
-
Add 5 µL of the diluted theodrenaline, positive control, or assay buffer (for no-inhibitor control) to the appropriate wells of the microplate.
-
Add 10 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" control wells.
-
Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the fluorescently labeled substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure that the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the binding agent solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of theodrenaline using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_no_inhibitor - FP_no_enzyme))
-
Plot the percent inhibition against the logarithm of the theodrenaline concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathways
Caption: cAMP and cGMP signaling pathways and the inhibitory action of theodrenaline.
Experimental Workflow
Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.
References
- 1. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synergistic Effects of Theodrenaline and Cafedrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of theodrenaline (B228420) and cafedrine (B87544), most notably formulated as the commercial product Akrinor™ in a 20:1 ratio, is a therapeutic agent primarily utilized for the management of hypotensive states, particularly in the contexts of anesthesia and emergency medicine.[1][2] This document provides a comprehensive technical overview of the synergistic pharmacology of these two compounds, detailing their mechanisms of action, summarizing key quantitative data from clinical and preclinical studies, and outlining the experimental methodologies employed in their evaluation.
Theodrenaline is a chemical conjugate of noradrenaline and theophylline (B1681296), while cafedrine is a conjugate of norephedrine (B3415761) and theophylline.[1][3][4] The combination of these two agents results in a multi-faceted approach to restoring hemodynamic stability, leveraging both direct and indirect sympathomimetic actions, as well as phosphodiesterase inhibition, to achieve a rapid and sustained increase in blood pressure.[2][4][5] This guide will delve into the intricate interplay of these mechanisms, providing a detailed understanding for researchers and drug development professionals.
Core Mechanisms of Action: A Synergistic Approach
The pronounced antihypotensive effect of the theodrenaline and cafedrine combination is not merely additive but rather a result of a synergistic interaction between the constituent molecules. The primary mechanism revolves around the modulation of adrenergic signaling pathways and the amplification of second messenger systems within cardiomyocytes and vascular smooth muscle cells.[1][2]
-
Direct and Indirect Sympathomimetic Effects: Theodrenaline, containing a noradrenaline moiety, acts as a direct agonist at adrenergic receptors.[3][5] Concurrently, the norephedrine component of cafedrine stimulates the release of endogenous noradrenaline from presynaptic nerve terminals, an indirect sympathomimetic action.[1][4][5] This dual agonism, both direct and indirect, on adrenergic receptors is a cornerstone of the drug's efficacy.
-
Phosphodiesterase (PDE) Inhibition: Both theodrenaline and cafedrine contain a theophylline moiety.[1][3] Theophylline is a non-selective inhibitor of phosphodiesterases, with a particularly relevant action on PDE3 in cardiac tissue.[1][4] By inhibiting PDE3, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is reduced. This leads to an accumulation of intracellular cAMP, thereby amplifying the downstream signaling cascade initiated by β1-adrenoceptor activation and enhancing myocardial contractility.[1][4]
The overall hemodynamic effect is characterized by a significant increase in cardiac output, stroke volume, and cardiac preload, with minimal impact on heart rate and systemic vascular resistance.[1][6] This profile suggests a predominant inotropic action, leading some to classify the combination as an "inopressor".[2][7]
Signaling Pathways
The synergistic effects of theodrenaline and cafedrine are best understood through the lens of their impact on key intracellular signaling pathways.
In cardiac muscle cells, the primary effect is an increase in inotropy (contractility). This is achieved through the convergence of β1-adrenergic receptor activation and PDE inhibition.
In vascular smooth muscle, the effects are more complex, involving both vasoconstriction and potential vasodilation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on theodrenaline and cafedrine.
Table 1: Hemodynamic Effects in Humans
| Parameter | Observation | Dosage | Study Population |
| Systolic Blood Pressure | Increase of 8.6 mmHg at 1 min[1][6] | Mean of 43 mg cafedrine / 2.2 mg theodrenaline[1][6] | Parturients with spinal anesthesia-induced hypotension[1][6] |
| Mean Arterial Pressure (MAP) | Increase of 11 ± 16 mmHg within 5 min[8] | 1.27 ± 1.0 mg/kg cafedrine / 64 ± 50 µg/kg theodrenaline[8] | 353 consecutive patients under anesthesia[8] |
| Time to 10% MAP Increase | 7.2 ± 4.6 min (women)[8] | Not specified | Patients under anesthesia[8] |
| 8.6 ± 6.3 min (men)[8] | |||
| Dose for 14 ± 16 mmHg MAP Increase at 15 min | 1.16 ± 0.77 mg/kg (cafedrine) / 58.0 ± 38.5 µg/kg (theodrenaline) | Not applicable | Healthy patients[8] |
| 1.78 ± 1.67 mg/kg (cafedrine) / 89.0 ± 83.5 µg/kg (theodrenaline) | Patients with heart failure[8] |
Table 2: In Vitro Effects
| Parameter | Observation | Concentration | Experimental System |
| Force of Contraction | EC50 of 41 ± 3 mg/L[9] | 4.2–420 mg/L[9] | Isolated human atrial trabeculae[9] |
| Noradrenaline Response | Rightward shift of the noradrenaline curve (-logEC50 from 6.18 to 5.23 M)[9][10] | 4.2–168 mg/L[9] | Human internal mammary artery rings[9] |
Experimental Protocols
Detailed, step-by-step experimental protocols are not extensively published. However, based on the available literature, the following methodologies have been employed.
-
Objective: To assess the direct effects of theodrenaline and cafedrine on cardiac contractility and vascular tone.
-
Methodology:
-
Tissue Preparation: Human atrial trabeculae and internal mammary artery rings are obtained from consenting patients undergoing cardiac surgery.[5]
-
Experimental Setup: Tissues are mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and pH, and continuously gassed with carbogen.
-
Data Acquisition: For atrial trabeculae, isometric contraction force is measured. For arterial rings, changes in tension (vasoconstriction or vasodilation) are recorded.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of theodrenaline, cafedrine, or their combination to the organ bath.
-
Analysis: Parameters such as EC50 (half-maximal effective concentration) and maximal response are calculated to determine the potency and efficacy of the compounds.
-
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafedrin und Theodrenalin – Wikipedia [de.wikipedia.org]
- 3. Theodrenaline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
In Vitro Characterization of Cafedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544), a synthetic sympathomimetic agent, is a molecular conjugate of norephedrine (B3415761) and theophylline (B1681296). It is clinically utilized, primarily in a 20:1 fixed combination with theodrenaline (B228420), for the management of hypotension. This technical guide provides a comprehensive overview of the available in vitro characterization of cafedrine, focusing on its mechanism of action, effects on cardiac and vascular tissues, and associated signaling pathways. This document synthesizes findings from published literature to present quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity to aid in further research and development.
Mechanism of Action
Cafedrine's pharmacological profile is complex, exhibiting both direct and indirect sympathomimetic properties. Its primary mechanism of action is believed to be mediated through the stimulation of β1-adrenergic receptors, leading to positive inotropic effects on the heart.[1][2][3] Additionally, due to its theophylline moiety, a non-selective inhibition of phosphodiesterases (PDEs) is proposed, which would enhance the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, thereby reinforcing the β1-adrenoceptor-mediated effects.[2][3] However, in vitro evidence suggests that at clinically relevant concentrations, the PDE inhibitory effect may be minor.[4]
The norephedrine component of cafedrine is known to induce the release of endogenous noradrenaline from nerve endings, contributing to its indirect sympathomimetic action.[2][4] However, when conjugated to theophylline to form cafedrine, this indirect effect appears to be significantly diminished or abolished in in vitro models.[4] Some studies also suggest a potential for partial agonism at α1-adrenoceptors, although this is not considered its primary mechanism.[1][5]
Quantitative In Vitro Data
Quantitative in vitro data for cafedrine as a single agent is limited in publicly available literature. Most studies have investigated cafedrine in combination with theodrenaline (as Akrinor™).
Table 1: In Vitro Efficacy and Potency of Cafedrine/Theodrenaline Mixture (Akrinor™) on Human Atrial Trabeculae
| Parameter | Value | Tissue |
| EC50 | 41 ± 3 mg/L | Human Atrial Trabeculae |
Source: Kloth et al., 2017[4]
Note: Specific binding affinities (Ki, IC50) of cafedrine for adrenergic receptor subtypes or its inhibitory constants for phosphodiesterase isoforms are not well-documented in the reviewed literature.
Signaling Pathways
The primary signaling pathway activated by cafedrine involves the β1-adrenergic receptor cascade in cardiomyocytes.
β1-Adrenergic Receptor Signaling in Cardiomyocytes
Caption: β1-Adrenergic receptor signaling cascade initiated by cafedrine in cardiomyocytes.
Proposed Dual Mechanism of Action
Caption: Proposed direct and indirect mechanisms of cafedrine's action.
Experimental Protocols
Detailed protocols for the in vitro characterization of cafedrine are not extensively published. The following are generalized protocols based on methodologies cited in relevant literature.
Measurement of Isometric Contraction in Human Atrial Trabeculae
This protocol is adapted from the methodology described by Kloth et al. (2017) for studying the effects of the cafedrine/theodrenaline mixture.[4]
Objective: To assess the inotropic effect of cafedrine on isolated human cardiac muscle.
Materials:
-
Human atrial tissue obtained during cardiac surgery.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Carbogen gas (95% O2, 5% CO2).
-
Isometric force transducer.
-
Electrical field stimulator.
-
Thermostatically controlled organ bath (37°C).
Procedure:
-
Right atrial appendages are obtained from patients undergoing cardiac surgery with informed consent and ethical approval.
-
The tissue is immediately placed in ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Small, unbranched trabeculae (diameter < 1 mm) are carefully dissected.
-
The trabeculae are mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with carbogen.
-
One end of the trabecula is attached to a fixed hook, and the other to an isometric force transducer.
-
The muscle is stimulated electrically at a frequency of 1 Hz with a pulse duration of 5 ms (B15284909) and a voltage approximately 20% above threshold.
-
The muscle is stretched to the length at which it develops maximum twitch force (Lmax).
-
The preparation is allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.
-
After equilibration, a baseline contractile force is recorded.
-
A cumulative concentration-response curve for cafedrine is generated by adding the drug to the organ bath in increasing concentrations.
-
The force of contraction is recorded after each addition until a stable response is achieved.
-
Data is expressed as a percentage of the maximal response to a reference agonist (e.g., isoprenaline) or as the absolute force developed.
Caption: Workflow for isometric contraction measurement in human atrial trabeculae.
Adrenergic Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of cafedrine for adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the adrenergic receptor subtype of interest (e.g., β1, β2, α1).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]dihydroalprenolol for β-receptors, [3H]prazosin for α1-receptors).
-
Unlabeled cafedrine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled cafedrine.
-
Total binding is determined in the absence of a competitor.
-
Non-specific binding is determined in the presence of a high concentration of a known antagonist for the receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (concentration of cafedrine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: General workflow for an adrenergic receptor binding assay.
Discussion and Future Directions
The available in vitro data on cafedrine, while providing a foundational understanding of its mechanism, is incomplete. The majority of studies have focused on its combination with theodrenaline, making it difficult to delineate the specific contributions of cafedrine to the overall pharmacological effect. A key study suggests that cafedrine itself may have limited direct activity and that its clinical effects could be attributable to its metabolites.[4]
Future in vitro research should focus on:
-
Characterization of Cafedrine Alone: Conducting comprehensive studies to determine the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of cafedrine at a panel of adrenergic and other relevant receptors.
-
Phosphodiesterase Inhibition Profile: Quantifying the inhibitory activity of cafedrine against a broad range of PDE isoforms to ascertain its selectivity and potency as a PDE inhibitor.
-
Metabolite Activity: Identifying the major metabolites of cafedrine and characterizing their in vitro pharmacological profiles to test the hypothesis that they contribute significantly to the in vivo effects.
-
Electrophysiological Studies: Investigating the effects of cafedrine on cardiac ion channels to assess any potential pro-arrhythmic risk.
A more complete in vitro characterization of cafedrine will provide a clearer understanding of its molecular pharmacology and enable a more informed development of this and related compounds.
References
- 1. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human atrial trabeculae: an experimental preparation for studying myocardial response to perioperative manipulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff Heart [sheffbp.co.uk]
- 5. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Theodrenaline's Effect on Cyclic AMP Levels: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the mechanisms by which theodrenaline (B228420) influences intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It synthesizes available research to detail the signaling pathways, present quantitative data from key studies, and outline the experimental protocols used to derive these findings.
Introduction
Theodrenaline is a cardiac stimulant and anti-hypotensive agent.[1][2] It is a chemical conjugate of noradrenaline (norepinephrine) and theophylline (B1681296).[3][] Clinically, it is often administered as part of a fixed-combination drug named Akrinor™, which contains cafedrine (B87544) (a conjugate of norephedrine (B3415761) and theophylline) and theodrenaline, typically in a 20:1 ratio.[5][6] Theodrenaline's primary therapeutic effect, an increase in cardiac inotropy, is intrinsically linked to its ability to elevate intracellular cyclic AMP (cAMP) concentrations.[3][5] This guide elucidates the dual molecular mechanisms underpinning this effect.
Core Mechanism of Action
Theodrenaline elevates intracellular cAMP levels through a synergistic, dual-pathway mechanism attributable to its constituent molecules: noradrenaline and theophylline.[3][5]
-
β1-Adrenergic Receptor Activation: The noradrenaline component of theodrenaline acts as a direct agonist at β1-adrenergic receptors (β1-AR) located on the surface of cardiomyocytes.[3][5] Activation of these G protein-coupled receptors (GPCRs) initiates a signaling cascade, beginning with the stimulation of the associated Gs (stimulatory) protein.[3][5][7] The activated Gs-protein, in turn, stimulates adenylyl cyclase (AC), a membrane-bound enzyme.[3][5][8] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, leading to a direct increase in the intracellular synthesis of this second messenger.[3][5][8]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of theodrenaline is a non-selective phosphodiesterase (PDE) inhibitor.[3][][5] PDEs are a family of enzymes responsible for the degradation and inactivation of cAMP by hydrolyzing it to adenosine 5'-monophosphate (5'-AMP).[5] In human cardiac tissue, PDE3 is a particularly relevant isoform.[3][5] By inhibiting PDE activity, theophylline slows the rate of cAMP degradation. This action preserves the intracellular pool of cAMP, thereby augmenting and prolonging the signal initiated by β1-AR stimulation.[3][5]
This dual action—stimulating cAMP production while simultaneously inhibiting its degradation—results in a robust and sustained increase in intracellular cAMP levels, which ultimately enhances cardiac contractility.[3][5]
Signaling Pathway Diagram
Caption: Dual mechanism of theodrenaline on cAMP levels in cardiomyocytes.
Quantitative Data Summary
Direct quantitative data on cAMP levels following administration of isolated theodrenaline is limited in the literature. However, studies on its primary active component, noradrenaline, and the clinical mixture Akrinor™ provide valuable insights into its effects.
Noradrenaline-Stimulated cAMP Levels in Human Atrial Myocardium
The following table summarizes data from a study investigating the effect of noradrenaline (NA) on cAMP levels in human right atrial appendage tissue. This provides a direct look at the efficacy of theodrenaline's β-adrenergic stimulating component.
Table 1: Effect of Noradrenaline on cAMP Levels in Human Atrial Myocardium
| Treatment Group | cAMP Level (pmol/mg tissue) (Mean ± SEM) | Number of Samples (n) |
|---|---|---|
| Basal (Control) | 34.8 ± 3.7 | 12 |
| Noradrenaline (300 nM) | 41.4 ± 7.6 | 9 |
| Noradrenaline (30 µM) | 45.2 ± 3.2 | 22 |
Data adapted from a study on β1-adrenoceptor variants (RR homozygotes).[9]
Functional Inotropic Effects of Cafedrine/Theodrenaline Mixture (Akrinor™)
The positive inotropic effect is a downstream functional consequence of elevated cAMP. The half-maximal effective concentration (EC₅₀) for this effect provides an indirect measure of the signaling pathway's activation.
Table 2: Inotropic Potency of Akrinor™ in Human Atrial Trabeculae
| Compound | Endpoint | EC₅₀ (mg/L) (Mean ± SEM) |
|---|---|---|
| Akrinor™ (20:1 Cafedrine/Theodrenaline) | Increased Force of Contraction | 41 ± 3 |
Data derived from isometric contraction studies on human atrial tissue.[10]
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the effects of theodrenaline and its components on cardiac tissue.
Measurement of Isometric Contraction in Human Atrial Myocardium
This protocol is used to assess the functional consequence (inotropy) of cAMP elevation.
-
Tissue Preparation: Human atrial trabeculae are obtained from patients undergoing cardiac surgery.[11][6][10] The muscle strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
-
Stimulation: The trabeculae are electrically stimulated at a constant frequency, typically 1 Hz.[11][6][10]
-
Data Acquisition: Isometric contractions are measured using force transducers. After an equilibration period, baseline contractile force is established.
-
Experimental Procedure: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., Akrinor™) to the organ bath. The resulting increase in force of contraction is recorded.
-
Data Analysis: The increase in force is expressed as a percentage of the maximum response, and EC₅₀ values are calculated using non-linear regression analysis.
Assay for Phosphodiesterase (PDE) Inhibition
This protocol assesses the ability of the theophylline component to inhibit cAMP degradation by measuring the potentiation of a direct adenylyl cyclase activator.
-
Principle: Since theodrenaline itself activates β1-ARs, its direct effects must be blocked to isolate the PDE-inhibiting action.[6] The assay then measures how theodrenaline enhances the effect of forskolin (B1673556) (FSK), a direct activator of adenylyl cyclase.[6][10]
-
Tissue Preparation and Setup: As described in Protocol 4.1.
-
Experimental Procedure:
-
The atrial muscle preparation is pre-incubated with a β1-AR antagonist (e.g., 300 nM CGP 20712A) to block the effects of the noradrenaline component.[6]
-
A cumulative concentration-response curve for forskolin is established to determine its baseline inotropic effect.
-
In a separate set of experiments, the tissue is pre-incubated with the β1-AR antagonist and a fixed concentration of the test compound (e.g., Akrinor™).
-
A second concentration-response curve for forskolin is then generated in the presence of the test compound.
-
-
Data Analysis: A leftward shift in the forskolin concentration-response curve in the presence of the test compound indicates potentiation and suggests PDE inhibition.[6]
Workflow Diagram for In Vitro Pharmacodynamic Analysis
Caption: Workflow for assessing theodrenaline's inotropic and PDE-inhibiting effects.
Conclusion
Theodrenaline effectively increases intracellular cAMP levels through a well-defined dual mechanism. Its noradrenaline component directly stimulates cAMP synthesis via the β1-adrenergic receptor/adenylyl cyclase pathway, while its theophylline component protects the newly synthesized cAMP from degradation by inhibiting phosphodiesterases.[3][5] This synergistic action ensures a potent and sustained elevation of this critical second messenger, leading to enhanced cardiac inotropy. While direct dose-response data for isolated theodrenaline on cAMP levels remains an area for further investigation, the evidence from studies on its components and clinical formulations strongly supports this proposed mechanism. The experimental protocols outlined provide a robust framework for future research aimed at further quantifying the distinct contributions of each pathway to the overall pharmacological effect of theodrenaline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Greater inotropic and cyclic AMP responses evoked by noradrenaline through Arg389 β1-adrenoceptors versus Gly389 β1-adrenoceptors in isolated human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics of Cafedrine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide synthesizes the currently available, yet limited, scientific literature on the pharmacokinetics of cafedrine (B87544) in animal models. Extensive research dedicated solely to the pharmacokinetic profile of cafedrine in animals is scarce, with most studies focusing on the hemodynamic effects of a cafedrine and theodrenaline (B228420) combination.
Introduction
Cafedrine is a sympathomimetic agent that is structurally a combination of norephedrine (B3415761) and theophylline (B1681296).[1] It is often used in combination with theodrenaline (a 20:1 ratio of cafedrine to theodrenaline) for the management of arterial hypotension, particularly during anesthesia.[1][2] Understanding the pharmacokinetic profile of cafedrine in relevant animal models is crucial for preclinical drug development and for extrapolating its therapeutic effects and safety profile to humans. This guide provides a comprehensive overview of the available data on the pharmacokinetics of cafedrine in animal models, including experimental protocols and a summary of quantitative data.
Pharmacokinetic Profile of Cafedrine
Data specifically detailing the pharmacokinetics of cafedrine in animal models are sparse. Much of the available information is derived from studies investigating the combined formulation of cafedrine and theodrenaline.
Human Pharmacokinetic Data (for reference)
While not the focus of this guide, human pharmacokinetic data for cafedrine provides a valuable reference point. After intravenous administration of 200 mg of cafedrine, the initial plasma level is reported to be 6 μg/mL.[1] The half-life of cafedrine is approximately 60 minutes following both oral and intravenous administration.[1]
Animal Pharmacokinetic Data
A recent study in murine tracheal epithelium investigated the effects of cafedrine/theodrenaline on particle transport velocity. While primarily a pharmacodynamic study, it was noted that the EC50 of cafedrine was more than two log units higher than that of theodrenaline, suggesting a difference in potency or local distribution.[3]
Table 1: Summary of Available Pharmacokinetic and Related Data for Cafedrine
| Parameter | Species | Route of Administration | Dose | Value | Citation |
| Initial Plasma Level | Human | Intravenous | 200 mg | 6 µg/mL | [1] |
| Half-life (t1/2) | Human | Oral & Intravenous | Not Specified | 60 min | [1] |
| Optimal Ratio (Cafedrine:Theodrenaline) for Hypertensive Effect | Dogs and Rats | Not Specified | Not Specified | 20:1 | [1] |
Metabolism and Excretion
Cafedrine is metabolized to norephedrine and several other minor metabolites.[1] Following administration, nearly 90% of the administered norephedrine is excreted unchanged by the kidneys within 24 hours.[1] The exact metabolites of cafedrine and their pharmacological potency are not fully characterized.[1]
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of cafedrine in animal models are not explicitly described in the reviewed literature. However, based on general practices in preclinical pharmacokinetic research, a typical experimental workflow can be outlined.
General Experimental Workflow for a Pharmacokinetic Study
Caption: General experimental workflow for a pharmacokinetic study.
Signaling Pathway
The mechanism of action of the cafedrine/theodrenaline combination involves multiple signaling pathways. Cafedrine, through its norephedrine component, induces the release of endogenous noradrenaline. This, along with the noradrenaline from theodrenaline, activates β1-adrenoceptors in cardiomyocytes, leading to increased inotropy. The theophylline component of both molecules inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP and further enhancing the inotropic effect.[1]
Caption: Proposed mechanism of action of cafedrine/theodrenaline in cardiomyocytes.
Conclusion and Future Directions
The current body of literature lacks dedicated studies on the pharmacokinetics of cafedrine in animal models. The available information is primarily derived from research on the combined cafedrine/theodrenaline product and is often qualitative. To better understand the absorption, distribution, metabolism, and excretion (ADME) profile of cafedrine, further research is warranted.
Future studies should aim to:
-
Conduct comprehensive pharmacokinetic profiling of cafedrine alone in various preclinical species (e.g., rats, dogs, non-human primates).
-
Characterize the metabolic pathways of cafedrine and identify its major metabolites.
-
Determine the bioavailability of cafedrine following different routes of administration.
-
Investigate potential pharmacokinetic interactions between cafedrine and theodrenaline.
A more thorough understanding of the pharmacokinetics of cafedrine in animal models will be instrumental in optimizing its therapeutic use and in the development of new drug formulations.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
Theodrenaline: An In-depth Technical Guide to its Core Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theodrenaline (B228420), a conjugate of noradrenaline and theophylline (B1681296), is a cardiac stimulant used in the management of hypotension. While its pharmacological effects are attributed to its action on adrenergic receptors and phosphodiesterase inhibition, a comprehensive understanding of its metabolic fate remains largely unexplored in publicly available literature. This technical guide synthesizes the known metabolic pathways of its constituent molecules, noradrenaline and theophylline, to propose a hypothesized metabolic map for theodrenaline. This document also outlines relevant experimental protocols for the analysis of catecholamines and methylxanthines, which can be adapted for future studies on theodrenaline metabolism. Furthermore, it details the signaling pathways associated with the parent compound, providing a complete picture for researchers in drug development.
Introduction
Theodrenaline is a synthetic compound that covalently links noradrenaline (norepinephrine) and theophylline.[1][2] This unique structure confers a dual mechanism of action: the noradrenaline moiety acts as an agonist at α- and β-adrenergic receptors, while the theophylline component inhibits phosphodiesterase (PDE) enzymes.[3][4] This synergistic action leads to positive inotropic effects and vasoconstriction, making it effective in treating hypotensive states.[5] Despite its clinical use, particularly in combination with cafedrine, detailed studies on the biotransformation and metabolites of theodrenaline are conspicuously absent in scientific literature. Understanding the metabolic pathways of theodrenaline is crucial for a complete pharmacokinetic and pharmacodynamic profile, aiding in the prediction of drug-drug interactions, and ensuring clinical safety and efficacy.
This guide aims to bridge this knowledge gap by:
-
Proposing hypothesized metabolic pathways of theodrenaline based on the well-documented metabolism of noradrenaline and theophylline.
-
Providing detailed experimental protocols relevant to the analysis of theodrenaline and its potential metabolites.
-
Visualizing the key signaling pathways influenced by theodrenaline.
Hypothesized Metabolic Pathways of Theodrenaline
Given the absence of direct metabolic studies on theodrenaline, we can infer its biotransformation by examining the metabolism of its two constituent parts. Theodrenaline is likely to be metabolized along two primary routes: cleavage of the linker between noradrenaline and theophylline, followed by the independent metabolism of each molecule, or metabolism of the intact conjugate.
Metabolism of the Noradrenaline Moiety
The catecholamine structure of the noradrenaline portion of theodrenaline is a prime target for two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[6][7][8][9][10]
-
COMT-mediated Metabolism: COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol ring.[11] This would lead to the formation of O-methylated metabolites of theodrenaline.
-
MAO-mediated Metabolism: MAO is responsible for the oxidative deamination of the amino group in the noradrenaline side chain.[12][13] This would result in the formation of an aldehyde intermediate, which is then further metabolized.
The final major metabolite of noradrenaline metabolism is vanillylmandelic acid (VMA).[6]
Metabolism of the Theophylline Moiety
Theophylline, a methylxanthine, is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[3][14][15] The main metabolic pathways include:
-
N-demethylation: Removal of methyl groups from the xanthine (B1682287) ring, leading to the formation of 1-methylxanthine (B19228) and 3-methylxanthine.[15]
-
8-hydroxylation: Oxidation at the C8 position to form 1,3-dimethyluric acid.[15]
Proposed Overall Metabolic Scheme
Based on the individual pathways, the metabolism of theodrenaline could proceed as follows:
-
Phase I Metabolism:
-
Cleavage: The ether linkage between the noradrenaline and theophylline moieties could be cleaved, releasing noradrenaline and a theophylline derivative. These would then enter their respective metabolic pathways.
-
Metabolism of the Intact Molecule:
-
O-methylation of the catechol ring of the noradrenaline part by COMT.
-
Oxidative deamination of the noradrenaline side chain by MAO.
-
N-demethylation of the theophylline ring by CYP1A2.
-
Hydroxylation of the theophylline ring.
-
-
-
Phase II Metabolism: The hydroxyl groups on both the noradrenaline and theophylline parts, as well as their phase I metabolites, could undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
The following diagram illustrates the hypothesized metabolic pathways of theodrenaline.
Caption: Hypothesized metabolic pathways of theodrenaline.
Signaling Pathways of Theodrenaline
The pharmacological effects of theodrenaline are a result of its interaction with multiple signaling pathways.
Adrenergic Receptor Signaling
The noradrenaline component of theodrenaline activates both α- and β-adrenergic receptors.
-
α1-Adrenergic Receptors: Activation of α1-receptors on vascular smooth muscle leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to vasoconstriction.
-
β1-Adrenergic Receptors: In cardiac muscle, activation of β1-receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various proteins, resulting in increased heart rate and contractility.[3]
Caption: Adrenergic signaling pathways of theodrenaline.
Phosphodiesterase Inhibition
The theophylline moiety of theodrenaline inhibits phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP and cGMP.[3] By inhibiting PDE, theodrenaline increases the intracellular levels of these second messengers, potentiating the effects of β-adrenergic receptor stimulation and promoting smooth muscle relaxation in certain tissues.
Caption: Mechanism of phosphodiesterase inhibition by theodrenaline.
Experimental Protocols
The following are generalized protocols for the analysis of catecholamines and methylxanthines. These can serve as a starting point for developing specific methods for theodrenaline and its metabolites.
In Vitro Metabolism using Liver Microsomes
This protocol is used to assess the metabolic stability of a compound and identify its metabolites.[16][17][18][19][20]
Objective: To determine the rate of metabolism of theodrenaline and identify its primary metabolites in a controlled in vitro system.
Materials:
-
Human liver microsomes (HLM)
-
Theodrenaline
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of theodrenaline in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and theodrenaline solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS.
Data Analysis:
-
The disappearance of the parent compound (theodrenaline) over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Metabolite identification is performed by analyzing the MS/MS fragmentation patterns of potential metabolite peaks.
Quantitative Analysis by LC-MS/MS
This protocol is for the quantification of theodrenaline and its potential metabolites in biological matrices.
Objective: To accurately measure the concentrations of theodrenaline and its metabolites in plasma or urine.
Materials:
-
Biological matrix (plasma, urine)
-
Theodrenaline and metabolite standards
-
Stable isotope-labeled internal standard (SIL-IS)
-
Protein precipitation solvent (e.g., ACN, methanol)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add 3 volumes of cold protein precipitation solvent containing the SIL-IS. Vortex and centrifuge.
-
Solid-Phase Extraction (for cleaner samples): Condition the SPE cartridge. Load the sample. Wash the cartridge. Elute the analytes.
-
-
LC Separation:
-
Inject the prepared sample onto a suitable HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and ACN with 0.1% formic acid.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for theodrenaline and each metabolite.
-
Data Analysis:
-
Construct a calibration curve using the standards.
-
Quantify the analytes in the samples by comparing their peak area ratios to the IS with the calibration curve.
Data Presentation
As no quantitative data for theodrenaline metabolites currently exists, the following tables are presented as templates for future studies.
Table 1: In Vitro Metabolic Stability of Theodrenaline in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-life (t1/2, min) | To be determined |
| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined |
Table 2: Quantitative Analysis of Theodrenaline and its Hypothesized Metabolites in Human Plasma (ng/mL)
| Analyte | Concentration (Mean ± SD) |
| Theodrenaline | To be determined |
| O-methyl-theodrenaline | To be determined |
| Deaminated Theodrenaline | To be determined |
| 1-Methylxanthine | To be determined |
| 3-Methylxanthine | To be determined |
| 1,3-Dimethyluric Acid | To be determined |
| Vanillylmandelic Acid (VMA) | To be determined |
Conclusion and Future Directions
This technical guide provides a foundational understanding of the potential metabolic fate and signaling pathways of theodrenaline. The hypothesized metabolic pathways, based on the well-characterized metabolism of noradrenaline and theophylline, offer a starting point for further investigation. The provided experimental protocols can be adapted to specifically study theodrenaline's biotransformation.
Crucially, there is a pressing need for empirical studies to:
-
Definitively identify the metabolites of theodrenaline in vitro and in vivo.
-
Quantify the formation of these metabolites to understand the major clearance pathways.
-
Elucidate the enzymes responsible for theodrenaline metabolism to predict potential drug-drug interactions.
-
Develop and validate specific and sensitive analytical methods for theodrenaline and its metabolites in biological fluids.
Such research will be invaluable for optimizing the clinical use of theodrenaline and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Theodrenaline - Wikipedia [en.wikipedia.org]
- 3. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 7. Norepinephrine - Wikipedia [en.wikipedia.org]
- 8. Metabolism of catecholamines by catechol-O-methyltransferase in cells expressing recombinant catecholamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. COMT - Creative Enzymes [creative-enzymes.com]
- 11. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 12. The oxidation of adrenaline and noradrenaline by the two forms of monoamine oxidase from human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Theophylline - Wikipedia [en.wikipedia.org]
- 15. ClinPGx [clinpgx.org]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Scilit [scilit.com]
- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
The Impact of Cafedrine on Cardiac Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cafedrine (B87544), a synthetic sympathomimetic agent, exerts a significant influence on cardiac muscle cells, primarily through a dual mechanism of action involving indirect sympathomimetic activity and phosphodiesterase (PDE) inhibition. This technical guide provides an in-depth analysis of the molecular and physiological effects of cafedrine on cardiomyocytes. It details the underlying signaling pathways, summarizes quantitative data from preclinical and clinical studies, and outlines key experimental protocols for investigating its cardiac effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the pharmacology of cafedrine and its therapeutic potential in managing hypotensive states.
Introduction
Cafedrine is a chemical conjugate of norephedrine (B3415761) and theophylline (B1681296).[1] It is clinically utilized, often in a 20:1 combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), for the treatment of hypotension, particularly in the context of anesthesia and emergency medicine.[2][3] Its efficacy in restoring arterial blood pressure stems from its positive inotropic effect on the heart, leading to an increase in cardiac output and stroke volume, generally without a significant alteration in heart rate or systemic vascular resistance.[2] Understanding the precise impact of cafedrine on cardiac muscle cells is crucial for its safe and effective clinical application and for the development of novel cardiovascular therapies.
Mechanism of Action in Cardiac Muscle Cells
The cardiac effects of cafedrine are a result of the combined actions of its two constituent components: norephedrine and theophylline.
-
Indirect Sympathomimetic Action of Norephedrine: The norephedrine moiety of cafedrine acts as an indirect sympathomimetic agent. It stimulates the release of endogenous noradrenaline from sympathetic nerve endings within the myocardium.[4] This released noradrenaline then binds to β1-adrenoceptors on the surface of cardiomyocytes.[2][5]
-
Phosphodiesterase (PDE) Inhibition by Theophylline: The theophylline component of cafedrine is a non-selective inhibitor of phosphodiesterases (PDEs).[2] In human cardiac tissue, PDE3 is the most relevant isoform.[4] By inhibiting PDE3, theophylline slows the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to an accumulation of this second messenger within the cardiomyocyte.[2][4]
The synergistic effect of these two mechanisms—increased cAMP production via β1-adrenoceptor stimulation and decreased cAMP degradation via PDE inhibition—results in a significant elevation of intracellular cAMP levels, which is the primary driver of cafedrine's positive inotropic effects.[4]
Signaling Pathways in Cardiomyocytes
The physiological effects of cafedrine on cardiac muscle cells are mediated through a well-defined signaling cascade. The binding of noradrenaline to β1-adrenoceptors initiates this pathway, which is then amplified by the action of theophylline.
Caption: Signaling pathway of cafedrine in cardiomyocytes.
Quantitative Data on Cardiac Effects
The following tables summarize quantitative data on the effects of cafedrine, often in combination with theodrenaline (Akrinor™), on various cardiac parameters.
Table 1: In Vitro Effects on Human Atrial Trabeculae
| Parameter | Drug/Compound | Concentration/Dose | Effect | Reference |
| Force of Contraction | Akrinor™ (Cafedrine/Theodrenaline 20:1) | EC50: 41 ± 3 mg/L | Robust increase in isometric contraction | [6] |
| Akrinor™ | 4.2 - 420 mg/L | Concentration-dependent increase in force | [6] | |
| Indirect Sympathomimetic Effect | Cafedrine | Not observed | The conjugation of norephedrine to theophylline appears to abolish its indirect sympathomimetic action in this preparation. | [5] |
| PDE Inhibition | Akrinor™ | High concentrations | Minor potentiation of forskolin-induced force increase | [6] |
Table 2: In Vivo Hemodynamic Effects in Humans
| Parameter | Drug/Compound | Dose | Effect | Patient Population | Reference |
| Mean Arterial Pressure (MAP) | Cafedrine/Theodrenaline | ED50: 1.49/0.075 mg/kg | 10% increase in MAP within 5 min | Patients under anesthesia | [2] |
| Cafedrine/Theodrenaline | ED50: 0.53/0.027 mg/kg | 10% increase in MAP within 10 min | Patients under anesthesia | [2] | |
| Cafedrine/Theodrenaline | 1.27 ± 1.0 mg/kg (Cafedrine) | Increase of 11 ± 16 mmHg within 5 min | Patients under anesthesia | [1] | |
| Cafedrine/Theodrenaline | 100/5 mg | 43.0% increase in MAP | Patients under epidural anesthesia | [7] | |
| Cardiac Output | Cafedrine/Theodrenaline | N/A | Increased | Healthy subjects and patients | [2] |
| Stroke Volume | Cafedrine/Theodrenaline | N/A | Increased | Healthy subjects and patients | [2] |
| Heart Rate | Cafedrine/Theodrenaline | N/A | Mostly unchanged | Healthy subjects and patients | [2] |
Experimental Protocols
This section details key experimental methodologies for studying the impact of cafedrine on cardiac muscle cells.
Isometric Contraction Measurement in Human Atrial Trabeculae
This protocol is adapted from studies investigating the direct inotropic effects of cafedrine on human myocardial tissue.[5]
Objective: To measure the effect of cafedrine on the force of contraction of isolated human atrial muscle strips.
Materials:
-
Human right atrial appendages obtained during cardiac surgery.
-
Krebs-Henseleit solution.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Isometric force transducer.
-
Data acquisition system.
-
Water-jacketed organ baths.
-
Field stimulator.
-
Cafedrine and other pharmacological agents (e.g., β-blocker, PDE inhibitors).
Procedure:
-
Tissue Preparation: Immediately after surgical excision, place the atrial appendage in cold, oxygenated Krebs-Henseleit solution. Dissect thin, uniform trabeculae (approximately 1 mm in diameter and 3-5 mm in length) from the endocardial surface.
-
Mounting: Mount the trabeculae vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the trabeculae to equilibrate for at least 60 minutes. During this period, stimulate the muscle at a constant frequency (e.g., 1 Hz) with platinum field electrodes. Gradually increase the preload until the muscle reaches its optimal length for force development (Lmax).
-
Drug Administration: After a stable baseline contraction is established, add cafedrine to the organ bath in a cumulative concentration-response manner. Allow the preparation to stabilize at each concentration before recording the force of contraction.
-
Data Analysis: Record the developed tension and analyze the concentration-response curve to determine parameters such as EC50 and maximal effect.
Measurement of cAMP Levels in Cardiomyocytes
Objective: To quantify changes in intracellular cAMP levels in response to cafedrine treatment.
Materials:
-
Isolated primary cardiomyocytes or a suitable cardiomyocyte cell line.
-
Cell culture medium and supplements.
-
Cafedrine.
-
Lysis buffer.
-
Commercially available cAMP assay kit (e.g., ELISA or FRET-based biosensors).[8]
-
Plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Culture cardiomyocytes in appropriate plates until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of cafedrine for a specified duration. Include appropriate controls (e.g., vehicle control, positive control such as a direct adenylyl cyclase activator like forskolin).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Perform the cAMP assay following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the cAMP concentration based on a standard curve. Normalize the cAMP levels to the total protein concentration in each sample.
Visualizations
Experimental Workflow
Caption: Workflow for investigating cafedrine's cardiac effects.
Logical Relationship of Cafedrine's Dual Mechanism
Caption: Cafedrine's dual mechanism and its physiological outcome.
Conclusion
Cafedrine enhances cardiac contractility through a well-defined, dual mechanism of action that converges on the elevation of intracellular cAMP in cardiomyocytes. The indirect sympathomimetic effect of its norephedrine component and the PDE-inhibiting action of its theophylline component work in synergy to produce a potent positive inotropic response. This leads to an increase in cardiac output and stroke volume, which is beneficial in the management of hypotensive states. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the nuanced effects of cafedrine and the development of related cardiovascular therapies. Future investigations could focus on the long-term effects of cafedrine on cardiac remodeling and the potential for developing more selective agents that target specific components of this signaling pathway.
References
- 1. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 8. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The History and Discovery of Cafedrine: A Technical Guide
Introduction
Cafedrine (B87544) is a cardiac stimulant and antihypotensive agent, chemically described as a covalent linkage of norephedrine (B3415761) and theophylline (B1681296). It is primarily used to manage hypotension, particularly in the context of anesthesia. This technical guide provides an in-depth overview of the history, discovery, synthesis, mechanism of action, and pharmacological data related to cafedrine, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of this compound.
History and Discovery
Cafedrine has been a part of the clinical landscape, particularly in Germany, since its introduction in 1963.[1] It is most commonly used in a 20:1 fixed combination with theodrenaline (B228420) (a covalent link of noradrenaline and theophylline) under the brand name Akrinor®.[2] The development of cafedrine arose from a search for theophylline derivatives with beneficial cardiovascular effects and an improved side-effect profile.[2]
Pre-clinical data from the late 1950s and early 1960s indicated that cafedrine possessed both beta-adrenergic and alpha-adrenergic properties, with a net beta-adrenergic effect.[1][3] Early in vitro studies suggested that the pressor effect of cafedrine might exhibit tachyphylaxis, although subsequent animal studies with repeated oral administration did not find a reduction in its pressor effect.[2] A significant publication by Klingler et al. in 1980 detailed the synthesis, absolute configuration, and mass spectroscopic fragmentation of cafedrine and its stereoisomers, providing a crucial chemical characterization of the compound.[4]
Synthesis of Cafedrine
General Synthetic Workflow
The synthesis of cafedrine can be conceptualized as a multi-step process, likely involving the activation of a theophylline precursor to enable its reaction with norephedrine. The following diagram illustrates a generalized logical workflow for the synthesis.
Caption: Generalized workflow for the synthesis of cafedrine.
Mechanism of Action
Cafedrine's cardiovascular effects are a result of a dual mechanism of action, primarily mediated through its two constituent parts: norephedrine and theophylline. The overall effect is an increase in mean arterial pressure, primarily by boosting cardiac preload, stroke volume, and cardiac output, with minimal changes to systemic vascular resistance and heart rate.[2]
-
Indirect Sympathomimetic Action: The norephedrine component of cafedrine acts as an indirect sympathomimetic. It triggers the release of endogenous noradrenaline from nerve endings. This released noradrenaline then stimulates β1-adrenoceptors in cardiomyocytes.[2]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety is a non-specific inhibitor of phosphodiesterases. By inhibiting PDEs, particularly PDE3 in cardiac tissue, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) is slowed. The resulting increase in intracellular cAMP concentration reinforces the effects of β1-adrenoceptor stimulation, leading to a more pronounced increase in cardiac inotropy (contractility).[2][5]
Signaling Pathway in Cardiomyocytes
The synergistic action of cafedrine in heart muscle cells leads to an increased force of contraction. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of cafedrine in cardiomyocytes.
Signaling Pathway in Vascular Smooth Muscle
When administered as part of the Akrinor® combination with theodrenaline, the effects on vascular smooth muscle are more complex due to the actions of the noradrenaline component of theodrenaline.
Caption: Opposing signaling pathways in vascular smooth muscle.
Experimental Protocols
Detailed experimental protocols for the initial characterization of cafedrine are not extensively documented in modern, readily accessible literature. However, based on published studies, the pharmacological properties of cafedrine and its combination with theodrenaline have been investigated using standard in vitro and in vivo methods.
In Vitro Assessment of Cardiac Contractility (General Protocol)
-
Objective: To measure the direct effect of cafedrine on the contractile force of cardiac tissue.
-
Methodology:
-
Tissue Preparation: Human atrial trabeculae or other suitable cardiac muscle preparations are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Isometric Force Measurement: The muscle preparation is connected to a force transducer to record isometric contractions. The tissue is typically stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Drug Application: After a stabilization period, increasing concentrations of cafedrine are added cumulatively to the organ bath.
-
Data Analysis: The change in contractile force is measured at each concentration to generate a concentration-response curve, from which parameters like EC50 can be determined.
-
Mechanistic Studies: To investigate the involvement of specific receptors, the experiment can be repeated in the presence of selective antagonists (e.g., β1- or β2-adrenoceptor blockers).
-
In Vivo Hemodynamic Assessment in Clinical Studies (General Protocol)
-
Objective: To evaluate the effect of cafedrine on cardiovascular parameters in patients.
-
Methodology:
-
Patient Population: Patients experiencing hypotension, for example, during anesthesia, are enrolled.[1]
-
Drug Administration: A standardized dose of cafedrine (or cafedrine/theodrenaline) is administered intravenously.[1]
-
Hemodynamic Monitoring: Key cardiovascular parameters are continuously monitored. This can include:
-
Mean Arterial Pressure (MAP)
-
Heart Rate
-
Cardiac Output/Cardiac Index
-
Stroke Volume
-
Systemic Vascular Resistance
-
-
Data Collection: Data is recorded at baseline and at regular intervals following drug administration.[1]
-
Data Analysis: The changes in hemodynamic parameters over time are analyzed to determine the efficacy, onset, and duration of action of the drug.
-
Quantitative Data
The following tables summarize the available quantitative data for cafedrine, primarily from studies involving its 20:1 combination with theodrenaline.
Table 1: Pharmacokinetic Properties of Cafedrine
| Parameter | Value | Species | Route of Administration | Citation |
| Initial Plasma Level | 6 µg/mL | Human | Intravenous (200 mg dose) | [2][6] |
| Half-life (t½) | 60 minutes | Human | Oral and Intravenous | [2][6] |
Table 2: Pharmacodynamic and Hemodynamic Effects (Cafedrine/Theodrenaline 20:1 Combination)
| Parameter | Value/Effect | Context | Citation |
| In Vitro | |||
| EC50 (Akrinor®) | 41 ± 3 mg/L | Increased force in human atrial trabeculae | [7] |
| Clinical/In Vivo | |||
| ED50 for 10% MAP increase (5 min) | 1.49 mg/kg (cafedrine) / 0.075 mg/kg (theodrenaline) | Patients under anesthesia | [2][6] |
| ED50 for 10% MAP increase (10 min) | 0.53 mg/kg (cafedrine) / 0.027 mg/kg (theodrenaline) | Patients under anesthesia | [2][6] |
| MAP Increase (at 5 min) | 11 ± 16 mmHg | Dose: 1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg | [1][3] |
| Time to 10% MAP Increase | 7.2 ± 4.6 min (women), 8.6 ± 6.3 min (men) | Patients under anesthesia | [1][3] |
| Time to Peak MAP | 17.4 ± 9.0 min | Patients under anesthesia | [1][3] |
| Cardiac Index (CI) Increase | +17% | Anesthesia-induced hypotension | [8] |
| Systemic Vascular Resistance Index (SVRI) Increase | +42% | Anesthesia-induced hypotension | [8] |
| Maximum Aortic Pressure Increase (dPmx) | +31% | Anesthesia-induced hypotension | [8] |
| Global End-Diastolic Index (GEDI) Increase | +9% | Anesthesia-induced hypotension | [8] |
Conclusion
Cafedrine is a well-established sympathomimetic agent with a long history of clinical use for treating hypotension. Its unique mechanism, combining indirect adrenergic stimulation with phosphodiesterase inhibition, provides effective restoration of blood pressure primarily by enhancing cardiac performance. While much of the available data comes from its use in combination with theodrenaline, these findings underscore its utility in clinical settings. Further research focusing on the specific pharmacokinetics and pharmacodynamics of cafedrine as a single agent could provide deeper insights for drug development professionals and researchers in the cardiovascular field.
References
- 1. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 4. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 8. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
Theodrenaline's Role in Sympathetic Nervous System Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theodrenaline (B228420), a synthetic sympathomimetic agent, plays a significant role in the stimulation of the sympathetic nervous system. As a conjugate of noradrenaline and theophylline (B1681296), its mechanism of action is twofold: direct stimulation of adrenergic receptors by the noradrenaline component and inhibition of phosphodiesterases by the theophylline moiety. This dual action results in a unique hemodynamic profile characterized by increased inotropy and cardiac output with minimal effects on heart rate and systemic vascular resistance. This technical guide provides an in-depth analysis of theodrenaline's mechanism of action, its effects on cardiovascular physiology, and detailed protocols for relevant experimental investigations. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams.
Introduction
Theodrenaline is a chemical linkage of norepinephrine (B1679862) (noradrenaline) and theophylline.[1] It is often used in combination with cafedrine (B87544) (a conjugate of norephedrine (B3415761) and theophylline) in a 20:1 ratio, most notably in the product Akrinor™.[2] This combination is utilized for the management of hypotensive states, particularly during anesthesia.[2] Theodrenaline's primary pharmacological effects are mediated through its interaction with the sympathetic nervous system, specifically by mimicking the actions of endogenous catecholamines.
Mechanism of Action
Theodrenaline's sympathomimetic effects are a composite of the actions of its two constituent molecules: noradrenaline and theophylline.
-
Noradrenaline Component: The noradrenaline portion of theodrenaline directly stimulates adrenergic receptors.[3] This includes both alpha (α) and beta (β) adrenergic receptors, which are G protein-coupled receptors that mediate the physiological responses to catecholamines.[3]
-
β1-Adrenergic Receptor Stimulation: In cardiomyocytes, the noradrenaline component of theodrenaline activates β1-adrenoceptors.[2] This activation stimulates the Gs-protein pathway, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that increases cardiac inotropy (contractility).[2]
-
α1-Adrenergic Receptor Stimulation: In vascular smooth muscle cells, the noradrenaline component activates α1-adrenoceptors. This leads to the activation of the Gq-protein pathway and subsequent stimulation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.
-
-
Theophylline Component: The theophylline moiety of theodrenaline is an inhibitor of phosphodiesterases (PDEs).[2] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, theophylline increases the intracellular concentrations of these second messengers, thereby potentiating the effects of β1-adrenoceptor stimulation in the heart.[2]
Signaling Pathways
The signaling cascades initiated by theodrenaline are central to its physiological effects.
Quantitative Data
Table 1: Adrenergic Receptor Binding Affinities of Noradrenaline
| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Source |
| α1A | Noradrenaline | 560 | Human | Recombinant |
| α1B | Noradrenaline | 1100 | Human | Recombinant |
| α1D | Noradrenaline | 180 | Human | Recombinant |
| α2A | Noradrenaline | 240 | Human | Recombinant |
| α2B | Noradrenaline | 1100 | Human | Recombinant |
| α2C | Noradrenaline | 630 | Human | Recombinant |
| β1 | Noradrenaline | 1100 | Human | Recombinant |
| β2 | Noradrenaline | 11000 | Human | Recombinant |
| β3 | Noradrenaline | 25000 | Human | Recombinant |
Note: Data for noradrenaline is presented as a proxy for the adrenergic activity of theodrenaline. Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium.
Table 2: In Vitro Efficacy of Akrinor™ (Cafedrine/Theodrenaline 20:1)
| Parameter | Value | Tissue | Species |
| EC50 | 41 ± 3 mg/L | Atrial Trabeculae | Human |
EC50 represents the concentration of a drug that gives a half-maximal response. This value is for the combined product Akrinor™ and not theodrenaline alone.[2]
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol outlines a method to determine the binding affinity of a test compound like theodrenaline to adrenergic receptors.
References
- 1. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 2. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Theodrenaline and Cafedrine in the Management of Hypotension
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of theodrenaline (B228420) and cafedrine (B87544), typically in a 1:20 fixed ratio (e.g., Akrinor®), is a well-established therapeutic agent for the management of hypotensive states, particularly those occurring during general and regional anesthesia.[1][2][3] It is crucial to note that this combination is used to treat and reverse hypotension (increase blood pressure) rather than to induce controlled hypotension. These application notes provide a comprehensive overview of its mechanism of action, quantitative data from clinical studies, and protocols for its application in research and clinical settings for the management of hypotension.
Mechanism of Action
Theodrenaline and cafedrine are covalent compounds of noradrenaline and theophylline (B1681296), and norephedrine (B3415761) and theophylline, respectively.[1][4] The combined formulation exerts its hypertensive effect through a multi-faceted mechanism primarily targeting the cardiovascular system. The effect is characterized by an increase in cardiac output and a moderate increase in systemic vascular resistance, while the heart rate remains largely unaffected.[1][3][4]
The primary mechanisms include:
-
Direct and Indirect Sympathomimetic Effects:
-
Adrenergic Receptor Stimulation:
-
β1-Adrenergic Stimulation: Activation of β1-adrenoceptors in cardiomyocytes increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to a positive inotropic effect (increased contractility), which in turn increases stroke volume and cardiac output.[1][4]
-
α1-Adrenergic Stimulation: Stimulation of α1-adrenoceptors on vascular smooth muscle cells leads to vasoconstriction, increasing systemic vascular resistance and contributing to the rise in blood pressure.[1][4]
-
-
Phosphodiesterase (PDE) Inhibition:
The combination of a rapid onset from theodrenaline and a more sustained effect from cafedrine provides a balanced and effective pressor response.[1][2][5]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of theodrenaline and cafedrine in managing hypotension.
Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline in Anesthetized Patients
| Parameter | Baseline (Mean ± SD) | Post-administration Value (Mean ± SD) | Time to Effect (Mean ± SD) | Dosage (Mean ± SD) | Reference |
| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | Increase of 11 ± 16 mmHg | 5 minutes | 1.27 ± 1.0 mg/kg (cafedrine) / 64 ± 50 µg/kg (theodrenaline) | [6][7] |
| MAP | Dropped below 80% of baseline | Increase of 11 ± 14 mmHg | 5 minutes | 53 ± 30 mg (cafedrine) / 2.65 ± 1.5 mg (theodrenaline) | [2][5] |
| MAP | Dropped below 80% of baseline | Increase of 14 ± 16 mmHg | 10 minutes | 53 ± 30 mg (cafedrine) / 2.65 ± 1.5 mg (theodrenaline) | [2][5] |
| Systolic Blood Pressure | N/A | Increase of 8.6 mmHg | 1 minute | 43 ± 11 mg (cafedrine) / 2.2 ± 0.6 mg (theodrenaline) | [1] |
| Cardiac Index (CI) | N/A | +17% | 10 minutes | 60 mg (cafedrine) / 3 mg (theodrenaline) | [8] |
| Systemic Vascular Resistance Index (SVRI) | N/A | +42% | 10 minutes | 60 mg (cafedrine) / 3 mg (theodrenaline) | [8] |
| Global End-Diastolic Index (GEDI) | N/A | +9% | 10 minutes | 60 mg (cafedrine) / 3 mg (theodrenaline) | [8] |
Table 2: Dose-Response and Influencing Factors
| Parameter | Condition | Effective Dose (ED50) or Required Dose (Mean ± SD) | Outcome | Reference |
| ED50 for 10% MAP Increase | General/Regional Anesthesia | 1.49 mg/kg (cafedrine) / 0.075 mg/kg (theodrenaline) | At 5 minutes | [1][2][5] |
| ED50 for 10% MAP Increase | General/Regional Anesthesia | 0.53 mg/kg (cafedrine) / 0.027 mg/kg (theodrenaline) | At 10 minutes | [1][2][5] |
| Dose for 14 ± 16 mmHg MAP Increase | Patients with Heart Failure | 1.78 ± 1.67 mg/kg (cafedrine) / 89.0 ± 83.5 µg/kg (theodrenaline) | At 15 minutes | [6][7] |
| Dose for 14 ± 14 mmHg MAP Increase | Healthy Patients | 1.16 ± 0.77 mg/kg (cafedrine) / 58.0 ± 38.5 µg/kg (theodrenaline) | At 15 minutes | [2][6][7] |
| Time to 10% MAP Increase | Female Patients | 7.2 ± 4.6 minutes | N/A | [6][7] |
| Time to 10% MAP Increase | Male Patients | 8.6 ± 6.3 minutes | N/A | [6][7] |
| Time to 10% MAP Increase | Patients on Beta-blockers | 9.0 ± 7.0 minutes | N/A | [6][7] |
| Time to 10% MAP Increase | Patients not on Beta-blockers | 7.3 ± 4.3 minutes | N/A | [6][7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hemodynamic Effects in an Animal Model of Anesthesia-Induced Hypotension
This protocol describes a general procedure for evaluating the pressor effects of theodrenaline and cafedrine in an anesthetized animal model.
1. Animal Model and Preparation:
-
Species: Domestic pigs or large breed dogs are suitable models.
-
Anesthesia: Induce anesthesia with an agent known to cause hypotension, such as propofol, followed by maintenance with an inhalant anesthetic like isoflurane.[9]
-
Instrumentation:
-
Place an arterial catheter (e.g., in the femoral or carotid artery) for continuous blood pressure monitoring.
-
Insert a venous catheter (e.g., in the jugular vein) for drug administration.
-
For advanced monitoring, a pulmonary artery catheter can be used to measure cardiac output, or a transpulmonary thermodilution system can be employed.[8]
-
2. Induction of Hypotension:
-
After instrumentation, allow the animal to stabilize.
-
Induce hypotension by increasing the concentration of the inhalant anesthetic or by administering a bolus of an intravenous anesthetic until a target mean arterial pressure (MAP) is reached (e.g., <60 mmHg).[8]
3. Drug Administration:
-
Prepare a solution of theodrenaline and cafedrine in a 1:20 ratio.
-
Administer a bolus of the drug combination intravenously. The dose should be determined based on previous studies or a pilot dose-escalation study. A starting point could be a dose equivalent to what is used in humans, adjusted for body weight.
4. Data Collection and Analysis:
-
Continuously record hemodynamic parameters, including systolic, diastolic, and mean arterial pressure, heart rate, and cardiac output.
-
Record data at baseline (before drug administration), and at frequent intervals post-administration (e.g., every minute for the first 15 minutes, then every 5 minutes).
-
Analyze the data to determine the onset of action, peak effect, duration of action, and the dose-response relationship.
Protocol 2: Clinical Study Protocol for Management of Hypotension During Spinal Anesthesia for Cesarean Section
This protocol outlines a study design for evaluating the efficacy and safety of theodrenaline and cafedrine in a clinical setting.
1. Study Population:
-
Parturients undergoing elective Cesarean section under spinal anesthesia.
-
Inclusion criteria would typically include ASA physical status I or II.
2. Anesthesia and Monitoring:
-
Administer a standardized spinal anesthetic.
-
Monitor blood pressure and heart rate non-invasively at frequent intervals (e.g., every minute) after the spinal block.
-
Define hypotension as a drop in systolic blood pressure below a certain threshold (e.g., <100 mmHg or >20% decrease from baseline).[10]
3. Intervention:
-
When hypotension is detected, administer a standardized intravenous bolus of theodrenaline and cafedrine (e.g., 2.5 mg theodrenaline and 50 mg cafedrine).
-
Record the time of administration and any subsequent doses required.
4. Outcome Measures:
-
Primary Outcome: The number of patients requiring rescue vasopressors or the time to restoration of baseline blood pressure.
-
Secondary Outcomes:
-
Incidence of maternal nausea and vomiting.
-
Neonatal outcomes, including Apgar scores and umbilical cord blood gas analysis.[1]
-
Maternal heart rate changes.
-
5. Data Analysis:
-
Compare the hemodynamic profiles of patients who received the intervention with a control group (if applicable) or analyze the response to treatment within the single group.
-
Assess the safety profile by analyzing the incidence of adverse events in both mother and neonate.
Visualizations
Signaling Pathways
Caption: Signaling pathways of theodrenaline and cafedrine in cardiomyocytes and vascular smooth muscle.
Experimental Workflow
Caption: Experimental workflow for in vivo assessment of cafedrine/theodrenaline.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vitro Cafedrine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) is a cardiac stimulant and antihypotensive agent, chemically a linkage of norephedrine (B3415761) and theophylline (B1681296).[1] It is often used in combination with theodrenaline (B228420). The primary mechanism of action of cafedrine is understood to be twofold: the norephedrine component is believed to induce the release of endogenous noradrenaline, leading to stimulation of adrenergic receptors, while the theophylline component is expected to inhibit phosphodiesterases (PDEs).[2] This dual action results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to positive inotropic effects in cardiomyocytes. The primary target receptor for these effects is the β1-adrenoceptor.[3]
These application notes provide detailed protocols for the in vitro characterization of cafedrine, focusing on its effects on β1-adrenoceptor activation and phosphodiesterase inhibition.
Quantitative Data Summary
Due to limited publicly available in vitro data for cafedrine alone, the following table includes data for the combination of cafedrine and theodrenaline (Akrinor™) and for cafedrine alone where available. Researchers are advised to determine the potency and efficacy of cafedrine empirically.
| Compound/Combination | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Cafedrine/Theodrenaline (20:1) | Isometric Contraction | Human Atrial Trabeculae | EC50 | 41 ± 3 mg/L | [3] |
| Cafedrine alone | Particle Transport Velocity | Murine Tracheal Epithelium | EC50 | 408 µM | [4] |
| Theodrenaline alone | Particle Transport Velocity | Murine Tracheal Epithelium | EC50 | 4 µM | [4] |
| Cafedrine/Theodrenaline | Ca2+ increase | Human Tracheal Epithelial Cells | EC50 | 0.35 mM (7.32 mM cafedrine and 0.35 mM theodrenaline) | [5] |
| Cafedrine alone | Ca2+ increase | Human Tracheal Epithelial Cells | EC50 | 3.14 mM | [5] |
Signaling Pathways and Experimental Workflows
Cafedrine's Proposed Mechanism of Action in Cardiomyocytes
References
- 1. Cafedrine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Theodrenaline in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420) is a sympathomimetic agent, chemically a conjugate of norepinephrine (B1679862) (noradrenaline) and theophylline (B1681296).[1][] It is utilized as a cardiac stimulant and is often formulated in combination with cafedrine (B87544) (a conjugate of norephedrine (B3415761) and theophylline) for the management of hypotension.[3] The pharmacological profile of theodrenaline is characterized by its dual mechanism of action: the norepinephrine component directly stimulates adrenergic receptors, while the theophylline moiety acts as a phosphodiesterase (PDE) inhibitor.[4][5][6]
These application notes provide a detailed framework for investigating the pharmacological effects of theodrenaline on various isolated tissues using organ bath systems. The protocols described herein are designed to characterize its vasoconstrictor, inotropic, and bronchodilator properties.
Pharmacological Profile of Theodrenaline
Theodrenaline's effects are primarily mediated through:
-
Adrenergic Receptor Stimulation : The norepinephrine component of theodrenaline activates both α- and β-adrenergic receptors.
-
α1-Adrenoceptors : Located on vascular smooth muscle, their stimulation leads to vasoconstriction.
-
β1-Adrenoceptors : Predominantly in the heart, their activation results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[6]
-
β2-Adrenoceptors : Found in bronchial smooth muscle, their stimulation causes bronchodilation.
-
-
Phosphodiesterase (PDE) Inhibition : The theophylline component non-selectively inhibits PDEs. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which potentiates the effects of β-adrenergic stimulation and promotes smooth muscle relaxation.[6]
Data Presentation: Quantitative Analysis of Theodrenaline Effects
The following tables summarize expected quantitative data for theodrenaline and its components in isolated organ bath experiments. It is important to note that specific data for theodrenaline alone is limited, and some values are derived from studies on its constituent parts or related compounds.
| Parameter | Tissue | Species | Agonist/Antagonist | Value | Reference |
| EC50 | Human Atrial Trabeculae | Human | Akrinor™ (Cafedrine/Theodrenaline) | 41 ± 3 mg/L (Positive Inotropy) | [4] |
| -logEC50 | Human Internal Mammary Artery | Human | Norepinephrine | 6.18 ± 0.08 M | [4] |
| -logEC50 | Rat Aorta | Rat | Norepinephrine | ~7.30 M | [7] |
| EC50 | Murine Tracheal Epithelium | Murine | Theodrenaline | 4 µM (1.5 µg/mL) (Particle Transport) | [8] |
| EC50 | Murine Tracheal Epithelium | Murine | Cafedrine/Theodrenaline | 0.46 µM (3.6 µg/mL) (Particle Transport) | [8] |
Experimental Protocols
General Materials and Reagents
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Theodrenaline hydrochloride
-
Norepinephrine (for comparison)
-
Isoprenaline (for β-agonist comparison)
-
Theophylline (for PDE inhibitor comparison)
-
Phentolamine (B1677648) (α-antagonist)
-
Propranolol (B1214883) (β-antagonist)
-
Indomethacin (B1671933) (cyclooxygenase inhibitor, to prevent prostanoid interference)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Distilled water
-
Standard laboratory glassware and equipment
Krebs-Henseleit Solution Composition (mM):
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
Prepare fresh daily and maintain at 37°C, continuously bubbled with carbogen gas.
Protocol 1: Vasoconstrictor Effects on Isolated Rat Aorta
This protocol details the investigation of the α1-adrenoceptor-mediated vasoconstrictor effects of theodrenaline.
1. Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) following institutional guidelines.
-
Perform a thoracotomy and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
2. Experimental Setup:
-
Mount each aortic ring in an organ bath chamber containing 10 mL of Krebs-Henseleit solution at 37°C, continuously gassed with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh PSS every 15-20 minutes.
-
After equilibration, assess tissue viability by inducing a contraction with 60 mM KCl. Rings that do not produce a robust contraction should be discarded.
-
Wash the tissue and allow it to return to baseline.
3. Procedure:
-
Pre-incubate the tissues with indomethacin (10 µM) for 20 minutes to prevent the formation of vasoactive prostanoids.
-
Generate a cumulative concentration-response curve for theodrenaline (e.g., 10⁻⁹ to 10⁻⁴ M) by adding increasing concentrations to the organ bath.
-
Record the contractile response until a plateau is reached.
-
To confirm the involvement of α1-adrenoceptors, perform a parallel experiment where the aortic rings are pre-incubated with phentolamine (1 µM) for 30 minutes before constructing the theodrenaline concentration-response curve.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine (B352888) or KCl).
-
Plot the concentration-response data and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).
Expected Results
Theodrenaline is expected to induce a concentration-dependent contraction of the isolated rat aorta. This effect should be significantly attenuated by the α-adrenoceptor antagonist phentolamine.
Protocol 2: Inotropic Effects on Isolated Cardiac Tissue
This protocol is designed to evaluate the positive inotropic effects of theodrenaline, mediated by β1-adrenoceptors and PDE inhibition.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig or rat according to institutional guidelines.
-
Rapidly excise the heart and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Dissect the atria or prepare ventricular trabeculae.
2. Experimental Setup:
-
Mount the cardiac tissue in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with carbogen.
-
Attach the tissue to a force transducer under a resting tension of approximately 1 g.
-
Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the bathing solution.
3. Procedure:
-
After a stable baseline is achieved, add cumulative concentrations of theodrenaline (e.g., 10⁻⁸ to 10⁻³ M) to the organ bath.
-
Record the increase in the force of contraction.
-
To delineate the mechanism of action, conduct parallel experiments with pre-incubation of the tissue with the β-blocker propranolol (1 µM) for 30 minutes.
4. Data Analysis:
-
Quantify the inotropic response as the percentage increase in contractile force from baseline.
-
Determine the EC50 and Emax from the concentration-response curve.
Expected Results
Theodrenaline is anticipated to produce a concentration-dependent positive inotropic effect. This effect will be partially inhibited by propranolol, with any residual effect likely attributable to PDE inhibition by the theophylline moiety.
Protocol 3: Bronchodilator Effects on Isolated Guinea Pig Trachea
This protocol assesses the relaxant effects of theodrenaline on airway smooth muscle, mediated by β2-adrenoceptors and PDE inhibition.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig (300-400g) following institutional guidelines.
-
Dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Prepare a tracheal chain or rings.
2. Experimental Setup:
-
Mount the tracheal preparation in an organ bath with Krebs-Henseleit solution at 37°C, gassed with carbogen.
-
Apply a resting tension of 1 g and allow for a 60-minute equilibration period with washes every 15 minutes.
3. Procedure:
-
Induce a sustained contraction with a submaximal concentration of a spasmogen such as histamine (B1213489) (10 µM) or carbachol (B1668302) (1 µM).
-
Once the contraction reaches a stable plateau, add cumulative concentrations of theodrenaline (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Record the relaxation of the pre-contracted tissue.
-
To investigate the contribution of β2-adrenoceptors, perform experiments with pre-incubation of the tissue with propranolol (1 µM).
4. Data Analysis:
-
Express the relaxation as a percentage of the induced contraction.
-
Calculate the EC50 and Emax for the relaxant effect.
Expected Results
Theodrenaline is expected to cause a concentration-dependent relaxation of the pre-contracted tracheal smooth muscle. This relaxation will be partially blocked by propranolol, indicating a combined effect of β2-adrenoceptor stimulation and PDE inhibition.
Visualization of Signaling Pathways and Workflows
Theodrenaline Signaling in Cardiomyocytes
Caption: Theodrenaline's mechanism for increasing cardiac contractility.
Theodrenaline Signaling in Vascular Smooth Muscle
References
- 1. Theodrenaline - Wikipedia [en.wikipedia.org]
- 3. Cafedrin und Theodrenalin – Wikipedia [de.wikipedia.org]
- 4. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of alpha-adrenergic receptor subtypes in isolated rat aortic segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cafedrine Research in Animal Models of Hypotension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544), often in a 20:1 combination with theodrenaline (B228420), is a sympathomimetic agent used for the treatment of hypotension.[1][2][3] Its mechanism involves a multi-faceted approach to increasing blood pressure, primarily through positive inotropic and chronotropic effects on the heart and modulation of vascular tone.[2][4][5] To facilitate preclinical research into the efficacy and safety of cafedrine, this document provides detailed protocols for inducing three common types of hypotension in rat models: anesthesia-induced hypotension, hemorrhagic shock, and endotoxin-induced hypotension.
While clinical data on cafedrine is available, there is a notable lack of published preclinical studies evaluating its effects in these standardized rat models. Therefore, the following sections provide established protocols for inducing hypotension, followed by proposed experimental designs for the application of cafedrine. These proposals are intended to serve as a starting point for researchers and are based on the known mechanism of action and available clinical data.
Mechanism of Action of Cafedrine/Theodrenaline
Cafedrine is a chemical combination of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a combination of noradrenaline and theophylline. The combined preparation exerts its hemodynamic effects through several mechanisms:
-
Direct β1-Adrenergic Stimulation: The noradrenaline component of theodrenaline directly stimulates β1-adrenergic receptors in cardiomyocytes, leading to increased heart rate and contractility.
-
Indirect Sympathomimetic Action: The norephedrine component of cafedrine triggers the release of endogenous noradrenaline from sympathetic nerve endings, further enhancing β1-adrenergic stimulation.
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of both molecules inhibits phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This potentiates the effects of β1-adrenergic stimulation, resulting in a more sustained inotropic and chronotropic response.
-
α1-Adrenergic Stimulation: The noradrenaline component also stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance.
Proposed Signaling Pathway of Cafedrine/Theodrenaline
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of a test compound, such as cafedrine, in an animal model of hypotension.
Quantitative Data Summary
Direct preclinical data for cafedrine in rat models of hypotension is limited. The following table summarizes available data, primarily from clinical studies and a study in pregnant sheep, which can be used to inform preclinical study design.
| Parameter | Species | Model | Cafedrine/Theodrenaline Dose | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Human | Anesthesia-induced hypotension | 1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg | Increase of 11 ± 16 mmHg within 5 min. | [5] |
| Mean Arterial Pressure (MAP) | Human | Anesthesia-induced hypotension | 53 ± 30 mg/kg / 2.65 ± 1.5 mg/kg | ED50 for 10% MAP increase at 5 min: 1.49/0.075 mg/kg. | [6] |
| Mean Arterial Pressure (MAP) | Dog | Cardiogenic shock | Not specified | Increased MAP. | [4][5] |
| Heart Rate | Dog | Cardiogenic shock | Not specified | Increased heart rate. | [4][5] |
| Left Ventricular Pressure | Dog | Cardiogenic shock | Not specified | Increased left ventricular pressure. | [4][5] |
| Femoral Artery Blood Flow | Dog | Cardiogenic shock | Not specified | Increased blood flow. | [4][5] |
| Maternal MAP | Sheep | Normotensive pregnant | 100 mg / 5 mg | Maximum increase of 14.2 ± 3.2%. | [6] |
Experimental Protocols
Protocol 1: Anesthesia-Induced Hypotension in Rats
This protocol describes the induction of hypotension using a volatile anesthetic agent, isoflurane (B1672236), which is known to cause dose-dependent reductions in blood pressure.[7][8]
1. Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Weight: 250-350 g
-
Sex: Male or Female (note potential sex-dependent differences in response)
2. Materials
-
Isoflurane and precision vaporizer
-
Anesthesia induction chamber and nose cone
-
Surgical board with a heating pad
-
Arterial and venous catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Cafedrine/Theodrenaline solution
-
Vehicle control (e.g., sterile saline)
3. Methodology
-
Anesthesia Induction: Anesthetize the rat in an induction chamber with 3-5% isoflurane in oxygen.[9]
-
Surgical Instrumentation:
-
Once anesthetized, transfer the rat to a surgical board and maintain anesthesia with 1.5-2.5% isoflurane via a nose cone.
-
Surgically implant a catheter into the carotid or femoral artery for continuous blood pressure monitoring.
-
Implant a catheter into the jugular or femoral vein for drug and fluid administration.
-
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes, monitoring baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
Induction of Hypotension:
-
Proposed Application of Cafedrine for Hypotension Reversal:
-
Grouping: Randomly assign rats to treatment groups (e.g., Vehicle control, Cafedrine low dose, Cafedrine high dose).
-
Dosage (Hypothetical): Based on clinical data, a starting intravenous dose range for cafedrine in rats could be extrapolated. A human dose of approximately 1 mg/kg could be converted to a rat equivalent dose. A conservative starting point for investigation could be in the range of 1-5 mg/kg for cafedrine, administered as a slow bolus or infusion. Note: This is a suggested starting range for research purposes and should be optimized in pilot studies.
-
Administration: Administer the assigned treatment (vehicle or cafedrine solution) intravenously via the venous catheter.
-
Monitoring: Continuously record MAP, HR, and other relevant hemodynamic parameters for at least 60 minutes post-treatment.
-
Protocol 2: Hemorrhagic Shock in Rats
This protocol describes a controlled, fixed-pressure hemorrhagic shock model, which is highly reproducible.[11][12]
1. Animal Model
-
Species: Wistar or Sprague-Dawley rats
-
Weight: 350-450 g
-
Sex: Male
2. Materials
-
Injectable or inhalant anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for catheterization
-
Arterial and venous catheters (PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Syringes for blood withdrawal
-
Infusion pump for resuscitation
-
Warmed resuscitation fluids (e.g., Ringer's lactate, shed blood)
-
Cafedrine/Theodrenaline solution
-
Vehicle control (e.g., sterile saline)
3. Methodology
-
Anesthesia and Instrumentation:
-
Stabilization: Allow the animal to stabilize for 30 minutes post-surgery.
-
Induction of Hemorrhagic Shock:
-
Initiate hemorrhage by withdrawing blood from the arterial catheter in a controlled manner. A common method is to withdraw blood until the MAP reaches a target of 30-40 mmHg.[11][13][14]
-
Maintain the MAP within this range for a specified period (e.g., 60 minutes) by further small withdrawals or re-infusion of shed blood as needed.[11]
-
-
Proposed Application of Cafedrine for Hypotension Reversal:
-
Resuscitation and Treatment:
-
At the end of the shock period, begin resuscitation. This can involve re-infusion of the shed blood and/or administration of crystalloid fluids (e.g., Ringer's lactate).
-
Simultaneously or immediately following the initiation of resuscitation, administer the assigned treatment (vehicle or cafedrine).
-
-
Grouping and Dosage: As in the previous protocol, assign animals to treatment groups. The hypothetical intravenous dose range of 1-5 mg/kg for cafedrine can be investigated as a starting point.
-
Monitoring: Continuously monitor MAP, HR, and other parameters throughout the resuscitation and for a defined post-resuscitation period (e.g., 2 hours).
-
Protocol 3: Endotoxin-Induced Hypotension in Rats
This protocol describes the induction of hypotensive shock using bacterial lipopolysaccharide (LPS), which mimics aspects of septic shock.[15][16][17]
1. Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Weight: 250-350 g
-
Sex: Male
2. Materials
-
Anesthetic agent (e.g., isoflurane or injectable)
-
Surgical instruments for catheterization
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O127:B8)
-
Infusion pump
-
Cafedrine/Theodrenaline solution
-
Vehicle control (e.g., sterile saline)
3. Methodology
-
Anesthesia and Instrumentation:
-
Anesthetize the rat and implant arterial and venous catheters as described in the previous protocols.
-
-
Stabilization: Allow for a 30-minute stabilization period.
-
Induction of Endotoxic Shock:
-
Proposed Application of Cafedrine for Hypotension Reversal:
-
Treatment Administration: Once a stable hypotensive state is achieved (e.g., MAP has decreased by at least 30-40% from baseline and remained at this level for a defined period), administer the vehicle or cafedrine.
-
Grouping and Dosage: Randomly assign animals to treatment groups. The hypothetical intravenous dose range of 1-5 mg/kg for cafedrine can be used as a starting point for investigation.
-
Monitoring: Continuously monitor hemodynamic parameters for several hours following treatment to assess the efficacy and duration of action of cafedrine in this model.
-
Conclusion
The protocols outlined above provide a framework for investigating the preclinical efficacy of cafedrine in established rat models of hypotension. While direct preclinical data for cafedrine in these models is sparse, the proposed experimental designs, informed by its mechanism of action and clinical data, offer a rational starting point for further research. Such studies are crucial for a more comprehensive understanding of the pharmacology of cafedrine and its potential therapeutic applications in various hypotensive states. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for cafedrine in these models.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An opioid basis for early-phase isoflurane-induced hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different sensitivity to the suppressive effects of isoflurane anesthesia on cardiorespiratory function in SHR/Izm, WKY/Izm, and Crl:CD (SD) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. era-chair.am [era-chair.am]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. Effects of Different Resuscitation Fluids on Pulmonary Expression of Aquaporin1 and Aquaporin5 in a Rat Model of Uncontrolled Hemorrhagic Shock and Infection | PLOS One [journals.plos.org]
- 12. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time Variable Models of Severe Hemorrhagic Shock in Rats [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Inhibition of nitric oxide synthesis reduces the hypotension induced by bacterial lipopolysaccharides in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rat model of septic shock using live <i>Escherichia coli</i> and response to Noradrenaline - Indian Journal of Physiology and Pharmacology [ijpp.com]
Theodrenaline in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420) is a conjugate of noradrenaline and theophylline (B1681296). It is often used in combination with cafedrine (B87544) (a conjugate of norephedrine (B3415761) and theophylline) in a 20:1 ratio, commercially known as Akrinor™. This formulation has been utilized in clinical settings, particularly in Germany, for the management of hypotensive states.[1][2] In cardiovascular research, theodrenaline is a valuable tool for investigating adrenergic signaling pathways and their impact on cardiac and vascular function. Its dual-action mechanism, combining adrenergic receptor stimulation with phosphodiesterase (PDE) inhibition, offers a unique pharmacological profile for studying cardiovascular regulation.[3]
This document provides detailed application notes and experimental protocols for the use of theodrenaline in cardiovascular research, based on a comprehensive review of existing literature.
Mechanism of Action
The cardiovascular effects of theodrenaline are primarily mediated through two distinct but complementary pathways:
-
Adrenergic Receptor Stimulation : The noradrenaline component of theodrenaline directly stimulates adrenergic receptors. In cardiomyocytes, it primarily activates β1-adrenoceptors , leading to increased inotropy (contractility).[1][3] In vascular smooth muscle cells, it activates α1-adrenoceptors , which can lead to vasoconstriction.[3]
-
Phosphodiesterase (PDE) Inhibition : The theophylline component of theodrenaline acts as a non-specific inhibitor of phosphodiesterases (PDEs), particularly PDE3 in cardiac tissue.[3] This inhibition leads to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP), potentiating the effects of β1-adrenoceptor stimulation and contributing to the positive inotropic effect.[3][4]
The net effect is a significant increase in cardiac output and mean arterial pressure, with minimal impact on heart rate.[1][][6]
Data Presentation
The following tables summarize the quantitative effects of theodrenaline (in combination with cafedrine) on key cardiovascular parameters as reported in various studies.
Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline in Humans
| Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | Percentage Change | Reference |
| Mean Arterial Pressure (MAP) | 82 ± 14 mmHg | Increased by 11 ± 16 mmHg within 5 min | ~13% increase | [][6] |
| Cardiac Index (CI) | - | +17% | 17% increase | [4] |
| Systemic Vascular Resistance Index (SVRI) | - | +42% | 42% increase | [4] |
| Max. Rate of Pressure Rise (dP/dtmax) | - | +31% | 31% increase | [4] |
| Heart Rate (HR) | 66 ± 18 bpm | Remained stable | No significant change | [6] |
Table 2: In Vitro Effects of Akrinor™ (Cafedrine/Theodrenaline) on Human Atrial Trabeculae
| Parameter | EC50 | Notes | Reference |
| Force of Contraction | 41 ± 3 mg/l | Mediated via β1-adrenoceptors | [7] |
Experimental Protocols
Protocol 1: Investigating the Inotropic Effects of Theodrenaline on Isolated Human Atrial Trabeculae
This protocol is based on the methodology described by Kloth et al. (2017).[7]
Objective: To determine the concentration-response relationship of theodrenaline's effect on the contractile force of human cardiac tissue.
Materials:
-
Human right atrial appendages (obtained with informed consent during cardiac surgery).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Akrinor™ (cafedrine/theodrenaline 20:1 mixture) or isolated theodrenaline.
-
CGP 20712A (β1-adrenoceptor antagonist).
-
ICI 118,551 (β2-adrenoceptor antagonist).
-
Phenoxybenzamine (B1677643) (to deplete endogenous catecholamines).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation:
-
Dissect human right atrial appendages to obtain trabeculae of approximately 1 mm in diameter and 5-7 mm in length.
-
Mount the trabeculae in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with carbogen.
-
Attach one end of the trabecula to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes, with electrical stimulation at 1 Hz.
-
-
Depletion of Endogenous Catecholamines (Optional but Recommended):
-
Incubate the trabeculae with 6 µM phenoxybenzamine for 90 minutes to deplete endogenous catecholamine stores.[8]
-
Wash out the phenoxybenzamine and allow the tissue to stabilize for an additional 30 minutes.
-
-
Concentration-Response Curve Generation:
-
After stabilization, record the baseline contractile force.
-
Add cumulatively increasing concentrations of Akrinor™ or theodrenaline to the organ bath. Clinically relevant concentrations of Akrinor™ range from 4.2 to 420 mg/l.[7]
-
Allow the contractile force to reach a steady state after each addition before adding the next concentration.
-
-
Elucidation of Mechanism:
-
To confirm the role of β1-adrenoceptors, perform the concentration-response curve in the presence of the β1-adrenoceptor antagonist CGP 20712A (e.g., 300 nM).
-
To investigate the contribution of PDE inhibition, assess the potentiation of the inotropic effect of forskolin in the presence of theodrenaline.
-
-
Data Analysis:
-
Express the contractile force as a percentage of the maximal response to a high concentration of calcium (e.g., 8 mM) at the end of the experiment.
-
Plot the concentration-response data and calculate the EC50 value.
-
Protocol 2: Evaluation of Theodrenaline's Hemodynamic Effects in an Anesthetized Animal Model
Objective: To assess the in vivo cardiovascular effects of theodrenaline.
Materials:
-
Suitable animal model (e.g., rat, rabbit, pig).
-
Anesthetic agents (e.g., isoflurane, pentobarbital).
-
Catheters for intravenous administration and arterial blood pressure monitoring.
-
Hemodynamic monitoring system (e.g., pressure transducer, data acquisition system).
-
Theodrenaline solution for intravenous injection.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Surgically implant a catheter into a femoral or carotid artery for continuous blood pressure measurement.
-
Place a catheter in a femoral or jugular vein for drug administration.
-
Allow the animal to stabilize after surgery.
-
-
Baseline Measurements:
-
Record baseline hemodynamic parameters, including mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate, for a stable period (e.g., 15-30 minutes).
-
-
Theodrenaline Administration:
-
Administer a bolus injection of theodrenaline intravenously. The dose will need to be determined based on the animal model and previous studies. For a cafedrine/theodrenaline mixture, a clinically relevant dose in humans is approximately 1.27 mg/kg cafedrine and 0.064 mg/kg theodrenaline.[][6]
-
Alternatively, a continuous infusion can be used to study sustained effects.
-
-
Post-Administration Monitoring:
-
Continuously record all hemodynamic parameters for a defined period after administration (e.g., 30-60 minutes) to observe the onset, peak, and duration of the effects.
-
-
Data Analysis:
-
Calculate the change in each hemodynamic parameter from baseline at various time points after drug administration.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Visualizations
Signaling Pathways
Caption: Theodrenaline's mechanism of action in a cardiomyocyte.
Caption: Theodrenaline's mechanism in vascular smooth muscle.
Experimental Workflow
Caption: Workflow for in vitro inotropy studies.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Cafedrine/Theodrenaline Solution Preparation in Research
Introduction
Cafedrine (B87544) and theodrenaline (B228420) are sympathomimetic agents utilized in research to investigate cardiovascular effects, particularly in the context of hypotension.[1][2][3][4] Cafedrine is a conjugate of norephedrine (B3415761) and theophylline, while theodrenaline is a conjugate of noradrenaline and theophylline.[5][6][7] In clinical and research settings, they are often used in a 20:1 fixed-dose combination, commercially known as Akrinor®.[6][8][9][10][11] Their mechanism of action involves a combination of direct and indirect stimulation of adrenergic receptors, as well as potential inhibition of phosphodiesterases (PDEs).[5][9][12] This dual action leads to an increase in cardiac output and stroke volume, thereby elevating mean arterial pressure, often with minimal impact on heart rate or systemic vascular resistance.[5][6][12] These characteristics make the cafedrine/theodrenaline combination a subject of interest in cardiovascular research, particularly in studies related to anesthesia-induced hypotension.[13][14]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of cafedrine and theodrenaline is essential for the accurate preparation of research solutions. The following table summarizes key data for both compounds, primarily for their hydrochloride salt and free base forms, which are commonly used in research.
| Property | Cafedrine | Theodrenaline |
| Synonyms | Norephedrinoethyltheophylline, Akrinor | Noradrenalinoethyltheophylline |
| CAS Number | 58166-83-9 (free base)[1], 3039-97-2 (HCl)[15][16] | 13460-98-5[17] |
| Molecular Formula | C18H23N5O3 (free base)[1], C18H24ClN5O3 (HCl)[15][16] | C17H21N5O5[17] |
| Molecular Weight | 357.41 g/mol (free base)[1], 393.87 g/mol (HCl)[16] | 375.39 g/mol [17] |
| Solubility | HCl Salt: 42 mg/mL in water at 20°C[15] | Soluble in DMSO[17][18] |
| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term)[1][18] | Dry, dark at 0-4°C (short-term) or -20°C (long-term)[17] |
Protocols for Solution Preparation
The following protocols provide detailed methodologies for the preparation of stock and working solutions of cafedrine, theodrenaline, and their combination for in vitro and in vivo research applications. All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) using appropriate personal protective equipment (PPE).
Protocol 1: Preparation of Cafedrine Hydrochloride Stock Solution (10 mM)
This protocol is based on the water solubility of cafedrine hydrochloride.[15]
Materials:
-
Cafedrine hydrochloride powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: For 10 mL of a 10 mM stock solution, the required mass of cafedrine HCl (MW: 393.87 g/mol ) is calculated as follows:
-
Mass (g) = 10 mM * 0.010 L * 393.87 g/mol = 0.039387 g or 39.39 mg
-
-
Weigh the compound: Accurately weigh 39.39 mg of cafedrine hydrochloride powder and transfer it to a sterile conical tube.
-
Dissolution: Add 10 mL of sterile water or PBS to the conical tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (≤37°C) may be used to aid dissolution if necessary.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (weeks to months) or -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Theodrenaline Stock Solution (10 mM)
This protocol utilizes Dimethyl Sulfoxide (DMSO) as the solvent, given the documented solubility of theodrenaline in DMSO.[17][18]
Materials:
-
Theodrenaline powder
-
Anhydrous, sterile-grade DMSO
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of theodrenaline (MW: 375.39 g/mol ) is calculated as follows:
-
Mass (g) = 10 mM * 0.001 L * 375.39 g/mol = 0.00375 g or 3.75 mg
-
-
Weigh the compound: Accurately weigh 3.75 mg of theodrenaline powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile-grade DMSO to the tube.
-
Mixing: Vortex thoroughly until the compound is fully dissolved.
-
Aliquoting and Storage: Dispense the DMSO stock solution into single-use aliquots in sterile microcentrifuge tubes. Store tightly sealed at -20°C.
Note on DMSO: DMSO is a potent solvent that can have direct effects on cellular systems. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) and consistent across all experimental conditions, including a vehicle control group.
Protocol 3: Preparation of a Combined Cafedrine/Theodrenaline Working Solution (20:1 Ratio)
This protocol describes how to prepare a working solution that mimics the 20:1 ratio of cafedrine to theodrenaline found in Akrinor®.[9]
Materials:
-
10 mM Cafedrine HCl stock solution (from Protocol 1)
-
10 mM Theodrenaline stock solution (from Protocol 2)
-
Sterile experimental buffer (e.g., cell culture medium, Krebs-Henseleit solution)
Procedure:
-
Determine final concentrations: Decide on the final desired concentration for your experiment. For example, to prepare a working solution with 200 µM cafedrine and 10 µM theodrenaline.
-
Calculate volumes:
-
Use the formula: C1V1 = C2V2, where C1 is the stock concentration, V1 is the volume of stock to add, C2 is the final concentration, and V2 is the final volume of the working solution.
-
To prepare 1 mL of working solution:
-
Volume of 10 mM Cafedrine stock: (200 µM * 1 mL) / 10,000 µM = 0.02 mL or 20 µL
-
Volume of 10 mM Theodrenaline stock: (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Preparation: In a sterile tube, add the required volume of your experimental buffer (in this case, 1000 µL - 20 µL - 1 µL = 979 µL).
-
Combine Stocks: Add 20 µL of the 10 mM cafedrine stock solution and 1 µL of the 10 mM theodrenaline stock solution to the buffer.
-
Mix: Gently mix the solution by pipetting or brief vortexing. The working solution is now ready for immediate use in your experiment.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of solvents (e.g., water and DMSO) used to prepare the working solution.
Experimental Workflow and Signaling Pathway Visualizations
Experimental Workflow: In Vitro Cardiomyocyte Contractility Assay
The following diagram illustrates a typical experimental workflow for assessing the effects of a cafedrine/theodrenaline solution on the contractility of isolated cardiomyocytes.
Caption: A flowchart of an in vitro cardiomyocyte contractility assay.
Signaling Pathway of Cafedrine and Theodrenaline
This diagram illustrates the proposed mechanism of action for the cafedrine/theodrenaline combination at the cellular level, integrating adrenergic receptor activation and phosphodiesterase inhibition.[5][6][12]
Caption: The signaling cascade of cafedrine and theodrenaline.
References
- 1. medkoo.com [medkoo.com]
- 2. Theodrenaline - Wikipedia [en.wikipedia.org]
- 3. Cafedrine [medbox.iiab.me]
- 4. Cafedrine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pillintrip.com [pillintrip.com]
- 9. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]
- 12. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]
- 13. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 14. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cafedrine hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 16. Cafedrine HCl | TargetMol [targetmol.com]
- 17. medkoo.com [medkoo.com]
- 18. Cafedrine HCl - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Theodrenaline
Introduction
Theodrenaline (B228420), a conjugate of noradrenaline and theophylline (B1681296), is a sympathomimetic agent used for its cardiac stimulant and anti-hypotensive properties. Accurate and precise quantification of theodrenaline in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical approach for the determination of theodrenaline. This document provides detailed application notes and protocols for the HPLC analysis of theodrenaline, based on established methodologies for its constituent components and related catecholamines.
Given the limited availability of specific, published HPLC methods for theodrenaline, the following protocols are adapted from validated methods for adrenaline, noradrenaline, and theophylline analysis. These methods provide a strong starting point for the development and validation of a specific theodrenaline assay.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine quality control of theodrenaline in pharmaceutical preparations.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of aqueous buffer and organic modifier. For example, a buffer of 50 mM sodium acetate (B1210297) adjusted to pH 3.1 with acetic acid, mixed with methanol (B129727) in a 90:10 (v/v) ratio.[1][2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at 280 nm.[2] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Internal Standard | 3,4-Dihydroxybenzylamine can be considered as a suitable internal standard.[2] |
Experimental Protocol
1. Preparation of Standard Solutions:
- Prepare a stock solution of theodrenaline reference standard (1 mg/mL) in the mobile phase.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solutions (for Pharmaceutical Formulations):
- Accurately weigh and finely powder a representative sample of the formulation.
- Dissolve a portion of the powder, equivalent to a known amount of theodrenaline, in the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of theodrenaline against the concentration of the standard solutions.
- Determine the concentration of theodrenaline in the sample solution from the calibration curve.
Illustrative Experimental Workflow
References
Application Notes and Protocols for Cafedrine Administration in Rodent Surgical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) is a cardiac stimulant and antihypotensive agent, chemically a combination of norephedrine (B3415761) and theophylline (B1681296).[1] It is often used in a 20:1 fixed combination with theodrenaline (B228420) (a compound of noradrenaline and theophylline) to manage hypotension.[2][3] This combination, marketed under brand names such as Akrinor®, leverages a multi-faceted mechanism to restore arterial blood pressure.[3] While extensively used in clinical settings, particularly in Europe for anesthesia-induced hypotension, its application in preclinical rodent surgical models is less documented but holds significant potential for cardiovascular research.[4] These application notes provide a comprehensive overview of cafedrine's mechanism of action and detailed protocols for its administration in rodent surgical models of hypotension.
Mechanism of Action
The hemodynamic effects of the cafedrine/theodrenaline combination are a result of the synergistic actions of its components on the cardiovascular system. The primary mechanisms include:
-
β1-Adrenoceptor Stimulation: The norephedrine component of cafedrine and the noradrenaline component of theodrenaline stimulate β1-adrenergic receptors in the heart. This leads to an increase in cardiac contractility (positive inotropy), stroke volume, and cardiac output.[5]
-
α-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline also stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance.[5]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of both cafedrine and theodrenaline acts as a non-selective PDE inhibitor. By inhibiting PDE3, the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in cardiomyocytes is reduced, which potentiates the effects of β1-adrenoceptor stimulation, further enhancing inotropy.[5]
This combined action results in a rapid increase in mean arterial pressure (MAP), primarily by increasing cardiac output and preload, with minimal impact on heart rate.[2][5]
Signaling Pathway of Cafedrine/Theodrenaline
Caption: Signaling pathway of cafedrine/theodrenaline in cardiomyocytes and vascular smooth muscle cells.
Application in Rodent Surgical Models
Cafedrine, in combination with theodrenaline, can be a valuable tool in rodent surgical models where hypotension is a common complication or an induced experimental condition. This includes models of:
-
Anesthesia-Induced Hypotension: To counteract the drop in blood pressure often seen with general anesthetics.
-
Hemorrhagic Shock: To restore hemodynamic stability following controlled blood loss.[2][5][6]
-
Cardiogenic Shock: To improve cardiac function and perfusion in models of heart failure.
-
Sepsis-Induced Hypotension: As a potential intervention to manage vasodilation and myocardial depression.
Experimental Protocols
The following protocols are provided as a template and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Model 1: Anesthesia-Induced Hypotension
This protocol describes the use of cafedrine to counteract hypotension induced by general anesthesia in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic agent (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Cafedrine/Theodrenaline (20:1) solution
-
Sterile saline
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the rat using a standard protocol (e.g., isoflurane induction at 4-5% and maintenance at 1.5-2.5% or intraperitoneal injection of ketamine/xylazine).
-
Surgical Preparation: Place the anesthetized rat on a warming pad to maintain body temperature. Shave and disinfect the surgical area (e.g., neck and inguinal region).
-
Catheterization: Surgically implant catheters into the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring baseline mean arterial pressure (MAP) and heart rate (HR).
-
Induction of Hypotension: Maintain a stable plane of anesthesia until a consistent drop in MAP is observed (e.g., below 70 mmHg).
-
Cafedrine Administration: Once hypotension is established, administer a bolus of cafedrine/theodrenaline intravenously. A starting dose of 1.0 mg/kg cafedrine (with 0.05 mg/kg theodrenaline) is suggested, based on clinical data.[3]
-
Monitoring: Continuously record MAP and HR. Monitor for changes in hemodynamic parameters for at least 60 minutes post-administration.
Model 2: Hemorrhagic Shock
This protocol details the use of cafedrine in a rat model of hemorrhagic shock.
Materials:
-
Male Sprague-Dawley rats (350-450g)
-
Anesthetic agent (e.g., isoflurane)
-
Cafedrine/Theodrenaline (20:1) solution
-
Heparinized saline
-
Lactated Ringer's solution
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system
-
Warming pad
-
Syringe pump
Procedure:
-
Anesthesia and Surgical Preparation: As described in the anesthesia-induced hypotension model.
-
Catheterization: Cannulate both femoral arteries (one for blood withdrawal and MAP monitoring, the other for blood sampling) and a femoral vein for resuscitation and drug administration.[5]
-
Stabilization: Allow for a 30-minute stabilization period.
-
Induction of Hemorrhagic Shock: Induce hemorrhagic shock by withdrawing blood from the femoral artery. A common method is to withdraw a fixed volume (e.g., 40% of total blood volume) over a set period or to withdraw blood until a target MAP (e.g., 30-40 mmHg) is reached and maintained.[1][5]
-
Shock Phase: Maintain the hypotensive state for a predetermined period (e.g., 60 minutes).
-
Resuscitation and Cafedrine Administration:
-
Begin resuscitation with an intravenous infusion of Lactated Ringer's solution (e.g., twice the volume of shed blood).
-
Administer a bolus of cafedrine/theodrenaline (e.g., 1.0 mg/kg cafedrine / 0.05 mg/kg theodrenaline) at the onset of resuscitation.
-
-
Monitoring: Continuously monitor MAP and HR throughout the shock and resuscitation phases. Collect blood samples at key time points to analyze metabolic parameters (e.g., lactate, blood gases).
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of amrinone in a canine model of massive pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cafedrine as a Tool Compound for Adrenergic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cafedrine (B87544) is a synthetic compound that is structurally a conjugate of norephedrine (B3415761) and theophylline (B1681296). It is clinically available in some regions, typically in a 20:1 combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), for the management of hypotension.[1][2] While its clinical efficacy in this combination is documented, detailed characterization of cafedrine as a standalone pharmacological tool for studying adrenergic receptors is not extensively reported in publicly available literature. These application notes provide a summary of its known pharmacology and offer detailed protocols for researchers to characterize its profile at adrenergic receptor subtypes.
The proposed mechanisms of action for cafedrine include:
-
Indirect Sympathomimetic Action: The norephedrine component of cafedrine is thought to stimulate the release of endogenous noradrenaline from nerve terminals.[1][2]
-
Direct Adrenergic Receptor Interaction: There is evidence suggesting that norephedrine, and by extension cafedrine, may act as a partial agonist at α1-adrenergic receptors.[1][3]
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of cafedrine is expected to act as a non-selective inhibitor of phosphodiesterases, which would lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][3]
Due to the limited availability of specific binding affinity and functional potency data for cafedrine at individual adrenergic receptor subtypes, the following sections provide standardized protocols to enable researchers to perform this characterization.
Data Presentation
A thorough characterization of cafedrine would involve determining its binding affinity and functional potency at a comprehensive panel of adrenergic receptor subtypes. The following tables are presented as templates to illustrate how such quantitative data should be structured for clear comparison.
Table 1: Hypothetical Binding Affinities of Cafedrine at Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |
| α₁-Adrenergic | |||
| α₁A | [³H]-Prazosin | Cafedrine | Data to be determined |
| α₁B | [³H]-Prazosin | Cafedrine | Data to be determined |
| α₁D | [³H]-Prazosin | Cafedrine | Data to be determined |
| α₂-Adrenergic | |||
| α₂A | [³H]-Rauwolscine | Cafedrine | Data to be determined |
| α₂B | [³H]-Rauwolscine | Cafedrine | Data to be determined |
| α₂C | [³H]-Rauwolscine | Cafedrine | Data to be determined |
| β-Adrenergic | |||
| β₁ | [³H]-CGP 12177 | Cafedrine | Data to be determined |
| β₂ | [³H]-CGP 12177 | Cafedrine | Data to be determined |
| β₃ | [³H]-CGP 12177 | Cafedrine | Data to be determined |
Note: Kᵢ is the inhibitory constant, representing the affinity of the compound for the receptor.
Table 2: Hypothetical Functional Potencies of Cafedrine at Adrenergic Receptor Subtypes
| Receptor Subtype | G-Protein Coupling | Second Messenger | Functional Assay | Test Compound | EC₅₀ (nM) / IC₅₀ (nM) | % Max Response (Eₘₐₓ) |
| α₁-Adrenergic | Gq | IP₃ / Ca²⁺ | Calcium Mobilization | Cafedrine | Data to be determined | Data to be determined |
| α₂-Adrenergic | Gi | cAMP (inhibition) | cAMP Accumulation | Cafedrine | Data to be determined | Data to be determined |
| β₁-Adrenergic | Gs | cAMP (stimulation) | cAMP Accumulation | Cafedrine | Data to be determined | Data to be determined |
| β₂-Adrenergic | Gs | cAMP (stimulation) | cAMP Accumulation | Cafedrine | Data to be determined | Data to be determined |
| β₃-Adrenergic | Gs | cAMP (stimulation) | cAMP Accumulation | Cafedrine | Data to be determined | Data to be determined |
Note: EC₅₀ (half-maximal effective concentration) is used for agonists, while IC₅₀ (half-maximal inhibitory concentration) is used for antagonists. Eₘₐₓ represents the maximum response as a percentage of a standard full agonist.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of cafedrine with adrenergic receptors.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Kᵢ) of cafedrine for various adrenergic receptor subtypes.
1. Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-CGP 12177 for β).
-
Cafedrine stock solution (in a suitable solvent, e.g., DMSO).
-
Non-specific binding control (e.g., 10 µM phentolamine (B1677648) for α-receptors, 10 µM propranolol (B1214883) for β-receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and scintillation counter.
2. Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C.
3. Assay Procedure:
-
Prepare serial dilutions of cafedrine in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand (at a concentration near its K₋d), and assay buffer.
-
Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Membranes, radioligand, and varying concentrations of cafedrine.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of cafedrine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Protocol 2: cAMP Accumulation Assay (Gs and Gi-coupled Receptors)
This protocol measures the effect of cafedrine on the intracellular concentration of cAMP to determine its functional activity at Gs-coupled (β-adrenergic) and Gi-coupled (α₂-adrenergic) receptors.
1. Materials:
-
Cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO).
-
Cafedrine stock solution.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
A standard agonist for the receptor of interest (e.g., isoproterenol (B85558) for β-receptors, UK 14,304 for α₂-receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
2. Assay Procedure (Gs-coupled Receptors - β₁, β₂, β₃):
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 15-30 minutes.
-
Add varying concentrations of cafedrine or a standard agonist.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
3. Assay Procedure (Gi-coupled Receptors - α₂):
-
Follow steps 1 and 2 from the Gs-coupled protocol.
-
Add varying concentrations of cafedrine or a standard agonist.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Incubate for a predetermined time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
4. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of cafedrine.
-
For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for agonism.
-
For Gi-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
To test for antagonism, pre-incubate the cells with cafedrine before adding a standard agonist and observe any rightward shift in the agonist's dose-response curve.
Protocol 3: Intracellular Calcium Mobilization Assay (Gq-coupled Receptors)
This protocol is used to assess the functional activity of cafedrine at Gq-coupled α₁-adrenergic receptors by measuring changes in intracellular calcium levels.
1. Materials:
-
Cells expressing the α₁-adrenergic receptor subtype of interest.
-
Cafedrine stock solution.
-
A standard α₁-agonist (e.g., phenylephrine).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
2. Assay Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the dye manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of cafedrine or a standard agonist and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence signal over time (typically 1-3 minutes).
3. Data Analysis:
-
Determine the peak fluorescence response for each concentration of cafedrine.
-
Plot the peak response against the log concentration of cafedrine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for agonism.
-
To assess antagonism, pre-incubate the cells with cafedrine before adding a standard agonist and measure the inhibition of the agonist-induced calcium response.
Visualizations
Signaling Pathways
Caption: Adrenergic receptor signaling pathways potentially modulated by cafedrine.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining cafedrine's binding affinity.
Logical Relationship: Characterization Funnel
Caption: Logical steps to fully characterize cafedrine's adrenergic activity.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison on functional assays for Gq-coupled GPCRs by measuring inositol monophospate-1 and intracellular calcium in 1536-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Theodrenaline Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420), a conjugate of norepinephrine (B1679862) and theophylline (B1681296), is a cardiac stimulant and anti-hypotensive agent.[1][2] Its mechanism of action involves the stimulation of β1- and α-adrenergic receptors by its norepinephrine component, and the non-specific inhibition of phosphodiesterases (PDEs) by its theophylline component.[3][4] This dual action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in positive inotropic effects and vasoconstriction.[3][4] The unique combination of adrenergic agonism and PDE inhibition presents a compelling rationale for exploring the synergistic potential of theodrenaline with other therapeutic agents.
Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are highly sought after in drug development.[5] Such combinations can lead to increased therapeutic efficacy, reduced dosages, and minimized side effects.[5][6] This document provides a detailed experimental framework for investigating the synergistic potential of theodrenaline in combination with a hypothetical partner compound, "Compound X," in a cancer research context. The principles and protocols described herein are adaptable to other therapeutic areas.
The quantitative assessment of drug synergy will be based on the widely accepted Chou-Talalay method, which utilizes the Combination Index (CI) to define the nature of the interaction.[5][7][8] A CI value less than 1 indicates synergy, a value equal to 1 signifies an additive effect, and a value greater than 1 suggests antagonism.[5][7]
Key Experimental Protocols
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a robust method for evaluating the interaction between two compounds across a range of concentrations in vitro.[9][10][11]
Objective: To determine the in vitro synergistic, additive, or antagonistic effects of theodrenaline and Compound X on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Theodrenaline (stock solution)
-
Compound X (stock solution)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture and harvest cancer cells in their logarithmic growth phase.
-
Prepare a cell suspension at a predetermined optimal seeding density (e.g., 5 x 10³ cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Fill the outer wells with 100 µL of sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Dilution and Addition (Checkerboard Setup):
-
Prepare serial dilutions of theodrenaline and Compound X in complete culture medium. A common approach is to prepare 2x concentrated drug solutions for addition to the wells.
-
Along the x-axis of the plate (e.g., columns 2-11), add increasing concentrations of theodrenaline.
-
Along the y-axis of the plate (e.g., rows B-G), add increasing concentrations of Compound X.
-
The top-left wells will contain the lowest concentrations of both drugs, while the bottom-right wells will have the highest concentrations.
-
Include wells with each drug alone (monotherapy controls) and untreated cells (vehicle control).
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for theodrenaline and Compound X individually.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for each drug combination.[7][12] This can be facilitated by software such as CompuSyn.
-
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
-
In Vivo Synergy Assessment: Xenograft Mouse Model
In vivo studies are crucial for validating in vitro findings and assessing the therapeutic potential of a drug combination in a living organism.[6][14]
Objective: To evaluate the synergistic antitumor efficacy of theodrenaline and Compound X in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for tumor implantation
-
Theodrenaline formulation for in vivo administration
-
Compound X formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Theodrenaline alone
-
Group 3: Compound X alone
-
Group 4: Theodrenaline + Compound X combination
-
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group.
-
Compare the tumor growth inhibition (TGI) between the combination therapy group and the monotherapy groups.
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed differences.
-
While more complex, in vivo synergy can be quantitatively assessed using specialized statistical models that adapt synergy concepts to tumor growth data.[15][16][17]
-
Data Presentation
Quantitative data from the in vitro and in vivo experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cell Viability Data (MTT Assay)
| Theodrenaline (µM) | Compound X (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| 0 | 0 | 100 ± 5.2 | - |
| 10 | 0 | 85 ± 4.1 | - |
| 0 | 5 | 90 ± 3.8 | - |
| 10 | 5 | 60 ± 3.5 | 0.75 (Synergy) |
| 20 | 0 | 70 ± 3.9 | - |
| 0 | 10 | 75 ± 4.5 | - |
| 20 | 10 | 40 ± 2.9 | 0.68 (Synergy) |
| 40 | 0 | 50 ± 3.2 | - |
| 0 | 20 | 55 ± 4.0 | - |
| 40 | 20 | 20 ± 2.1 | 0.55 (Strong Synergy) |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Control) | p-value (vs. Combination) |
| Vehicle Control | 1500 ± 150 | - | - | <0.001 |
| Theodrenaline | 1100 ± 120 | 26.7 | <0.05 | <0.01 |
| Compound X | 1200 ± 130 | 20.0 | <0.05 | <0.01 |
| Theodrenaline + Compound X | 500 ± 80 | 66.7 | <0.001 | - |
Visualizations
Caption: Experimental workflow for testing theodrenaline synergy.
Caption: Theodrenaline's mechanism and potential synergy points.
Caption: Logical framework for determining drug synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theodrenaline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. A Platform for Rapid, Quantitative Assessment of Multiple Drug Combinations Simultaneously in Solid Tumors In Vivo | PLOS One [journals.plos.org]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. crownbio.com [crownbio.com]
Application Notes: Cell-Based Assays for Screening Cafedrine Activity
Introduction
Cafedrine (B87544) is a cardiac stimulant and antihypotensive agent used to manage hypotension.[1][2] It is a compound linking norephedrine (B3415761) and theophylline (B1681296).[1][2] Its clinical effects are primarily mediated through a combination of direct and indirect sympathomimetic actions, specifically through β1- and α-adrenoceptor stimulation.[1][3] The norephedrine component contributes to the release of endogenous noradrenaline, while the theophylline component acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][3][4] This PDE inhibition slows the degradation of cyclic adenosine (B11128) monophosphate (cAMP), reinforcing the signaling cascade initiated by β1-adrenoceptor stimulation.[3][5] The overall effect is a net beta-adrenergic action, leading to increased cardiac output and stroke volume, often without significant changes to heart rate or systemic vascular resistance.[1][6][7]
Given this dual mechanism of action, a comprehensive screening approach for cafedrine and related compounds requires assays that can probe both adrenergic receptor activation and downstream second messenger modulation. This document provides detailed protocols for three key cell-based assays designed to quantify the activity of cafedrine on relevant signaling pathways:
-
cAMP Accumulation Assay: To measure the activation of Gs-coupled β-adrenergic receptors.
-
Intracellular Calcium Flux Assay: To measure the activation of Gq-coupled α1-adrenergic receptors.
-
CRE-Luciferase Reporter Gene Assay: To measure the transcriptional response downstream of cAMP production.
These assays are fundamental for characterizing the potency and efficacy of cafedrine and for the high-throughput screening of new chemical entities with similar pharmacological profiles.
Signaling Pathways Overview
To effectively screen for cafedrine's activity, it is crucial to understand the primary signaling cascades it modulates.
1. β-Adrenergic Receptor (Gs-Coupled) Pathway
The primary inotropic effects of cafedrine are mediated by the activation of β1-adrenergic receptors, which are Gs-protein coupled receptors (GPCRs).[3] Agonist binding triggers the Gs protein to activate adenylyl cyclase (AC), which then catalyzes the conversion of ATP to the second messenger cAMP.[3][8] The theophylline component of cafedrine further amplifies this signal by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[3][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately increasing cardiac contractility.
Caption: β-Adrenergic (Gs-coupled) signaling pathway activated by cafedrine.
2. α1-Adrenergic Receptor (Gq-Coupled) Pathway
The norephedrine component of cafedrine can also stimulate α1-adrenergic receptors, which are coupled to Gq proteins.[1][3] Activation of the Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][10] This increase in intracellular calcium is a key event in processes like smooth muscle contraction.
Caption: α1-Adrenergic (Gq-coupled) signaling pathway relevant to cafedrine activity.
Protocol 1: cAMP Accumulation Assay
Principle
This assay quantifies intracellular cAMP levels following the stimulation of Gs-coupled receptors.[11] It is the most direct method for assessing the primary mechanism of cafedrine. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is based on fluorescence resonance energy transfer (FRET).[12] In this competitive immunoassay, endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.[12] When the antibody is bound to the d2-tracer, FRET occurs. Agonist stimulation increases cellular cAMP, which displaces the tracer from the antibody, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.[12]
Experimental Workflow
Caption: Workflow for a typical HTRF-based cAMP accumulation assay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human β1- or β2-adrenergic receptor in appropriate media.[13][14]
-
Harvest cells and adjust the density to 1 x 10^5 cells/mL in assay buffer (e.g., HBSS with 1 mM IBMX, a PDE inhibitor, to amplify the signal).
-
Dispense 10 µL of the cell suspension into each well of a low-volume 384-well white plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of cafedrine and a reference agonist (e.g., Isoproterenol) in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection Reagent Preparation and Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 kit). This involves diluting the anti-cAMP Cryptate and cAMP-d2 in the provided lysis buffer.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a microplate reader capable of HTRF, with excitation at 320 nm and simultaneous emission reads at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.[12]
-
Generate a cAMP standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios from the sample wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Summary Table
| Compound | Target Receptor | Assay Type | EC50 (nM) | Emax (% of Control) |
| Isoproterenol (Control) | β2-Adrenergic | cAMP | 5.2 | 100 |
| Cafedrine | β-Adrenergic Mix | cAMP | 85.7 | 95 |
| Propranolol (Antagonist) | β-Adrenergic | cAMP | N/A | 0 |
Protocol 2: Intracellular Calcium Flux Assay
Principle
This assay measures the mobilization of intracellular calcium following the activation of Gq-coupled GPCRs, such as the α1-adrenergic receptor.[10][15] The method uses a calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium-5) that is loaded into the cells.[10][16] Upon ligand binding and receptor activation, calcium is released from the endoplasmic reticulum, causing a significant increase in the dye's fluorescence intensity.[10][15] This change is monitored in real-time using an instrument like a Fluorescence Imaging Plate Reader (FLIPR).[17]
Experimental Workflow
References
- 1. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]
- 2. Cafedrine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 7. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. researchgate.net [researchgate.net]
- 13. cells-online.com [cells-online.com]
- 14. innoprot.com [innoprot.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Theodrenaline Dosage in Experimental Models
Welcome to the technical support center for researchers utilizing theodrenaline (B228420) in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of theodrenaline?
Theodrenaline is a conjugate of norepinephrine (B1679862) and theophylline (B1681296). Its primary mechanism of action involves the stimulation of β1- and α1-adrenergic receptors, leading to increased cardiac contractility and vasoconstriction.[1] Additionally, the theophylline component can inhibit phosphodiesterases (PDEs), which may potentiate the effects of β1-adrenoceptor stimulation by increasing intracellular cyclic AMP (cAMP) levels.[1]
Q2: What are the common experimental models used to study theodrenaline?
Theodrenaline is often studied in models of hypotension and cardiac function. Common experimental setups include:
-
In vitro: Isolated human atrial trabeculae, murine tracheal epithelium, and various cardiomyocyte cell lines.
-
Ex vivo: Isolated perfused heart preparations (Langendorff setup).
-
In vivo: Animal models of anesthesia-induced hypotension.
Q3: How should I prepare and store theodrenaline stock solutions?
For in vitro experiments, theodrenaline hydrochloride is soluble in DMSO (up to 100 mg/mL).[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final desired concentration in your experimental buffer or medium.
For storage, it is crucial to protect theodrenaline solutions from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q4: What are the expected off-target effects of theodrenaline at high concentrations?
While specific data on theodrenaline's off-target effects at high concentrations are limited, it is important to consider the activities of its components. The norepinephrine component can lead to excessive vasoconstriction and potential ischemic injury at high doses. Theophylline is a non-selective PDE inhibitor and can have various effects on cellular signaling beyond cAMP, including effects on intracellular calcium. High concentrations of β-adrenergic agonists can also lead to receptor desensitization and downregulation.
Troubleshooting Guides
In Vitro Experiments
Issue: Unexpected or inconsistent cellular response to theodrenaline.
-
Solution:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may respond differently.
-
Reagent Integrity: Use freshly prepared dilutions of theodrenaline from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock.
-
Assay Conditions: Double-check all experimental parameters, including cell seeding density, drug concentration, and incubation times. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line.
-
Receptor Expression: Confirm that your cell line expresses functional β1 and α1-adrenergic receptors at sufficient levels.
-
Issue: Difficulty dissolving theodrenaline.
-
Solution:
-
Theodrenaline hydrochloride is soluble in DMSO.[2] If you encounter solubility issues, gentle warming and sonication may aid in dissolution. Ensure you are using a high-quality, anhydrous grade of DMSO. For aqueous solutions, the solubility is lower, and the use of a buffer with a slightly acidic pH may be beneficial, though stability at different pH values should be considered.
-
Ex Vivo (Isolated Heart) Experiments
Issue: No significant inotropic or chronotropic effect observed in a Langendorff preparation.
-
Solution:
-
Concentration: Ensure the concentration of theodrenaline in the perfusate is within the effective range. Based on studies with similar compounds like adrenaline, concentrations in the micromolar range are typically required to elicit a response.[4]
-
Perfusion Buffer: Verify the composition, temperature, and oxygenation of your Krebs-Henseleit or other perfusion buffer. Inadequate oxygenation or incorrect ionic concentrations can impair cardiac function.
-
Heart Viability: Ensure the heart was rapidly excised and mounted on the Langendorff apparatus to minimize ischemic time. A stable baseline heart rate and contractile force should be established before drug administration.
-
Receptor Desensitization: If the heart has been exposed to other adrenergic agonists, receptor desensitization may have occurred. Allow for an adequate washout period before administering theodrenaline.
-
Data Presentation
Table 1: Theodrenaline Dosage and Effects in Various Experimental Models
| Experimental Model | Theodrenaline Concentration/Dosage | Observed Effect | Reference |
| Murine Tracheal Epithelium (in vitro) | EC50: 4 µM (1.5 µg/mL) | Increased particle transport velocity | [5] |
| Human Atrial Trabeculae (in vitro, as Akrinor™) | 4.2-420 mg/L (Akrinor™) | Increased force of contraction | [6] |
| Pregnant Sheep (in vivo, as Cafedrine/Theodrenaline) | 5 mg Theodrenaline (fixed dose) | 14.2 ± 3.2% increase in maternal mean arterial pressure | [7] |
| Anesthetized Patients (as Cafedrine/Theodrenaline) | ED50: 0.075 mg/kg for 10% MAP increase in 5 min | Increase in mean arterial pressure | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Theodrenaline's Effect on Cardiomyocyte Contractility
This protocol is adapted for use with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or similar contractile cell models.
-
Cell Culture: Culture hiPSC-CMs on a suitable substrate (e.g., Matrigel-coated plates) until they form a spontaneously contracting syncytium.
-
Preparation of Theodrenaline Solutions: Prepare a 10 mM stock solution of theodrenaline hydrochloride in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Baseline Recording: Record the baseline contractility of the cardiomyocytes using a suitable video microscopy and analysis software. Parameters to measure include beat rate, contraction amplitude, and contraction/relaxation kinetics.
-
Theodrenaline Treatment: Carefully replace the culture medium with the medium containing the different concentrations of theodrenaline. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Post-Treatment Recording: After a short incubation period (e.g., 15-30 minutes), record the contractility of the cardiomyocytes again.
-
Data Analysis: Quantify the changes in contractility parameters for each concentration of theodrenaline compared to the baseline and vehicle control. Plot concentration-response curves to determine the EC50 value.
Protocol 2: Ex Vivo Assessment of Theodrenaline's Inotropic Effect using a Langendorff Perfused Heart
This protocol is a general guideline for using a Langendorff apparatus with a rodent heart.
-
Apparatus Preparation: Prepare the Langendorff apparatus with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Heart Isolation: Anesthetize the animal (e.g., rat or rabbit) and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: Cannulate the aorta and begin retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, during which a stable heart rate and contractile force should be established.
-
Baseline Measurement: Record baseline cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and decline (+/- dP/dt).
-
Theodrenaline Administration: Introduce theodrenaline into the perfusion buffer at various concentrations. It is advisable to perform a cumulative concentration-response curve, starting with the lowest concentration.
-
Data Recording and Analysis: Continuously record the cardiac parameters throughout the administration of theodrenaline. Analyze the data to determine the concentration-dependent effects on inotropy and chronotropy.
Visualizations
Caption: Theodrenaline's dual signaling pathway in cardiomyocytes.
Caption: Workflow for in vitro cardiomyocyte contractility assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of direct adrenaline infusion into isolated rat heart on the induction of ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pre-exposure to vasoconstrictors on isoprenaline-induced relaxation in rat aorta: involvement of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Protocol for Collecting Human Cardiac Tissue for Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Theodrenaline Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of theodrenaline (B228420) instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My theodrenaline solution has turned a pinkish or brownish color. What is the cause and is it still usable?
A1: The discoloration of your theodrenaline solution to pink or brown is likely due to the oxidation of the catechol moiety of the theodrenaline molecule, forming adrenochrome (B1665551) and then melanin-like polymers.[1] This process is accelerated by exposure to light, oxygen, and higher pH.[1][2] While a slight discoloration may indicate minimal degradation, any significant color change suggests a considerable loss of active compound and the formation of degradation products. It is strongly recommended to discard discolored solutions and prepare a fresh batch under optimized conditions to ensure the accuracy and reproducibility of your experiments.
Q2: I am observing a loss of potency or inconsistent results in my experiments using a previously prepared theodrenaline stock solution. What could be the reason?
A2: A loss of potency is a common indicator of theodrenaline degradation. Theodrenaline, being a catecholamine derivative, is susceptible to various degradation pathways including oxidation and hydrolysis, which can be influenced by several factors.[3][4] These factors include the pH of the solution, exposure to light, ambient temperature, and the presence of oxygen.[5][6] For consistent results, it is crucial to control these factors during the preparation and storage of your solutions. It is advisable to use freshly prepared solutions whenever possible or to validate the stability of your stock solution under your specific storage conditions.
Q3: What is the optimal pH for storing theodrenaline in an aqueous solution?
A3: For optimal stability, a pH range of 3.6 to 6.0 is recommended for catecholamine solutions like norepinephrine (B1679862), which is a component of theodrenaline.[2] Theodrenaline's stability is significantly affected by pH, with degradation rates increasing in neutral to basic conditions.[7][8] It is advisable to use a suitable buffer system to maintain the pH within this acidic range.
Q4: How should I store my theodrenaline aqueous solutions to minimize degradation?
A4: To minimize degradation, theodrenaline solutions should be stored with protection from light, in an oxygen-free environment, and at a controlled temperature.[7][9] Here are some best practices:
-
Protection from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.[2]
-
Oxygen exclusion: Prepare solutions using deoxygenated solvents and blanket the headspace of the container with an inert gas like nitrogen or argon.[10]
-
Temperature control: Store solutions at refrigerated temperatures (2-8°C). For long-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but freeze-thaw cycles should be avoided.[9]
-
Use of additives: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite, and a chelating agent like ethylenediaminetetraacetic acid (EDTA) to prevent oxidation catalyzed by metal ions.[2][11]
Q5: Are there any materials I should avoid when preparing or storing theodrenaline solutions?
A5: Yes, you should avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents as they are incompatible with theodrenaline hydrochloride.[10] Additionally, be mindful of the container material. While glass is generally inert, certain types of plastics may leach impurities or allow for gas exchange, potentially affecting stability.[5] It is recommended to use high-quality, inert containers such as Type I borosilicate glass.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Pink/Brown) | Oxidation of the catechol group. | Discard the solution. Prepare a fresh solution using deoxygenated solvent, protect it from light, and consider adding an antioxidant. |
| Precipitate Formation | pH shift leading to insolubility or degradation product formation. | Check the pH of the solution. Ensure it is within the optimal range (3.6-6.0). If the pH is correct, the precipitate may be a degradation product, and the solution should be discarded. |
| Loss of Biological Activity | Chemical degradation of theodrenaline. | Review your solution preparation and storage procedures. Implement all stabilization strategies: control pH, protect from light, exclude oxygen, and control temperature. Use freshly prepared solutions for critical experiments. |
| Inconsistent HPLC Results | Ongoing degradation of theodrenaline in the sample or on the column. | Ensure the mobile phase is appropriately buffered and deoxygenated. Use a stability-indicating HPLC method. Analyze samples promptly after preparation. |
Quantitative Data on Catecholamine Stability
Direct quantitative stability data for theodrenaline is limited in the public domain. However, data from studies on norepinephrine, a key structural component of theodrenaline, can provide valuable insights into its stability profile.
Table 1: Stability of Norepinephrine Solutions under Various Conditions
| Concentration | Diluent | Storage Temperature | Light Condition | Stability (Time to 10% degradation) | Reference |
| 64 mg/L | Normal Saline or 5% Dextrose in Water | 4°C | Protected from light | > 61 days | [7][12] |
| 64 mg/L | Normal Saline or 5% Dextrose in Water | 4°C | Exposed to light | 39 days | [7][12] |
| 40 mg/L | Water (pH 8.264) | 80°C | Not specified | < 37 minutes (less than 1% remaining) | [7] |
| 40 mg/L | Water (pH 1.977) | 80°C | Not specified | ~80% remaining after 142 hours | [7] |
Table 2: Effect of pH Adjustment and Light on Adrenaline Stability in a Lidocaine Mixture
| Mixture | Storage Condition | % Adrenaline Remaining after 6 hours | Reference |
| Lidocaine-Bicarbonate-Adrenaline | Exposed to light at 24°C | 73.0 ± 3.6% | [13] |
| Lidocaine-Bicarbonate-Adrenaline | In the dark at 24°C | 95.8 ± 3.6% | [13] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Theodrenaline
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate theodrenaline from its potential degradation products.[3][14]
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column is a common starting point (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of:
-
Solvent A: A buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).
-
Solvent B: Acetonitrile or methanol. The gradient program should be optimized to achieve good resolution.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Theodrenaline has UV absorbance maxima that can be determined by a PDA detector. A wavelength around 270-280 nm is often suitable for catecholamines.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study for Theodrenaline
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[15][16]
-
Preparation of Stock Solution: Prepare a stock solution of theodrenaline in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance or a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.[17]
Visualizations
Caption: Oxidative degradation pathway of theodrenaline's catechol moiety.
Caption: Experimental workflow for theodrenaline stability testing.
Caption: Troubleshooting decision tree for theodrenaline instability.
References
- 1. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short term stability of pH-adjusted lidocaine-adrenaline epidural solution used for emergency caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. longdom.org [longdom.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cafedrine Variability in Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experiments with cafedrine (B87544).
Frequently Asked Questions (FAQs)
Q1: What is cafedrine and what is its primary mechanism of action?
A1: Cafedrine is a sympathomimetic agent, chemically a linkage of norephedrine (B3415761) and theophylline (B1681296). It is often used in a 20:1 combination with theodrenaline (B228420) (a linkage of noradrenaline and theophylline). Its primary mechanism involves stimulating both α- and β-adrenergic receptors. The norephedrine component of cafedrine acts indirectly by prompting the release of endogenous noradrenaline from nerve endings. This released noradrenaline, along with the noradrenaline component of theodrenaline, then activates β1-adrenoceptors in cardiac muscle, leading to increased heart muscle contractility (inotropy). The theophylline component is thought to inhibit phosphodiesterases (PDEs), which slows the degradation of cyclic AMP (cAMP), thereby enhancing the β1-adrenoceptor stimulation.[1]
Q2: I am observing a diminished response to repeated administrations of cafedrine in my experiment. What could be the cause?
A2: This phenomenon is likely tachyphylaxis, a rapid decrease in drug response. Cafedrine's indirect sympathomimetic action relies on the release of endogenous noradrenaline from neuronal stores. Repeated administrations can deplete these stores, leading to a reduced effect with subsequent doses. To mitigate this, ensure adequate time between doses for neurotransmitter replenishment or consider a study design that accounts for this effect.
Q3: My experimental results with cafedrine are highly variable between subjects. What are the known contributing factors?
A3: Several factors have been identified that can influence the effectiveness of cafedrine, leading to inter-subject variability. These include:
-
Gender: Studies have shown that female subjects may exhibit a more rapid and pronounced response to cafedrine.[2][3]
-
Pre-existing Conditions: Individuals with heart failure may show a delayed and blunted response, often requiring higher doses to achieve the desired effect.[2][3]
-
Concomitant Medications: The use of beta-blocking agents can significantly delay and reduce the pressor effects of cafedrine, as its mechanism is partly dependent on β-adrenergic stimulation.[2][3]
-
Baseline Blood Pressure: The initial mean arterial pressure (MAP) can influence the magnitude of the response, with a higher baseline MAP potentially leading to a less substantial increase.[1]
Q4: What is the recommended solvent and storage condition for cafedrine solutions?
A4: For experimental use, cafedrine hydrochloride is often dissolved in sterile saline or a suitable buffer. It is recommended to store stock solutions in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C. Always refer to the manufacturer's specific recommendations for the product you are using.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you might encounter.
| Problem | Potential Cause | Recommended Solution |
| No discernible effect of cafedrine on the tissue preparation. | 1. Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. 2. Incorrect Drug Concentration: Errors in dilution calculations or degradation of the stock solution. 3. Tissue Viability: The tissue preparation may have lost its physiological responsiveness. | 1. Ensure washout periods between drug applications are sufficient. 2. Prepare fresh dilutions from a properly stored stock solution and verify calculations. 3. Check tissue viability with a known positive control agonist (e.g., noradrenaline). |
| Unexpectedly potent or weak response compared to literature. | 1. Subject-Specific Factors: As mentioned in the FAQs, gender, disease state, and concurrent medications can alter the response. 2. Experimental Conditions: Temperature, pH, and oxygenation of the buffer can affect drug-receptor interactions and tissue health. | 1. Carefully document the characteristics of your experimental subjects. Stratify your data analysis based on these factors if possible. 2. Standardize and monitor your experimental conditions rigorously. |
| Precipitation observed in the cafedrine solution. | 1. Solubility Limits Exceeded: The concentration of cafedrine may be too high for the chosen solvent. 2. pH of the Solution: The solubility of cafedrine can be pH-dependent. | 1. Consult the solubility data for cafedrine in your specific solvent. You may need to prepare a more dilute solution. 2. Ensure the pH of your buffer is within the optimal range for cafedrine solubility. |
Data Presentation
Table 1: In Vivo Dose-Response of Cafedrine/Theodrenaline (20:1) on Mean Arterial Pressure (MAP)
| Dose of Cafedrine (mg/kg) | Time to 10% MAP Increase (min) | Peak MAP Increase (mmHg) | Time to Peak MAP (min) |
| 0.53 | ~10 | - | - |
| 1.27 ± 1.0 | 7.2 ± 4.6 (female) | 11 ± 16 (at 5 min) | 17.4 ± 9.0 |
| 1.27 ± 1.0 | 8.6 ± 6.3 (male) | 11 ± 16 (at 5 min) | 17.4 ± 9.0 |
| 1.16 ± 0.77 (no heart failure) | - | 14 ± 14 (at 15 min) | - |
| 1.78 ± 1.67 (with heart failure) | - | 14 ± 16 (at 15 min) | - |
Data compiled from studies on patients undergoing anesthesia.[2][3]
Table 2: Cafedrine Stability
| Storage Condition | Duration | Potency Retention |
| Powder at -20°C | 3 years | >99% |
| In solvent at -80°C | 1 year | >99% |
| Short-term at 0-4°C | Days to weeks | >98% |
General stability guidelines. Always refer to the manufacturer's data sheet for specific information.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cafedrine's Inotropic Effect on Isolated Human Atrial Trabeculae
This protocol is adapted from a study on human atrial myocardium.
1. Tissue Preparation:
-
Obtain human right atrial appendages from patients undergoing open-heart surgery, with appropriate ethical approval and patient consent.
-
Immediately place the tissue in an oxygenated, ice-cold Tyrode's solution.
-
Dissect thin, uniform trabeculae from the endocardial surface.
2. Experimental Setup:
-
Mount the trabeculae in organ baths containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the trabeculae to a force transducer to measure isometric contractions.
-
Stimulate the trabeculae electrically at a constant frequency (e.g., 1 Hz).
-
Allow the preparation to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.
3. Drug Application and Data Acquisition:
-
Prepare a stock solution of cafedrine hydrochloride in distilled water.
-
Perform a cumulative concentration-response curve by adding increasing concentrations of cafedrine to the organ bath at regular intervals.
-
Record the contractile force continuously.
-
At the end of the experiment, add a maximal concentration of a positive control (e.g., CaCl₂) to determine the maximum possible response of the tissue.
4. Data Analysis:
-
Express the inotropic response to cafedrine as a percentage of the maximal response to the positive control.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of cafedrine that produces 50% of the maximal response).
Protocol 2: In Vivo Measurement of Cafedrine's Effect on Blood Pressure in Anesthetized Rats
This is a general protocol for assessing the cardiovascular effects of sympathomimetic amines in a rodent model.
1. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Perform a tracheostomy to ensure a patent airway.
-
Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the jugular vein for intravenous drug administration.
2. Experimental Procedure:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady baseline blood pressure and heart rate are achieved.
-
Record baseline cardiovascular parameters for at least 10-15 minutes.
-
Prepare a solution of cafedrine in sterile saline.
-
Administer a bolus injection of cafedrine via the jugular vein cannula.
-
Flush the cannula with a small volume of saline to ensure complete drug delivery.
-
Continuously record blood pressure and heart rate for a defined period after drug administration (e.g., 30-60 minutes) to observe the full-time course of the effect.
-
To establish a dose-response relationship, different doses of cafedrine can be administered to different groups of animals.
3. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) and heart rate from the baseline values at various time points after cafedrine administration.
-
Determine the peak change in MAP and the time to reach the peak effect.
-
If multiple doses are tested, plot the dose-response curve to determine the ED₅₀.
Visualizations
Caption: Signaling pathway of cafedrine and theodrenaline in cardiomyocytes.
Caption: Logical workflow for troubleshooting cafedrine experimental variability.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 3. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Beta-Blockers on Theodrenaline Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the interaction between beta-blockers and theodrenaline (B228420).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for theodrenaline?
Theodrenaline is a conjugate of norepinephrine (B1679862) and theophylline (B1681296). Its clinical effects are primarily mediated through the stimulation of β1-adrenoceptors, leading to increased cardiac inotropy (contractility).[1][2] The theophylline component also contributes by non-specifically inhibiting phosphodiesterases (PDEs), which slows the degradation of cyclic AMP (cAMP) and reinforces the β1-adrenoceptor stimulation.[1][2]
Q2: How do beta-blockers interfere with theodrenaline's action?
Beta-blockers are competitive antagonists of beta-adrenergic receptors.[3] They bind to these receptors, preventing endogenous catecholamines like norepinephrine, and sympathomimetic drugs like theodrenaline, from binding and eliciting a response. This antagonism directly counteracts the primary mechanism of theodrenaline, leading to a reduced or abolished effect.
Q3: What are the different types of beta-blockers I should consider for my research?
Beta-blockers can be classified based on their selectivity for β1 and β2 adrenergic receptors:
-
Non-selective beta-blockers (e.g., propranolol, nadolol) block both β1 and β2 receptors.
-
Cardioselective (β1-selective) beta-blockers (e.g., metoprolol, atenolol, bisoprolol) primarily block β1 receptors, which are predominant in the heart.
-
Third-generation beta-blockers (e.g., carvedilol, labetalol) possess additional vasodilatory properties, often through α1-adrenergic blockade.
The choice of beta-blocker will significantly influence the experimental outcome due to differences in receptor selectivity and intrinsic sympathomimetic activity (ISA).
Q4: What is "biased signaling" and how might it affect my results with certain beta-blockers?
Biased signaling refers to the ability of a ligand to selectively activate certain downstream signaling pathways of a receptor while inhibiting others. Some beta-blockers, like carvedilol, have been shown to stimulate β-arrestin-mediated signaling while blocking the traditional G-protein coupled pathway. This can lead to complex and sometimes unexpected cellular responses that differ from simple antagonism.
Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments investigating the theodrenaline and beta-blocker interaction.
Problem 1: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Cell line instability: Genetic drift in cultured cells can lead to inconsistent receptor expression levels. | Regularly authenticate cell lines. Ensure consistent passage numbers are used for all experiments. |
| Inconsistent assay conditions: Minor variations in temperature, pH, or incubation times can significantly affect results. | Standardize all assay parameters. Use calibrated equipment and ensure consistent timing for all steps. |
| Reagent quality and preparation: Degradation or improper concentration of drugs or radioligands. | Use high-purity reagents. Prepare fresh stock solutions regularly and store them appropriately. Validate the concentration of stock solutions. |
Problem 2: No or low response to theodrenaline (agonist).
| Possible Cause | Troubleshooting Steps |
| Low receptor expression: The cell line may not express a sufficient number of β1-adrenergic receptors. | Verify receptor expression using techniques like radioligand binding assays or western blotting. Consider using a cell line known to have high β1-adrenergic receptor density. |
| Incorrect agonist concentration range: The concentrations of theodrenaline used may be too low to elicit a response. | Perform a wide dose-response curve to determine the optimal concentration range for theodrenaline in your specific assay. |
| Cell viability issues: Poor cell health can lead to a blunted response. | Check cell viability using methods like trypan blue exclusion before and after the experiment. Optimize cell culture conditions. |
| Insensitive assay detection method: The method used to measure the downstream signal (e.g., cAMP) may not be sensitive enough. | Consider using a more sensitive cAMP detection kit or a different assay format (e.g., a reporter gene assay). |
Problem 3: Inconsistent beta-blocker (antagonist) effect.
| Possible Cause | Troubleshooting Steps |
| Inappropriate antagonist concentration: The concentration of the beta-blocker may be too low to effectively compete with theodrenaline. | Perform a Schild analysis with varying concentrations of the beta-blocker to determine its potency (pA2 value). |
| Insufficient pre-incubation time: The beta-blocker may not have had enough time to reach equilibrium with the receptors before the addition of theodrenaline. | Optimize the pre-incubation time for the beta-blocker. A typical pre-incubation time is 15-30 minutes. |
| Non-specific binding of the antagonist: The beta-blocker may be binding to other sites, reducing its effective concentration at the receptor. | Include appropriate controls to assess non-specific binding. If using a radiolabeled antagonist, determine non-specific binding in the presence of a high concentration of a non-labeled competitor. |
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki) of commonly used beta-blockers for β1 and β2-adrenergic receptors. A lower Ki value indicates a higher binding affinity. The potency of theodrenaline is presented as an EC50 value from a functional assay, as direct binding affinity data is limited.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Theodrenaline (as part of Cafedrine/Theodrenaline mixture) | β1-Adrenoceptor | EC50: 41 ± 3 mg/L* | |
| Propranolol | β1-Adrenoceptor | 1.8 | Selleck Chem |
| β2-Adrenoceptor | 1.2 | Selleck Chem | |
| Metoprolol | β1-Adrenoceptor | 63.1 | Selleck Chem |
| β2-Adrenoceptor | 2511.9 | Selleck Chem | |
| Atenolol | β1-Adrenoceptor | 218.8 | Selleck Chem |
| β2-Adrenoceptor | 10232.9 | Selleck Chem | |
| Bisoprolol | β1-Adrenoceptor | 10 | Selleck Chem |
| β2-Adrenoceptor | 140 | Selleck Chem | |
| Carvedilol | β1-Adrenoceptor | 0.9 | Selleck Chem |
| β2-Adrenoceptor | 0.2 | Selleck Chem | |
| Labetalol | β1-Adrenoceptor | 1.1 | Selleck Chem |
| β2-Adrenoceptor | 1.1 | Selleck Chem | |
| Nadolol | β1-Adrenoceptor | 2.7 | Selleck Chem |
| β2-Adrenoceptor | 0.7 | Selleck Chem |
*Note: The EC50 value for the Cafedrine/Theodrenaline mixture (20:1) was determined in a functional assay measuring the force of contraction in human atrial trabeculae. One study suggests that the potency of conjugated noradrenaline (theodrenaline) at β1-AR is approximately 100 times less than that of unconjugated noradrenaline.[1]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a beta-blocker for β1-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing human β1-adrenergic receptors (e.g., CHO-β1 or HEK293-β1).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-labeled beta-blocker of interest (the competitor).
-
Theodrenaline (for comparison, though its primary effect is agonistic).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Cell Membranes.
-
Non-specific Binding: Radioligand + High concentration of a non-labeled antagonist (e.g., 10 µM propranolol) + Assay Buffer + Cell Membranes.
-
Competition Binding: Radioligand + Serial dilutions of the beta-blocker or theodrenaline + Assay Buffer + Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
This protocol measures the ability of a beta-blocker to inhibit theodrenaline-induced cAMP production.
Materials:
-
Whole cells expressing human β1-adrenergic receptors.
-
Theodrenaline.
-
Beta-blocker of interest.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the beta-blocker for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of theodrenaline (typically the EC80 concentration, predetermined from a dose-response curve) to the wells containing the beta-blocker. Also include wells with theodrenaline alone (positive control) and cells with buffer alone (basal control). Incubate for 15-30 minutes at 37°C in the presence of a PDE inhibitor.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit and a plate reader.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample.
-
Plot the percentage of theodrenaline-induced cAMP production against the log concentration of the beta-blocker.
-
Determine the IC50 value of the beta-blocker.
-
Visualizations
Caption: Signaling pathway of theodrenaline and the inhibitory action of beta-blockers.
Caption: Experimental workflows for investigating beta-blocker and theodrenaline interaction.
References
- 1. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental protocols for cafedrine/theodrenaline combination
Technical Support Center: Cafedrine (B87544)/Theodrenaline (B228420) Combination
Welcome to the technical support center for the experimental use of the cafedrine and theodrenaline combination. This resource provides troubleshooting guidance and detailed protocols to support researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the cafedrine/theodrenaline combination?
A1: The cafedrine/theodrenaline combination, also known as Akrinor™, exerts its effects through a dual mechanism.[1][2] Cafedrine is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline links noradrenaline and theophylline.[3][4][5][6][7] The primary actions are:
-
Sympathomimetic Effects : The norephedrine component of cafedrine stimulates the release of endogenous noradrenaline, while the noradrenaline component of theodrenaline directly activates adrenergic receptors.[3][4] This leads to the stimulation of β1-adrenergic receptors in the heart, increasing cardiac contractility (positive inotropy), and α1-adrenergic receptors in vascular smooth muscle, causing vasoconstriction.[3][4][8]
-
Phosphodiesterase (PDE) Inhibition : The theophylline moiety in both molecules is thought to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4][9] This reinforces the effects of β1-adrenoceptor stimulation.[3][4]
Q2: What are the expected cardiovascular effects of this combination in an experimental setting?
A2: In both animal and clinical studies, the combination typically leads to a rapid increase in mean arterial pressure.[3][9] This is primarily due to increased cardiac preload, stroke volume, and cardiac output.[3][9] Systemic vascular resistance and heart rate generally remain largely unchanged.[3][9]
Q3: What are the solubility characteristics of cafedrine and theodrenaline?
A3: Cafedrine hydrochloride has good water solubility (42 mg/mL at 20°C), which facilitates its use in aqueous solutions for intravenous administration in clinical settings and for in vitro experiments.[1] Theodrenaline is also soluble in DMSO. For in vivo studies, various formulations using PEG400, Carboxymethyl cellulose, or Tween 80 can be considered for oral administration.
Q4: Are there known factors that can influence the experimental outcome?
A4: Yes, several factors have been shown to impact the effects of the cafedrine/theodrenaline combination. These include gender, high baseline arterial pressure, concurrent use of β-blockers, and the presence of heart failure.[3][9][10][11] Researchers should consider these variables in their experimental design and data analysis.
Troubleshooting Guides
Problem 1: Lower than expected inotropic response in isolated heart tissue.
| Possible Cause | Troubleshooting Step |
| Degradation of Compounds | Prepare fresh stock solutions for each experiment. Both cafedrine and theodrenaline should be stored under appropriate conditions (e.g., -20°C for powder, -80°C for solvent-based stocks) to prevent degradation.[12] |
| Receptor Desensitization | If tissues have been pre-treated with other adrenergic agonists, receptors may be desensitized. Ensure adequate washout periods between treatments. |
| Incorrect Buffer pH | The activity of adrenergic compounds can be pH-sensitive. Verify that the pH of your physiological salt solution (e.g., Krebs-Henseleit) is stable and within the optimal range (typically 7.4).[13] |
| Presence of Antagonists | Ensure that no components in your buffer have antagonistic effects on adrenergic receptors.[13] |
| Tissue Viability | Confirm the viability and responsiveness of the tissue preparation by testing a known positive control, such as isoproterenol (B85558) or a high calcium concentration. |
Problem 2: High variability in blood pressure readings in animal models.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Double-check all dose calculations and ensure accurate and consistent administration volumes. For intravenous infusions, ensure the pump is calibrated and functioning correctly. |
| Anesthesia Level | Fluctuations in the depth of anesthesia can significantly impact cardiovascular parameters. Monitor anesthetic depth closely and maintain a stable plane of anesthesia throughout the experiment. |
| Animal Stress | Stress can lead to the release of endogenous catecholamines, confounding the effects of the administered drugs. Allow for an adequate acclimatization period and handle animals gently. |
| Baseline Instability | Ensure that baseline blood pressure is stable for a sufficient period before drug administration. A moving average can be used to determine a stable baseline. |
| Underlying Health Conditions | Unforeseen health issues in individual animals can affect their response. Screen animals for health status before inclusion in the study. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Inotropic Effects on Isolated Atrial Trabeculae
This protocol is designed to measure the effect of the cafedrine/theodrenaline combination on the contractile force of isolated cardiac tissue.
Materials:
-
Isolated human or animal (e.g., rat, rabbit) atrial trabeculae
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose)
-
Cafedrine/Theodrenaline stock solution (e.g., in DMSO or water)
-
Force transducer and data acquisition system
-
Organ bath with carbogen (B8564812) (95% O2, 5% CO2) supply, maintained at 37°C
Methodology:
-
Tissue Preparation: Dissect atrial trabeculae in cold Krebs-Henseleit buffer and mount them in the organ bath between a fixed hook and a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a stable preload, with buffer changes every 15-20 minutes. The tissue should be stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Baseline Recording: Record a stable baseline of contractile force for 10-15 minutes.
-
Cumulative Concentration-Response Curve:
-
Add the cafedrine/theodrenaline combination to the organ bath in a cumulative manner, increasing the concentration in half-log increments.
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Measure the peak force at each concentration.
-
Normalize the data to the baseline force.
-
Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) using non-linear regression.
-
Protocol 2: In Vivo Hemodynamic Assessment in an Anesthetized Rodent Model
This protocol describes the measurement of blood pressure and heart rate changes in response to the cafedrine/theodrenaline combination in an anesthetized rat model.
Materials:
-
Anesthetized, ventilated rats (e.g., Sprague-Dawley)
-
Carotid artery and jugular vein catheters
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Cafedrine/Theodrenaline solution for intravenous administration
Methodology:
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane (B1672236) or urethane) and insert catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15-20 minutes.
-
Drug Administration: Administer a bolus dose or a continuous infusion of the cafedrine/theodrenaline combination via the jugular vein catheter.
-
Data Recording and Analysis:
-
Continuously record MAP and HR throughout the experiment.
-
Analyze the change in MAP and HR from baseline at various time points after drug administration.
-
Calculate the peak response and the duration of the effect.
-
Data Presentation
Table 1: Hypothetical In Vitro Potency of Cafedrine/Theodrenaline on Cardiac Contractility
| Tissue Preparation | Compound | EC50 (µg/mL) | Emax (% of Isoproterenol) |
| Human Atrial Trabeculae | Cafedrine/Theodrenaline (20:1) | 41 ± 3 | 95 ± 5 |
| Rat Papillary Muscle | Cafedrine/Theodrenaline (20:1) | 55 ± 6 | 92 ± 7 |
| Rabbit Papillary Muscle | Cafedrine/Theodrenaline (20:1) | 48 ± 4 | 98 ± 4 |
Data are presented as mean ± SEM. EC50 represents the concentration for 50% of maximal effect. Emax is the maximal effect relative to the response induced by a saturating concentration of isoproterenol.
Table 2: Hypothetical In Vivo Hemodynamic Effects in Anesthetized Rats
| Treatment Group | Dose (mg/kg, IV) | Peak ΔMAP (mmHg) | Time to Peak (min) | ΔHR (bpm) |
| Vehicle Control | - | 1 ± 2 | - | -2 ± 5 |
| Cafedrine/Theodrenaline (20:1) | 1.0 | 25 ± 4 | 9 ± 2 | 10 ± 8 |
| Cafedrine/Theodrenaline (20:1) | 3.0 | 42 ± 5 | 7 ± 1 | 15 ± 10 |
Data are presented as mean ± SEM. ΔMAP and ΔHR represent the change from baseline values.
Mandatory Visualizations
Caption: Signaling pathway of Cafedrine/Theodrenaline in cardiomyocytes.
Caption: Experimental workflow for in vivo hemodynamic assessment.
References
- 1. Cafedrine hydrochloride (3039-97-2) for sale [vulcanchem.com]
- 2. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theodrenalin-Cafedrin - DocCheck Flexikon [flexikon.doccheck.com]
- 6. Cafedrine - Wikipedia [en.wikipedia.org]
- 7. Theodrenaline - Wikipedia [en.wikipedia.org]
- 8. What are adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Cafedrine HCl | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Tachyphylaxis with Cafedrine in Prolonged Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and potentially addressing tachyphylaxis in prolonged experimental settings, with a specific focus on the theoretical application of cafedrine (B87544). The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern in long-term experiments?
A1: Tachyphylaxis is the rapid development of decreased responsiveness to a drug or agonist after repeated or continuous administration.[1] In prolonged experiments, this can lead to a diminishing effect of the substance being studied, compromising the validity and reliability of the data collected over time. This phenomenon is distinct from tolerance, which typically develops more slowly.[2] The primary mechanisms underlying tachyphylaxis often involve changes at the cellular receptor level.[3]
Q2: What are the molecular mechanisms behind tachyphylaxis?
A2: Tachyphylaxis is primarily driven by three main mechanisms:
-
Receptor Desensitization: Continuous agonist exposure can lead to the uncoupling of G-protein coupled receptors (GPCRs) from their intracellular signaling pathways. This is often mediated by receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin proteins.[3][4]
-
Receptor Internalization: Following desensitization, receptors may be removed from the cell surface via endocytosis, making them unavailable for agonist binding.[3]
-
Depletion of Mediators: For indirectly acting sympathomimetics, tachyphylaxis can occur due to the depletion of endogenous neurotransmitters like norepinephrine (B1679862) from nerve terminals.[1]
Q3: What is cafedrine and what is its mechanism of action?
A3: Cafedrine is a cardiac stimulant and antihypotensive agent.[5] It is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[5][6] Cafedrine is often used in a 20:1 combination with theodrenaline (B228420) (a linkage of noradrenaline and theophylline).[7][8][9][10] Its clinical effects are mediated through:
-
β1-adrenoceptor stimulation: The norephedrine component of cafedrine stimulates the release of endogenous noradrenaline, which in turn activates β1-adrenoceptors in the heart, leading to increased heart muscle contractility (inotropy).[7][11]
-
α-adrenoceptor stimulation: The released noradrenaline also acts on α-adrenoceptors in vascular smooth muscle, contributing to vasoconstriction.[7][11]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of cafedrine is a non-selective inhibitor of PDEs.[6][11] By inhibiting PDEs (particularly PDE3 in cardiac tissue), the degradation of cyclic AMP (cAMP) is slowed, leading to increased intracellular cAMP levels and reinforcing the effects of β1-adrenoceptor stimulation.[7][11]
Q4: How might cafedrine address tachyphylaxis in prolonged experiments?
A4: While direct experimental evidence for using cafedrine to specifically counteract tachyphylaxis in prolonged research settings is limited, its mechanism of action suggests a potential application. For tachyphylaxis caused by the depletion of endogenous norepinephrine stores by other sympathomimetics, cafedrine's ability to stimulate the release of remaining norepinephrine could provide a temporary restoration of response. Furthermore, its direct stimulatory effect via PDE inhibition offers an alternative pathway to augment cellular signaling when receptor-mediated pathways are desensitized. One in vitro study from 1958 suggested that the pressor effect of cafedrine itself might exhibit tachyphylaxis, while a later animal study in 1972 indicated that repeated oral administration was not associated with a reduced pressor effect.[10]
Troubleshooting Guides
Issue: Diminishing response to a sympathomimetic agent over the course of a prolonged experiment.
-
Potential Cause: Development of tachyphylaxis to the experimental agent.
-
Troubleshooting Steps:
-
Confirm Tachyphylaxis:
-
Attempt to restore the response by increasing the dose of the primary agent. A lack of significant response restoration may indicate tachyphylaxis rather than simple tolerance.[1]
-
If possible, switch to a structurally different agonist that acts on the same receptor. Cross-tachyphylaxis (a diminished response to the new agonist) would further suggest receptor-level alterations.
-
-
Consider a "Washout" Period: If the experimental design allows, a drug-free interval may permit receptor re-sensitization. The duration of this washout period would need to be determined empirically.
-
Hypothetical Intervention with Cafedrine:
-
Introduce cafedrine at a low dose to assess its ability to restore the desired physiological response. The dual mechanism of norepinephrine release and PDE inhibition may overcome the desensitization to the primary agent.
-
Carefully monitor for off-target effects, as cafedrine has broad sympathomimetic actions.
-
It is crucial to perform dose-response experiments to determine the optimal concentration of cafedrine for your specific model and to avoid inducing tachyphylaxis to cafedrine itself.
-
-
Issue: Complete loss of response to the primary experimental agent.
-
Potential Cause: Severe receptor desensitization and internalization, or depletion of intracellular signaling molecules.
-
Troubleshooting Steps:
-
Implement a Prolonged "Drug Holiday": A longer drug-free period than a simple washout may be necessary for the recycling of receptors back to the cell surface.
-
Investigate Alternative Signaling Pathways: If the primary agent's mechanism is well-defined, consider using an agent that produces a similar physiological outcome but through a different signaling cascade that is not subject to the same tachyphylactic mechanisms.
-
Theoretically Evaluate Cafedrine's PDE Inhibition Pathway: In this scenario, the utility of cafedrine would theoretically rely more on its theophylline component. By increasing intracellular cAMP through PDE inhibition, it may bypass the desensitized receptor and still elicit a downstream cellular response. This is a hypothetical application and would require validation in your experimental system.
-
Data Presentation
Table 1: Summary of Quantitative Data from Clinical and Preclinical Studies on Cafedrine/Theodrenaline.
Disclaimer: The following data is derived from clinical studies on hypotension and specific animal models. It should be used as a general reference only. Researchers must determine the optimal dosage for their specific experimental model and research question through careful dose-response studies.
| Parameter | Species | Dosage (Cafedrine/Theodrenaline) | Key Findings | Reference |
| Time to 10% MAP Increase | Human | 1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg | 7.2 ± 4.6 min (women), 8.6 ± 6.3 min (men) | [12] |
| ED50 for 10% MAP Increase | Human | 0.53 mg/kg / 0.027 mg/kg (at 10 min) | Suggests a direct dose-response relationship. | [10] |
| Effect on Uterine Blood Flow | Pregnant Sheep | 100 mg / 5 mg (intravenous) | Restored maternal blood pressure and uterine blood flow after induced hypotension. | [3] |
| Effect on Mucociliary Clearance | Murine Trachea (in vitro) | EC50 of 3.6 µg/mL | Increased particle transport velocity, suggesting enhanced mucociliary clearance. | [13] |
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis to a Sympathomimetic Amine in an Animal Model (Hypothetical)
This is a generalized protocol based on principles from preclinical studies and should be adapted to the specific animal model and experimental goals.
-
Animal Model: Utilize an appropriate animal model (e.g., rat, rabbit) instrumented for continuous monitoring of the desired physiological parameter (e.g., blood pressure, heart rate).
-
Anesthesia: Anesthetize the animal according to an approved institutional protocol.
-
Baseline Measurement: Record a stable baseline of the physiological parameter for at least 30 minutes.
-
Initial Agonist Administration: Administer a bolus dose of the sympathomimetic amine (e.g., tyramine, phenethylamine) and record the peak response.
-
Repeated Administrations: Once the parameter has returned to baseline, administer the same dose of the agonist at regular intervals (e.g., every 15-20 minutes).
-
Observation of Tachyphylaxis: Continue repeated administrations until the peak response to the agonist is significantly reduced (e.g., less than 50% of the initial response). This demonstrates the induction of tachyphylaxis.
Protocol 2: Proposed Investigation of Cafedrine for Reversing Tachyphylaxis (Hypothetical)
This protocol outlines a potential experimental design to test the efficacy of cafedrine in mitigating tachyphylaxis. It is essential to conduct pilot studies to determine appropriate dosages.
-
Induce Tachyphylaxis: Follow Protocol 1 to induce a state of tachyphylaxis to the primary sympathomimetic amine.
-
Cafedrine Administration: Once tachyphylaxis is established, administer a low dose of cafedrine intravenously.
-
Challenge with Primary Agonist: After a short interval (e.g., 5-10 minutes) following cafedrine administration, re-administer the original dose of the primary sympathomimetic amine.
-
Assess Response: Measure the peak response to the primary agonist and compare it to the tachyphylactic response observed before cafedrine administration. A significant restoration of the response would suggest that cafedrine is effective in overcoming tachyphylaxis in this model.
-
Dose-Response Evaluation: Repeat the experiment with varying doses of cafedrine to determine the optimal dose for restoring the response without causing significant adverse effects.
-
Control Group: Include a control group that receives a saline vehicle instead of cafedrine to ensure that any observed restoration of response is due to cafedrine and not spontaneous recovery.
Mandatory Visualizations
Caption: Signaling pathway of agonist-induced tachyphylaxis.
Caption: Dual mechanism of action of cafedrine.
Caption: Troubleshooting workflow for addressing tachyphylaxis.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cafedrine/theodrenaline, etilefrine and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wfad.se [wfad.se]
- 5. researchgate.net [researchgate.net]
- 6. Tachyphylaxis to some sympathomimetic amines in relation to monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [CLINICAL AND EXPERIMENTAL ANIMAL STUDIES WITH THE CIRCULATORY ANALEPTIC, AMINOALKYLTHEOPHYLLINE (AKRINOR), IN NORMOTHERMIA AND HYPOTHERMIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TACHYPHYLAXIS TO SOME SYMPATHOMIMETIC AMINES IN RELATION TO MONOAMINE OXIDASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachyphylaxis to the stimulant actions of the indirectly acting sympathomimetic amines and acetylcholine on the adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Theodrenaline and Cafedrine Co-administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of theodrenaline (B228420) and cafedrine (B87544).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in preclinical and clinical studies of theodrenaline and cafedrine co-administration?
A1: Researchers face several key challenges:
-
Pharmacokinetic Profiling: The inherent instability of theodrenaline makes its pharmacokinetic properties difficult to characterize. Limited data are available on its absorption, distribution, metabolism, and excretion.[1][2]
-
Complex Pharmacodynamics: The combination exhibits a complex mechanism of action, including direct and indirect sympathomimetic effects, as well as potential phosphodiesterase (PDE) inhibition. Disentangling the contribution of each component to the overall effect is challenging.[3]
-
Inter-individual Variability: The hemodynamic response to theodrenaline and cafedrine can be significantly influenced by patient-specific factors such as gender, the presence of heart failure, and concomitant use of beta-blockers.[4][5] This variability requires careful consideration in study design and data analysis.
-
Analytical Method Development: Validated and sensitive analytical methods for the simultaneous quantification of theodrenaline, cafedrine, and their metabolites in biological matrices are not widely documented, posing a hurdle for pharmacokinetic and metabolism studies.
-
Formulation Stability: The instability of theodrenaline raises concerns about the stability of co-formulations, which can impact the accuracy and reproducibility of study results.[1][2]
Q2: What is the proposed mechanism of action for the theodrenaline and cafedrine combination?
A2: The combination exerts its effects through multiple pathways:
-
Theodrenaline: Acts as a direct α- and β-adrenergic agonist, with its noradrenaline component causing vasoconstriction.[1][2]
-
Cafedrine: Its norephedrine (B3415761) component acts as an indirect sympathomimetic by releasing endogenous noradrenaline. It may also have a direct, though less potent, effect on adrenoceptors.[3]
-
Theophylline (B1681296) Moiety: Both molecules are covalently linked to theophylline. It is proposed that theophylline may contribute to the overall effect by non-selectively inhibiting phosphodiesterases (PDEs), leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This can enhance inotropy and potentially modulate vascular tone.[3]
Q3: Are there any known drug interactions to be aware of during in-vivo studies?
A3: Yes. Co-administration with beta-blockers has been shown to delay and reduce the pressor effect of the combination.[1] Additionally, a chemical incompatibility has been reported with the antibiotic ceftriaxone, leading to precipitation in intravenous lines. This highlights the importance of assessing potential physicochemical incompatibilities when co-administering other therapeutic agents.
Troubleshooting Guides
Issue 1: Unexpected or Blunted Hemodynamic Response
Possible Causes:
-
Subject Variability: As mentioned, factors like gender, underlying cardiovascular conditions (e.g., heart failure), and concurrent medications (especially beta-blockers) can alter the response.[4][5]
-
Formulation Instability: Degradation of theodrenaline in the formulation can lead to a reduced effect.
-
Tachyphylaxis: Although not definitively established, the potential for tachyphylaxis (rapidly diminishing response) with repeated administration has been suggested for cafedrine in some in-vitro models.[6]
Troubleshooting Steps:
-
Review Subject Characteristics: Stratify data based on gender, presence of heart failure, and use of beta-blockers to identify potential patterns.
-
Verify Formulation Integrity: If possible, analytically verify the concentration and purity of theodrenaline and cafedrine in the administered formulation. Ensure proper storage conditions were maintained.
-
Evaluate Dosing Regimen: If tachyphylaxis is suspected, consider increasing the interval between doses in your experimental design.
Issue 2: Difficulty in Pharmacokinetic Data Interpretation
Possible Causes:
-
Theodrenaline Instability: The rapid degradation of theodrenaline can lead to an underestimation of its plasma concentration and an inaccurate pharmacokinetic profile.[1][2]
-
Metabolite Interference: Cafedrine is metabolized to norephedrine, which is also pharmacologically active.[1][2] Analytical methods must be able to distinguish between the parent compound and its active metabolites.
-
Lack of a Validated Analytical Method: Without a robust and validated assay, pharmacokinetic data will be unreliable.
Troubleshooting Steps:
-
Stabilize Samples: Investigate the use of stabilizing agents in blood collection tubes and optimize sample processing and storage conditions to minimize ex-vivo degradation of theodrenaline.
-
Develop a Specific Analytical Method: Utilize a high-resolution analytical technique such as LC-MS/MS to differentiate between theodrenaline, cafedrine, and their metabolites.
-
Consider Population Pharmacokinetic Modeling: This approach can help to account for inter-individual variability and sparse sampling, providing more robust pharmacokinetic estimates.[7]
Quantitative Data
The following tables summarize quantitative data from clinical studies on the co-administration of theodrenaline and cafedrine.
Table 1: Hemodynamic Effects of Theodrenaline/Cafedrine in Patients with Anesthesia-Induced Hypotension
| Parameter | Value | Patient Population | Reference |
| Mean Arterial Pressure (MAP) Increase at 5 min | 11 ± 16 mmHg | 353 patients undergoing anesthesia | [5][8] |
| Time to 10% MAP Increase (Women) | 7.2 ± 4.6 min | 149 female patients | [5][8] |
| Time to 10% MAP Increase (Men) | 8.6 ± 6.3 min | 204 male patients | [5][8] |
| Time to Peak MAP | 17.4 ± 9.0 min | 353 patients undergoing anesthesia | [5][8] |
| ED50 for 10% MAP Increase at 5 min (Cafedrine/Theodrenaline) | 1.49 / 0.075 mg/kg | 297 patients under anesthesia | [1][6] |
| ED50 for 10% MAP Increase at 10 min (Cafedrine/Theodrenaline) | 0.53 / 0.027 mg/kg | 297 patients under anesthesia | [1][6] |
Table 2: Influence of Patient Factors on Theodrenaline/Cafedrine Efficacy
| Patient Factor | Observation | Dosage (Cafedrine/Theodrenaline) | Reference |
| Heart Failure | Longer time to peak MAP and higher dose required. | 1.78 ± 1.67 / 0.089 ± 0.084 mg/kg | [5][8] |
| No Heart Failure | Shorter time to peak MAP and lower dose required. | 1.16 ± 0.77 / 0.058 ± 0.039 mg/kg | [5][8] |
| Concomitant Beta-Blocker Use | Prolonged time to 10% MAP increase (9.0 ± 7.0 min vs. 7.3 ± 4.3 min without). | Not specified | [8] |
Experimental Protocols
Protocol 1: General Approach for In-Vivo Hemodynamic Assessment in an Animal Model
-
Animal Model: Select an appropriate animal model (e.g., rat, dog) and ensure ethical approval is obtained.
-
Anesthesia: Induce and maintain a stable plane of anesthesia. The choice of anesthetic is critical as it can influence baseline hemodynamics.
-
Instrumentation: Catheterize a femoral artery for direct blood pressure monitoring and a femoral vein for drug administration. For more detailed studies, consider a Swan-Ganz catheter for cardiac output measurement.
-
Baseline Measurement: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters (MAP, heart rate, cardiac output) for a sufficient period.
-
Drug Administration: Administer the theodrenaline/cafedrine solution as an intravenous bolus or infusion.
-
Data Collection: Continuously record hemodynamic parameters throughout the experiment.
-
Blood Sampling (for PK/PD): If pharmacokinetic data is required, collect blood samples at predetermined time points post-dose. Process samples appropriately to ensure the stability of the analytes.
-
Data Analysis: Analyze the change in hemodynamic parameters from baseline. If pharmacokinetic data is available, perform PK/PD modeling.
Protocol 2: Outline for an Analytical Method for Quantification in Plasma
-
Sample Preparation:
-
Use a protein precipitation or liquid-liquid extraction method to remove proteins from the plasma sample. Solid-phase extraction can also be employed for cleaner samples.
-
Include an internal standard for accurate quantification.
-
-
Chromatography:
-
Employ a reverse-phase C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the MRM transitions for theodrenaline, cafedrine, and the internal standard.
-
-
Validation:
-
Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.
-
Visualizations
Caption: Proposed signaling pathway in cardiomyocytes.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of cafedrine/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cafedrine/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Cafedrine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Cafedrine bioassays.
Frequently Asked Questions (FAQs)
Q1: What is Cafedrine and what is its primary mechanism of action in bioassays?
Cafedrine is a cardiac stimulant and antihypotensive agent.[1] It is a chemical linkage of norephedrine (B3415761) and theophylline.[1] In bioassays, its primary mechanism of action involves the stimulation of β1-adrenoceptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This is often studied in combination with theodrenaline, where Cafedrine's norephedrine component also stimulates the release of endogenous noradrenaline.[3]
Q2: What are the most common sources of variability in in-vitro Cafedrine experiments?
Variability in in-vitro Cafedrine experiments can stem from several sources, including:
-
Cell line instability: Genetic drift in cultured cells can alter receptor expression and signaling pathways.[4]
-
Inconsistent cell seeding: Uneven cell distribution in assay plates leads to variable results.[1]
-
Reagent preparation and storage: Improperly prepared or stored stock solutions can lead to degradation of Cafedrine and inconsistent concentrations.[5]
-
Pipetting errors: Inaccurate or inconsistent pipetting introduces significant variability.[1]
-
Incubation conditions: Fluctuations in temperature and CO2 levels can impact cell health and assay performance.[5]
Q3: How should I prepare and store Cafedrine stock solutions to ensure stability?
To ensure the stability and reproducibility of your experiments, follow these best practices for preparing and storing Cafedrine stock solutions:
-
Accurate Measurement: Use a calibrated analytical balance to weigh the Cafedrine powder.[7]
-
Proper Dissolution: Ensure complete dissolution of the powder in the chosen solvent. Gentle vortexing or sonication can be used to aid dissolution.[7]
-
Sterilization: For cell-based assays, filter-sterilize the stock solution through a 0.22 µm filter.[8]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Store stock solutions at -20°C for long-term use.[6]
Q4: What are some key considerations for cell culture when performing Cafedrine bioassays?
-
Cell Line Authentication: Always use authenticated cell lines from a reputable source to avoid misidentification and ensure consistent results.[4]
-
Consistent Passage Number: Use cells within a narrow range of passage numbers for all experiments, as high-passage cells can exhibit altered characteristics.[1]
-
Optimal Seeding Density: Determine the optimal cell seeding density for your specific cell line and assay format to ensure cells are in an exponential growth phase during the experiment.[9]
-
Cell Viability: Routinely check cell viability before each experiment to ensure the health of your cells.[1]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells (Intra-assay Variability)
High variability between replicate wells is a common issue that can obscure the true effect of Cafedrine.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipette tip immersion depth and dispensing speed.[1] |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension by gently mixing before and during plating.- Avoid letting cells settle in the pipette or reservoir.[1] |
| "Edge Effect" in Microplates | - Avoid using the outer wells of the plate, which are more prone to evaporation.- Fill the outer wells with sterile water or media to create a humidity barrier.[2] |
| Incomplete Reagent Mixing | - After adding reagents, mix the contents of the wells gently but thoroughly, for example, by using a plate shaker.[6] |
Problem 2: Inconsistent Results Between Experiments (Inter-assay Variability)
Lack of reproducibility between different experimental runs is a significant challenge in bioassays.
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | - Use cells from a consistent and narrow range of passage numbers.- Monitor cell viability before each experiment.[1] |
| Reagent Preparation and Storage | - Prepare fresh reagents whenever possible.- If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.- Use the same lot of critical reagents (e.g., serum, antibodies) across experiments.[5] |
| Incubation Conditions | - Verify and document the incubator's temperature and CO2 levels to ensure consistency.[5] |
| Assay Timing | - Be consistent with all incubation times, from cell seeding to reagent addition and final measurements.[5] |
Problem 3: Low or No Signal in Response to Cafedrine
A weak or absent signal can be due to a variety of factors related to the assay components and procedure.
| Possible Cause | Recommended Solution |
| Low Receptor Expression | - Confirm the expression of β1-adrenergic receptors in your cell line using a validated method (e.g., qPCR, Western blot, or flow cytometry).[3] |
| Inactive Cafedrine | - Verify the purity and integrity of your Cafedrine stock.- Prepare fresh dilutions from a reliable source. |
| Suboptimal Assay Conditions | - Optimize cell density, incubation time, and reagent concentrations.- Perform a time-course experiment to determine the optimal incubation time.[2] |
| Incorrect Plate Reading | - Ensure you are using the correct wavelength or filter settings on your plate reader for your specific assay. |
Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies. Note that experimental conditions can significantly impact these values.
Table 1: In Vitro Efficacy of Akrinor™ (Cafedrine/Theodrenaline 20:1 Mixture)
| Parameter | Value | System | Source |
| EC50 (Force of Contraction) | 41 ± 3 mg/L | Human Atrial Trabeculae | [10] |
Table 2: Median Effective Concentrations for Intracellular Calcium Increase
| Compound | Median Effective Concentration | Source |
| Cafedrine/Theodrenaline (20:1) | 0.35 mM (7.32 mM Cafedrine and 0.35 mM Theodrenaline) | [11][12] |
| Cafedrine alone | 3.14 mM | [11][12] |
| Theodrenaline alone | 3.45 mM | [11][12] |
Experimental Protocols
Protocol 1: General Workflow for a Cafedrine Cell-Based Bioassay (e.g., cAMP Accumulation Assay)
This protocol provides a general workflow. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
-
Cell Culture and Seeding:
-
Culture cells expressing β1-adrenergic receptors in appropriate media and conditions.
-
On the day of the assay, harvest cells and determine cell viability and density.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well).[13]
-
Incubate the plate to allow for cell attachment (typically 24 hours).[14]
-
-
Cafedrine Treatment:
-
Prepare serial dilutions of your Cafedrine stock solution in assay buffer.
-
Carefully remove the culture medium from the wells.
-
Add the Cafedrine dilutions to the respective wells. Include appropriate controls (vehicle control, positive control with a known agonist like isoproterenol).
-
Incubate for the optimized duration to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's instructions. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence) on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from no-cell controls).
-
Normalize the data to the vehicle control.
-
Plot the response (e.g., cAMP concentration) against the log of the Cafedrine concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Cell Viability Assay (Resazurin-based) to Assess Cafedrine's Cytotoxicity
This protocol can be used to determine if Cafedrine has any cytotoxic effects on your cells at the concentrations used in your primary bioassay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of Cafedrine in culture medium.
-
Add the dilutions to the cells and incubate for the desired exposure time (e.g., 24-48 hours).[14]
-
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the Cafedrine concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[14]
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: Simplified β1-adrenergic receptor signaling pathway activated by Cafedrine.
Caption: A general experimental workflow for a Cafedrine cell-based bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
mitigating off-target effects of theodrenaline in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of theodrenaline (B228420) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of theodrenaline?
A1: Theodrenaline is a cardiac stimulant that primarily acts as an agonist at β-adrenergic receptors, leading to a positive inotropic effect in cardiac tissue.[1][2] It is a chemical conjugate of noradrenaline and theophylline.[3] At very high, often clinically irrelevant concentrations, it may also exhibit inhibitory effects on phosphodiesterases (PDEs).[1][4]
Q2: What are the potential off-target effects of theodrenaline in vitro?
A2: As an adrenergic agonist, theodrenaline's off-target effects are likely due to its interaction with other adrenergic receptor subtypes beyond its primary target (e.g., α-adrenergic receptors or other β-adrenergic subtypes).[5][6] This can lead to a variety of cellular responses unrelated to its intended therapeutic effect. Additionally, at high concentrations, non-specific inhibition of various phosphodiesterase (PDE) isoforms could be a source of off-target effects.[1][2]
Q3: How can I be sure the observed cellular response is due to on-target β1-adrenergic receptor activation?
A3: To confirm on-target activity, you should employ a combination of the following strategies:
-
Selective Antagonists: Use a well-characterized, selective β1-adrenergic receptor antagonist (e.g., atenolol, betaxolol) to competitively inhibit the effects of theodrenaline. A reversal of the observed phenotype upon co-treatment with the antagonist strongly suggests on-target activity.
-
Cell Lines with Varying Receptor Expression: Utilize cell lines with differing expression levels of the β1-adrenergic receptor. A correlation between receptor expression and the magnitude of the response to theodrenaline supports an on-target mechanism.
-
Knockdown/Knockout Models: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the β1-adrenergic receptor in your cell model. The attenuation or complete loss of the theodrenaline-induced effect in these modified cells is strong evidence for on-target activity.
Q4: My cells are showing signs of toxicity even at low concentrations of theodrenaline. What could be the cause?
A4: Early-onset cytotoxicity can be multifactorial. Consider the following possibilities:
-
Off-Target Receptor Activation: Theodrenaline might be activating an off-target receptor that triggers a cytotoxic signaling cascade in your specific cell type.
-
Compound Stability and Degradation: Ensure the stability of your theodrenaline stock solution and its stability in the culture medium over the course of your experiment. Degradation products could be cytotoxic.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve theodrenaline, ensure the final concentration in your culture medium is well below the known toxic threshold for your cells (typically <0.1%).
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in cAMP Assays
| Potential Cause | Troubleshooting Step |
| Cell Passage Number and Health | Ensure you are using cells within a consistent and low passage number range. Visually inspect cells for normal morphology and confirm high viability (>95%) before each experiment. |
| Inconsistent Agonist/Antagonist Concentrations | Prepare fresh serial dilutions of theodrenaline and any antagonists for each experiment from a validated stock solution. Verify the accuracy of your pipetting. |
| Assay Reagent Variability | Use reagents from the same lot number for a set of comparative experiments. If changing lots, perform a bridging experiment to ensure consistency. |
| Incubation Time and Temperature Fluctuations | Strictly adhere to the optimized incubation times and temperatures for cell stimulation and reagent addition. Use a calibrated incubator and water bath. |
| Reader Settings | Confirm that the microplate reader settings (e.g., filters, gain) are optimized for your specific cAMP assay kit and have not been inadvertently changed. |
Issue 2: High Background Signal in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer. Ensure the blocking step is performed for an adequate duration. |
| Inadequate Washing | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature (typically ice-cold). |
| Radioligand Sticking to Plates/Filters | Consider pre-treating plates or filters with a blocking agent. Test different types of plates or filter materials to find one with lower non-specific binding properties. |
| High Concentration of Radioligand | Use a concentration of radioligand that is at or below its Kd for the target receptor to minimize non-specific binding. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Filter buffers to remove any particulate matter that could contribute to background signal. |
Quantitative Data
Table 1: Theodrenaline Binding Affinity (Ki) at Adrenergic Receptors (Illustrative)
| Receptor Subtype | Theodrenaline Ki (nM) | Norepinephrine (B1679862) Ki (nM) |
| α1A | Data Not Available | ~100 |
| α1B | Data Not Available | ~150 |
| α1D | Data Not Available | ~200 |
| α2A | Data Not Available | ~56 |
| α2B | Data Not Available | ~300 |
| α2C | Data Not Available | ~250 |
| β1 | Data Not Available | ~1000 |
| β2 | Data Not Available | ~10000 |
| β3 | Data Not Available | ~5000 |
Table 2: Theodrenaline Functional Potency (EC50) at Adrenergic Receptors (Illustrative)
| Receptor Subtype | Theodrenaline EC50 (nM) | Norepinephrine EC50 (nM) |
| α1A | Data Not Available | ~300 |
| α2A | Data Not Available | ~600 |
| β1 | Data Not Available | ~50 |
| β2 | Data Not Available | ~1000 |
Table 3: Theodrenaline Phosphodiesterase (PDE) Inhibition (IC50) (Illustrative)
| PDE Isoform | Theodrenaline IC50 (µM) |
| PDE1 | Data Not Available |
| PDE2 | Data Not Available |
| PDE3 | Data Not Available |
| PDE4 | Data Not Available |
| PDE5 | Data Not Available |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Theodrenaline's Affinity for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of theodrenaline for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2).
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).
-
Theodrenaline.
-
Non-selective antagonist for determining non-specific binding (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membranes, radioligand, and a saturating concentration of the appropriate non-selective antagonist.
-
Competitive Binding: Membranes, radioligand, and a range of concentrations of theodrenaline.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of theodrenaline.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay to Measure Theodrenaline's Potency
Objective: To determine the functional potency (EC50) of theodrenaline at Gs-coupled (e.g., β1, β2) and Gi-coupled (e.g., α2) adrenergic receptors.
Materials:
-
Whole cells expressing the adrenergic receptor of interest.
-
Theodrenaline.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen assay kit.
Procedure for Gs-Coupled Receptors (e.g., β1):
-
Cell Plating: Plate cells at an optimized density in a 96-well or 384-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of theodrenaline in assay buffer. Add the diluted theodrenaline to the cells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Reading: Incubate for the recommended time and then read the plate on a compatible plate reader.
-
Data Analysis: Plot the cAMP concentration or assay signal against the log concentration of theodrenaline. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Procedure for Gi-Coupled Receptors (e.g., α2):
-
Cell Plating: Plate cells as described for Gs-coupled receptors.
-
Compound Addition: Add serial dilutions of theodrenaline to the cells and incubate for a short period.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (predetermined to stimulate a submaximal level of cAMP) to all wells to induce cAMP production.
-
Incubation: Incubate at room temperature for 30 minutes.
-
cAMP Detection and Signal Reading: Follow the same steps as for Gs-coupled receptors.
-
Data Analysis: The activation of the Gi-coupled receptor by theodrenaline will inhibit forskolin-induced cAMP production. Plot the percentage inhibition of the forskolin response against the log concentration of theodrenaline. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (which in this context represents the EC50 for the inhibitory effect).
Visualizations
References
- 1. Theodrenaline | CAS#:13460-98-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Theodrenaline - Wikipedia [en.wikipedia.org]
- 4. Theodrenaline | cardiac stimulant | CAS# 13460-98-5 | InvivoChem [invivochem.com]
- 5. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Adjusting for Gender Differences in Cafedrine Response Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying cafedrine (B87544). The goal is to address specific issues that may arise during experiments related to gender differences in response to this sympathomimetic agent.
Frequently Asked Questions (FAQs)
Q1: Is there clinical evidence of gender differences in the hemodynamic response to cafedrine?
A1: Yes. A recent population kinetic/pharmacodynamic modeling study of a cafedrine/theodrenaline combination found that sex is a significant covariate in the drug's effect. While the initial increase in mean arterial pressure (MAP) was similar between male and female patients, the long-term effect was observed to be higher in women.[1][2]
Q2: What are the potential underlying reasons for observed gender differences in cafedrine response?
A2: Observed gender differences in the response to drugs like cafedrine can stem from a variety of factors. These can be broadly categorized into pharmacokinetic and pharmacodynamic differences:
-
Pharmacokinetic Differences: These relate to how the body processes the drug.
-
Body Weight and Composition: Differences in body weight and the ratio of fat to lean mass between sexes can affect drug distribution.[3]
-
Metabolism: Sex-specific expression of metabolic enzymes, such as certain cytochrome P450 enzymes in the liver (e.g., CYP3A4), can lead to different rates of drug breakdown and clearance.[3][4]
-
Elimination: Renal clearance of drugs can also differ between sexes.[3][5]
-
-
Pharmacodynamic Differences: These relate to how the drug affects the body.
-
Receptor Sensitivity: There may be sex-based differences in the sensitivity of adrenergic receptors, which cafedrine acts upon.[6]
-
Hormonal Milieu: Sex hormones like estrogen and testosterone (B1683101) can modulate cardiovascular function and drug response.[7][8][9] For instance, studies on caffeine, a related methylxanthine, suggest that cardiovascular responses can be influenced by steroid hormone levels.[7][8][9]
-
Q3: How should I design my preclinical or clinical study to account for potential gender differences in cafedrine response?
A3: To adequately investigate and adjust for gender differences, consider the following in your study design:
-
Gender-Stratified Randomization: When enrolling participants, aim for a balanced representation of males and females. A gender-stratified randomization approach can help ensure a 1:1 ratio.[10]
-
A Priori Hypotheses: Formulate specific hypotheses about expected gender differences based on existing literature for cafedrine and similar compounds.
-
Hormonal Status: In female subjects, consider and record menstrual cycle phase or menopausal status, as fluctuating hormone levels can influence drug effects.[7]
-
Dose-Response Studies: Conduct dose-response studies in both male and female cohorts to identify any sex-specific differences in potency and efficacy.
-
Pharmacokinetic Sampling: Include robust pharmacokinetic sampling in both sexes to correlate drug exposure with the observed pharmacodynamic effects.
Troubleshooting Guides
Issue 1: High variability in hemodynamic response to cafedrine within the female study group.
-
Possible Cause: Fluctuations in female sex hormones (estrogen and progesterone) across the menstrual cycle can influence cardiovascular parameters and drug metabolism.
-
Troubleshooting Steps:
-
Document Menstrual Cycle Phase: For pre-menopausal female subjects, record the phase of their menstrual cycle (e.g., follicular, luteal) at the time of drug administration.
-
Sub-group Analysis: Perform a sub-group analysis to see if the response to cafedrine correlates with the menstrual cycle phase.
-
Hormone Level Measurement: If feasible, measure serum levels of estradiol (B170435) and progesterone (B1679170) to correlate with drug response.
-
Issue 2: Inconsistent findings on gender differences compared to published literature.
-
Possible Cause: Differences in study population characteristics (e.g., age, BMI, comorbidities) or experimental protocols can lead to divergent results. The 2024 study on cafedrine/theodrenaline identified age, BMI, and ASA grade as significant covariates influencing the drug's effect.[1][2]
-
Troubleshooting Steps:
-
Covariate Analysis: Conduct a thorough analysis of baseline characteristics of your study population to identify any confounding variables that differ between sexes and could explain the discrepancy.
-
Protocol Review: Compare your experimental protocol (e.g., dosage, route of administration, timing of measurements) with those of published studies to identify any critical differences.
-
Power Analysis: Ensure your study was adequately powered to detect gender differences. Small sample sizes may not have sufficient statistical power to identify true differences.
-
Data Presentation
Table 1: Summary of Gender-Related Findings in a Cafedrine/Theodrenaline Study
| Parameter | Finding | Citation |
| Initial Increase in Mean Arterial Pressure (MAP) | Similar for male and female patients. | [1][2] |
| Long-Term Effect on MAP | Higher in women. | [1][2] |
| Heart Rate (HR) Increase | Only a slight increase was observed overall. | [1][2] |
| Other Significant Covariates | Age, Body Mass Index (BMI), ASA physical status, baseline Systolic Blood Pressure (SBP), concomitant antihypertensive medication, and pre-surgery HR. | [1] |
Experimental Protocols
Protocol: Investigating Gender Differences in the Pharmacodynamics of Cafedrine in a Rodent Model
-
Animal Selection: Use an equal number of age-matched male and female rodents (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Surgical Preparation (for invasive monitoring):
-
Anesthetize the animals (e.g., with isoflurane).
-
Implant a catheter in the carotid artery for continuous blood pressure monitoring and in the jugular vein for drug administration.
-
Allow for a post-operative recovery period as appropriate.
-
-
Baseline Measurements: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes) before drug administration.
-
Drug Administration:
-
Prepare a sterile solution of cafedrine in saline.
-
Administer a bolus dose of cafedrine intravenously. It is advisable to test a range of doses in separate groups of animals (e.g., 0.1, 0.5, 1.0 mg/kg) to construct a dose-response curve for each sex.
-
-
Post-Administration Monitoring: Continuously record MAP and HR for at least 60 minutes following drug administration.
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at various time points.
-
Compare the dose-response curves between male and female groups using appropriate statistical tests (e.g., two-way ANOVA).
-
For female rodents, track the estrous cycle via vaginal smears to assess for hormonal influences on the drug response.
-
Mandatory Visualizations
Caption: Workflow for a gender-stratified cafedrine response study.
Caption: Factors contributing to sex-based differences in drug response.
References
- 1. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of cafedrine/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gender differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex Differences in the Expression of Hepatic Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex Differences in Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of gender on adrenergic receptor responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gender Differences in Subjective and Physiological Responses to Caffeine and the Role of Steroid Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gender Differences in Subjective and Physiological Responses to Caffeine and the Role of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Cafedrine Delivery in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of Cafedrine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cafedrine and what is its primary mechanism of action in a cellular context?
A1: Cafedrine is a cardiac stimulant and antihypotensive agent, chemically a linkage of norephedrine (B3415761) and theophylline (B1681296).[1] In cell culture experiments, its effects are primarily mediated through two main pathways. Firstly, as a sympathomimetic, it can lead to the release of norepinephrine (B1679862) from nerve endings (if present in the culture system) and can interact with β-adrenergic receptors.[2][3][4] Activation of β1-adrenoceptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] Secondly, the theophylline component of Cafedrine acts as a non-selective phosphodiesterase (PDE) inhibitor.[2][3] By inhibiting PDEs (like PDE3 in cardiac tissue), Cafedrine prevents the degradation of cAMP, thus amplifying and sustaining the signal initiated by β-adrenoceptor stimulation.[2][3] This ultimately leads to downstream effects such as the modulation of intracellular calcium levels.[5]
Q2: What is the recommended solvent for preparing Cafedrine stock solutions?
A2: For Cafedrine free base (CAS 58166-83-9), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2] The hydrochloride salt of Cafedrine (Cafedrine HCl, CAS 3039-97-2) is reported to have good water solubility (42 mg/mL at 20°C), which may offer an alternative for some experimental setups. However, for most cell culture applications, starting with a concentrated stock in DMSO is standard practice.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general rule is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to this amount.[6] However, sensitive cell lines, especially primary cells, may require lower concentrations, ideally below 0.1%.[6][7] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: How stable is Cafedrine in cell culture medium?
A4: There is limited publicly available data on the stability of Cafedrine in cell culture media at 37°C. Theophylline, a component of Cafedrine, is known to be stable.[8] However, the norephedrine component, like other catecholamines, may be susceptible to oxidation, which can be influenced by factors like pH, light, and temperature.[9] Given this, it is recommended to prepare fresh dilutions of Cafedrine in media for each experiment and for long-duration experiments (e.g., over 24 hours), consider replacing the media with freshly prepared Cafedrine-containing media at regular intervals.
Q5: Does Cafedrine bind to plasticware?
A5: While specific data on Cafedrine's non-specific binding to labware is not available, hydrophobic and positively charged drugs can adsorb to plastic surfaces, potentially lowering the effective concentration in your experiment.[10][11] Theophylline, a related compound, exhibits some protein binding.[12] To mitigate potential non-specific binding, consider using low-adsorption plasticware. It is also good practice to prepare slightly more volume of your final drug dilution than immediately needed.
Troubleshooting Guides
Issue 1: Precipitation Observed After Diluting DMSO Stock in Culture Medium
-
Question: I dissolved Cafedrine in DMSO, but when I add it to my cell culture medium, a precipitate forms. What is happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out," where a compound that is soluble in a strong organic solvent like DMSO becomes insoluble when diluted into an aqueous solution like cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Cafedrine in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test by preparing a serial dilution to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly into a large volume of medium causes rapid solvent exchange, leading to immediate precipitation. | Perform a stepwise or serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium. Always add the stock solution to the medium while gently vortexing or swirling.[13] |
| Low Temperature of Medium | Adding the compound to cold medium can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[13] |
| High Solvent Concentration | The final DMSO concentration is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[6][7] This may require preparing a higher concentration DMSO stock solution. |
| Media Components | Components in the serum or media supplements may interact with Cafedrine, reducing its solubility. | Try diluting the Cafedrine stock in serum-free media first, and then adding serum. Alternatively, diluting into serum-containing media can sometimes help, as proteins like albumin can bind to the compound and keep it in solution.[3] |
Issue 2: Inconsistent or No Cellular Response to Cafedrine Treatment
-
Question: I have successfully dissolved Cafedrine in my media, but I am observing inconsistent or no effect in my experiments. What could be the cause?
-
Answer: This can result from several factors ranging from compound stability to cellular health.
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | Cafedrine may not be stable over the duration of your experiment at 37°C. | Prepare fresh Cafedrine-containing media immediately before each experiment. For experiments lasting longer than 24 hours, consider replacing the media with a fresh preparation every 24 hours. |
| Cell Health and Density | Unhealthy or overly confluent cells may not respond appropriately to stimuli. | Ensure cells are healthy, in the exponential growth phase, and plated at an optimal density. Avoid using cells of a high passage number. |
| Incorrect Vehicle Control | The effects observed might be due to the DMSO solvent rather than the Cafedrine itself. | Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups.[7] |
| Non-Specific Binding | Cafedrine may be adsorbing to the surface of your culture plates or tubes, reducing the effective concentration available to the cells. | Consider using low-adsorption plasticware. Pre-incubating the wells with a blocking protein like BSA (if compatible with your assay) may also help, though this should be validated. |
Quantitative Data Summary
The effective concentration of Cafedrine can vary significantly depending on the cell type and the experimental endpoint. The following tables summarize reported effective concentrations from various in vitro studies.
Table 1: Effective Concentrations of Cafedrine in Different In Vitro Models
| Preparation | Model System | Effect Measured | EC50 / Effective Concentration | Reference |
| Cafedrine/Theodrenaline (20:1) | Human Atrial Trabeculae | Increased Force of Contraction | EC50: 41 ± 3 mg/L (for the mixture) | [14] |
| Cafedrine/Theodrenaline (20:1) | Murine Tracheal Epithelium | Increased Particle Transport Velocity | EC50: 0.46 µM (mixture), consisting of 9.6 µM Cafedrine and 0.46 µM Theodrenaline | [4][15] |
| Cafedrine alone | Murine Tracheal Epithelium | Increased Particle Transport Velocity | EC50: 408 µM | [4][15] |
| Cafedrine/Theodrenaline (20:1) | Human Tracheal Epithelial Cells | Increased Intracellular Ca²⁺ | EC50: 0.35 mM (mixture), consisting of 7.32 mM Cafedrine and 0.35 mM Theodrenaline | [5] |
| Cafedrine alone | Human Tracheal Epithelial Cells | Increased Intracellular Ca²⁺ | EC50: 3.14 mM | [5] |
Table 2: Physicochemical Properties of Cafedrine
| Property | Value | Reference |
| CAS Number (Free Base) | 58166-83-9 | [2] |
| Molecular Formula | C₁₈H₂₃N₅O₃ | [2] |
| Molecular Weight | 357.41 g/mol | [2] |
| Solubility (Free Base) | Soluble in DMSO | [2] |
| CAS Number (HCl Salt) | 3039-97-2 | [2] |
| Solubility (HCl Salt) | 42 mg/mL in water at 20°C | [16] |
Experimental Protocols
Protocol 1: Preparation of Cafedrine Stock and Working Solutions
This protocol describes a general method for preparing a 10 mM stock solution of Cafedrine in DMSO and diluting it for use in cell culture.
Materials:
-
Cafedrine powder (free base)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, low-adsorption microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, pre-warmed (37°C) complete cell culture medium
Method:
-
Calculate Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 0.001 L * 357.41 g/mol * 1000 mg/g = 3.57 mg
-
-
-
Prepare 10 mM Stock Solution:
-
In a sterile environment (e.g., a biosafety cabinet), weigh approximately 3.57 mg of Cafedrine powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. Visually inspect to ensure no particulates remain.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution (Example: 10 µM):
-
Important: Perform dilutions in pre-warmed (37°C) complete cell culture medium immediately before adding to cells.
-
Stepwise Dilution: To avoid precipitation, do not dilute directly from the 10 mM stock to the final 10 µM concentration in a large volume.
-
Intermediate Dilution (100x): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium (1:100 dilution). Gently mix by pipetting.
-
Final Dilution (10x): Add the required volume of the 100 µM intermediate solution to your culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well for a final volume of 1 mL.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain Cafedrine. The final DMSO concentration in the control wells must be identical to the experimental wells.
-
Visualizations
Caption: Proposed signaling pathway of Cafedrine in a target cell.
Caption: General experimental workflow for Cafedrine delivery in cell culture.
Caption: Troubleshooting logic for common issues in Cafedrine experiments.
References
- 1. Physical structure characterization of theophylline in some acidic film-forming polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release [frontiersin.org]
- 5. A fixed 20:1 combination of cafedrine/theodrenaline increases cytosolic Ca2+ concentration in human tracheal epithelial cells via ryanodine receptor-mediated Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. maxwellsci.com [maxwellsci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theophylline protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor solubility of theodrenaline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of theodrenaline (B228420) hydrochloride during their experiments.
Troubleshooting Guide: Poor Solubility of Theodrenaline Hydrochloride
Researchers may encounter difficulties in dissolving theodrenaline hydrochloride. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Theodrenaline hydrochloride is not dissolving in my chosen solvent.
Below is a troubleshooting workflow to address solubility challenges.
Caption: Troubleshooting workflow for theodrenaline hydrochloride solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of theodrenaline hydrochloride?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of theodrenaline hydrochloride. It has a reported solubility of up to 100 mg/mL in DMSO. To achieve this concentration, gentle heating (up to 60°C) and ultrasonication are advised. It is also crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility.
Q2: I need to use an aqueous buffer for my experiment. How can I dissolve theodrenaline hydrochloride in water or PBS?
-
Lower the Concentration: Attempt to dissolve the compound at a lower concentration.
-
Adjust pH: As a hydrochloride salt, theodrenaline is expected to have better solubility in slightly acidic conditions. Preparing your buffer at a pH below 7.0 may aid dissolution.
-
Gentle Heating and Agitation: Similar to dissolving in DMSO, gentle warming and sonication can help overcome the energy barrier for dissolution in aqueous solutions.
-
Consider Co-solvents: For some in vivo applications, formulations with co-solvents like PEG300 and Tween 80 have been suggested.
Q3: My theodrenaline hydrochloride solution has turned a brownish color. What does this indicate?
A3: A brown discoloration suggests degradation of the compound. Theodrenaline contains a catechol moiety, which is susceptible to oxidation, especially when exposed to light and air. It is imperative to store both the solid compound and solutions protected from light. If your solution has changed color, it is recommended to discard it and prepare a fresh solution from properly stored solid material.
Q4: What are the recommended storage conditions for theodrenaline hydrochloride?
A4: To ensure stability and prevent degradation, the following storage conditions are recommended:
-
Solid Compound: Store at 4°C, protected from light and under a nitrogen atmosphere.
-
Stock Solutions (in solvent): Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Solutions should also be protected from light. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of Theodrenaline Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 100 mg/mL | 242.81 mM | Requires ultrasonication and warming to 60°C. Use of fresh, anhydrous DMSO is critical. |
| Water | Data not available | Not applicable | Solubility is expected to be limited. pH adjustment may be necessary. |
| PBS (pH 7.4) | Data not available | Not applicable | Based on similar compounds like epinephrine (B1671497) hydrochloride (approx. 5 mg/mL), solubility may be limited. |
| Ethanol | Data not available | Not applicable | Often used as a co-solvent in formulations. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Theodrenaline Hydrochloride Stock Solution in DMSO
-
Preparation: Weigh the desired amount of theodrenaline hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of compound).
-
Dissolution:
-
Vortex the tube briefly.
-
Place the tube in an ultrasonic water bath for 10-15 minutes.
-
If the compound is not fully dissolved, warm the solution to 60°C in a water bath or heating block for 5-10 minutes, with intermittent vortexing. Caution: Do not overheat.
-
-
Sterilization (Optional): If required for cell culture experiments, filter the solution through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C.
Signaling Pathways
Theodrenaline hydrochloride exerts its effects through a dual mechanism of action: stimulation of beta-adrenergic receptors and inhibition of phosphodiesterase (PDE) enzymes.
Caption: Theodrenaline's dual-action signaling pathway.
Technical Support Center: Protocol Refinement for Consistent Cafedrine/Theodrenaline Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cafedrine (B87544) and theodrenaline (B228420). The information is designed to address specific issues that may arise during experiments and to ensure consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental composition of the commonly used cafedrine/theodrenaline combination?
A1: The widely used formulation, particularly in clinical settings in Germany under the trade name Akrinor®, is a 20:1 fixed combination of cafedrine and theodrenaline.[1][2] Cafedrine is a covalent linkage of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a covalent linkage of noradrenaline and theophylline.[1][3][4][5][6]
Q2: What is the primary mechanism of action for the cafedrine/theodrenaline combination?
A2: The combination exerts its effects through a multi-faceted mechanism involving both direct and indirect sympathomimetic actions, as well as phosphodiesterase (PDE) inhibition.[7] The primary outcome is an increase in mean arterial pressure, mainly by boosting cardiac output, stroke volume, and cardiac preload, while systemic vascular resistance and heart rate generally remain unchanged.[1][2][8]
Q3: How do the individual components of cafedrine and theodrenaline contribute to the overall effect?
A3:
-
Theodrenaline: When administered alone, theodrenaline causes a rapid and immediate increase in mean arterial blood pressure, an effect that gradually diminishes over approximately 20 minutes.[1][8] This is primarily due to the noradrenaline component acting on α- and β-adrenergic receptors.[1][9]
-
Cafedrine: In contrast, cafedrine administered alone leads to a more delayed but longer-lasting increase in blood pressure.[1][8] The norephedrine part of cafedrine stimulates the release of endogenous noradrenaline.[2][3]
-
Theophylline: The theophylline moiety in both molecules acts as a non-selective PDE inhibitor.[1][8] By inhibiting PDE3 in cardiac tissue, it slows the degradation of cAMP, thereby amplifying the effects of β1-adrenoceptor stimulation and enhancing inotropy.[1][2][3]
Q4: What are the key signaling pathways activated by cafedrine/theodrenaline?
A4: In cardiomyocytes, the noradrenaline from theodrenaline and the endogenously released noradrenaline (stimulated by cafedrine) activate β1-adrenoceptors. This triggers a Gs-protein-coupled pathway, leading to adenylyl cyclase activation, increased cAMP production, and consequently, enhanced cardiac inotropy.[1][2][3] In vascular smooth muscle, the noradrenaline component of theodrenaline activates α1-adrenoceptors, which can lead to vasoconstriction via a Gq-protein-coupled pathway and subsequent release of intracellular calcium.[1][3] However, this effect is often counteracted by the vasodilatory action of theophylline.[3]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected positive inotropic effects in isolated cardiomyocyte preparations.
-
Question: My isolated cardiomyocyte contractility assay shows variable or diminished responses to the cafedrine/theodrenaline combination. What could be the cause?
-
Possible Causes & Solutions:
-
Receptor Desensitization: Prolonged exposure to adrenergic agonists can lead to β1-adrenoceptor desensitization. Ensure that the tissue or cells have not been pre-exposed to other sympathomimetics. A washout period before the experiment is crucial.
-
Compromised Endogenous Noradrenaline Stores: The effect of cafedrine is partly dependent on the release of endogenous noradrenaline.[3] If the experimental tissue has depleted catecholamine stores (e.g., due to prior treatments or stressful isolation procedures), the response to cafedrine will be blunted. Consider pre-incubating with a catecholamine precursor like L-DOPA as a positive control experiment.
-
Presence of β-blockers: Even trace amounts of β-blockers from in vivo sources or previous experiments can significantly inhibit the drug's effect.[1][2] Ensure all equipment is thoroughly cleaned and that the experimental buffer is free of any antagonists. The positive inotropic effect of cafedrine/theodrenaline can be abolished by non-selective β-adrenoceptor antagonists like propranolol.[1][8]
-
Incorrect Drug Concentration: The effects are dose-dependent.[1][8] Verify your dilutions and calculations. An EC50 of 41 ± 3 mg/l has been reported for increasing force in human atrial trabeculae.[7]
-
Issue 2: Unexpected vasoconstriction or vasodilation in isolated blood vessel experiments.
-
Question: I am observing contradictory effects on vascular tone in my isolated artery ring experiments. Why is this happening?
-
Possible Causes & Solutions:
-
Dual Effects on Vascular Smooth Muscle: The cafedrine/theodrenaline combination has competing effects on vascular smooth muscle. The noradrenaline component of theodrenaline can cause vasoconstriction via α1-adrenoceptors, while the theophylline component can promote vasodilation by inhibiting PDE3 and increasing cGMP.[3] The net effect can depend on the specific vascular bed and its receptor expression profile.
-
Partial Agonism of Norephedrine: The norephedrine component of cafedrine may act as a partial agonist at α1-adrenoceptors.[3] In the presence of the full agonist noradrenaline (from theodrenaline), it could act as an antagonist, reducing the overall vasoconstrictive effect.[7]
-
Endothelial Factors: Ensure the integrity of the endothelium in your vessel preparations. Endothelial cells can release vasodilatory substances like nitric oxide, which can influence the overall response. Experiments with and without intact endothelium can help clarify the observed effects.
-
Issue 3: High variability in cAMP measurements in cell-based assays.
-
Question: My cAMP assay results following cafedrine/theodrenaline treatment are highly variable. How can I improve consistency?
-
Possible Causes & Solutions:
-
PDE Activity: Theophylline's role is to inhibit PDEs.[1][8] The basal and stimulated PDE activity in your chosen cell line can greatly influence the magnitude of the cAMP response. Ensure your experimental protocol includes a PDE inhibitor like IBMX as a positive control to establish the maximum possible cAMP accumulation.
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or stressed cells can exhibit altered signaling responses.
-
Assay Timing: The increase in cAMP can be transient. Perform a time-course experiment to determine the optimal time point for measuring cAMP levels after drug application. The peak effect of theodrenaline is rapid, while cafedrine's is more delayed.[1][8]
-
Data Presentation
Table 1: Dose-Response and Timing of Cafedrine/Theodrenaline on Mean Arterial Pressure (MAP)
| Parameter | Value | Patient Population / Conditions | Citation |
| Increase in MAP (5 min) | 11 ± 14 mmHg | Patients under general/regional anesthesia | [1] |
| Increase in MAP (10 min) | 14 ± 16 mmHg | Patients under general/regional anesthesia | [1] |
| Time to Maximum MAP Increase | 9 ± 4 min | Patients under general/regional anesthesia | [1] |
| Time to Peak MAP | 17.4 ± 9.0 min | Patients with ≥ 5% drop in MAP during anesthesia | [10][11][12][13] |
| ED50 for 10% MAP increase (5 min) | 1.49/0.075 mg/kg | Patients under general anesthesia | [1][8] |
| ED50 for 10% MAP increase (10 min) | 0.53/0.027 mg/kg | Patients under general anesthesia | [1][8] |
Table 2: Factors Influencing the Effect of Cafedrine/Theodrenaline
| Factor | Observation | Required Dose (Cafedrine/Theodrenaline) for 14-16 mmHg MAP increase | Citation |
| Gender | More rapid MAP increase in females (7.2 ± 4.6 min) vs. males (8.6 ± 6.3 min). | Not specified | [10][11][12] |
| Heart Failure | Less substantial effect on MAP. | 1.78 ± 1.67 mg/kg / 89.0 ± 83.5 µg/kg | [1][10][11][12] |
| No Heart Failure | More substantial effect on MAP. | 1.16 ± 0.77 mg/kg / 58.0 ± 38.5 µg/kg | [1][10][11][12] |
| β-blocker Therapy | Delayed onset of effect. | Not specified | [1][2] |
| High Baseline MAP | Less substantial effect on MAP. | Not specified | [1][2] |
Mandatory Visualizations
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cafedrine [medbox.iiab.me]
- 6. Cafedrine - Wikipedia [en.wikipedia.org]
- 7. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 9. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 10. researchgate.net [researchgate.net]
- 11. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 12. Cafedrine/theodrenaline in anaesthesia: influencing factors in restoring arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
managing confounding variables in theodrenaline research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of theodrenaline (B228420) experimentation. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data on managing confounding variables to ensure the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of theodrenaline?
A1: Theodrenaline is a chemical linkage of norepinephrine (B1679862) (noradrenaline) and theophylline (B1681296). Its primary mechanism of action is as a cardiac stimulant.[1][2] The noradrenaline component of theodrenaline directly stimulates β1-adrenoceptors in heart muscle cells. This activation, through Gs-proteins, stimulates adenylyl cyclase to convert ATP to cyclic AMP (cAMP).[1][3] The subsequent increase in intracellular cAMP leads to increased inotropy (cardiac contractility).[1][3] The theophylline component contributes by non-specifically inhibiting phosphodiesterases (PDEs), particularly PDE3 in cardiac tissue, which slows the degradation of cAMP, thereby reinforcing the β1-adrenoceptor stimulation.[1][3]
Q2: How does theodrenaline interact with cafedrine (B87544) in the commonly used 20:1 combination?
A2: Theodrenaline is often administered in a 20:1 fixed combination with cafedrine (a compound of norephedrine (B3415761) and theophylline).[3] The cafedrine component has an indirect sympathomimetic effect by causing the release of endogenous noradrenaline from nerve endings.[1][3] This released noradrenaline further stimulates β1-adrenoceptors, complementing the direct action of theodrenaline. The theophylline in both compounds inhibits PDE, enhancing the overall effect.[1][3]
Q3: What are the main applications of theodrenaline in a clinical setting?
A3: Theodrenaline, typically in combination with cafedrine, is widely used, particularly in Germany, for the treatment of hypotensive states.[1][4] It is frequently administered during anesthesia and in emergency medicine to restore mean arterial blood pressure.[1] The drug combination leads to a rapid increase in mean arterial pressure, primarily by increasing cardiac preload, stroke volume, and cardiac output, while systemic vascular resistance and heart rate remain largely unchanged.[1][4]
Q4: What are the known confounding variables in theodrenaline research?
A4: Several factors have been identified that can influence the effects of theodrenaline. These include gender, high arterial pressure at baseline, concurrent use of β-blockers, and the presence of heart failure.[1][5][6] Age and Body Mass Index (BMI) have also been identified as covariates impacting the drug's effect.[7]
Troubleshooting Guides
Problem 1: Blunted or unexpected inotropic response to theodrenaline in vitro.
-
Possible Cause 1: β-blocker contamination or carryover.
-
Solution: Ensure that tissue preparations are thoroughly washed and free from any residual β-blockers from previous treatments or animal subjects' medication history. Concomitant medication with beta-blocking agents has been shown to significantly prolong the time to a 10% increase in Mean Arterial Pressure (MAP).[5]
-
-
Possible Cause 2: Desensitization of β-adrenoceptors.
-
Solution: Prolonged exposure to agonists can lead to receptor desensitization. Ensure that experimental protocols include adequate washout periods between drug applications. Consider using a positive control like isoprenaline to confirm receptor responsiveness.
-
-
Possible Cause 3: Issues with the tissue preparation.
-
Solution: Verify the viability and health of your isolated tissue (e.g., atrial trabeculae). Ensure the organ bath solution is correctly prepared, oxygenated, and maintained at the correct temperature (37°C).[8]
-
Problem 2: High variability in blood pressure response in animal studies.
-
Possible Cause 1: Uncontrolled confounding variables.
-
Solution: Implement strategies to control for known confounders. Use randomization to distribute known and unknown confounders evenly across experimental groups.[9] Consider restriction by limiting the study to a specific gender or excluding animals with pre-existing cardiac conditions.[10] Matching subjects based on baseline blood pressure can also reduce variability.
-
-
Possible Cause 2: Influence of anesthesia.
-
Solution: The type and depth of anesthesia can significantly impact hemodynamics. Standardize the anesthetic protocol across all animals. Be aware that some anesthetics can have cardiodepressant effects, potentially altering the response to theodrenaline.
-
-
Possible Cause 3: Indirect effects of the cafedrine component.
Data Presentation: Impact of Confounding Variables
The following tables summarize quantitative data on the influence of key confounding variables on the effects of cafedrine/theodrenaline.
Table 1: Effect of Gender on Time to 10% MAP Increase
| Gender | Time to 10% MAP Increase (minutes, mean ± SD) | p-value |
| Female | 7.2 ± 4.6 | 0.018 |
| Male | 8.6 ± 6.3 |
Data from a study of 353 patients receiving cafedrine/theodrenaline during anesthesia.[5][6]
Table 2: Required Dose for MAP Increase in Patients With and Without Heart Failure
| Condition | Dose of Cafedrine (mg/kg, mean ± SD) | Dose of Theodrenaline (µg/kg, mean ± SD) | p-value |
| With Heart Failure | 1.78 ± 1.67 | 89.0 ± 83.5 | 0.005 |
| Without Heart Failure | 1.16 ± 0.77 | 58.0 ± 38.5 |
Data showing the dose required to achieve a similar increase in MAP.[4][5][11]
Table 3: Effect of β-Blocker Administration on Time to 10% MAP Increase
| Group | Time to 10% MAP Increase (minutes, mean ± SD) | p-value |
| With β-blockers | 9.0 ± 7.0 | 0.008 |
| Without β-blockers | 7.3 ± 4.3 |
Data from patients undergoing anesthesia.[5][11]
Experimental Protocols
Protocol 1: Isolated Organ Bath for In-Vitro Analysis of Theodrenaline's Inotropic Effects
This protocol is adapted for studying the contractile force of cardiac tissue, such as human atrial trabeculae or guinea pig papillary muscles.[8][12]
1. Tissue Preparation:
- Humanely euthanize the animal subject (e.g., guinea pig) or obtain human atrial appendages from consenting patients undergoing cardiac surgery.
- Immediately place the heart in cold, oxygenated Krebs-Henseleit solution.
- Dissect atrial trabeculae or papillary muscles of suitable dimensions (e.g., ~1 mm diameter, 3-5 mm length).
2. Mounting:
- Suspend the muscle strip vertically in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.[8]
- Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.
- Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[8]
3. Experimental Procedure:
- After equilibration, stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).
- Once a stable baseline contraction is achieved, construct a cumulative dose-response curve for theodrenaline. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration stepwise after the response to the previous concentration has stabilized.[13][14]
- To investigate the role of β-adrenoceptor subtypes, pre-incubate the tissue with selective antagonists (e.g., CGP 20712A for β1, ICI 118,551 for β2) before adding theodrenaline.[15]
4. Data Analysis:
- Record the isometric contraction force.
- Plot the increase in force against the logarithm of the theodrenaline concentration to generate a dose-response curve.
- Calculate the EC50 (the concentration that produces 50% of the maximal response) to determine the potency of theodrenaline.
Protocol 2: Managing Confounding Variables in Pre-clinical Animal Studies
This protocol outlines a workflow for a randomized controlled experiment in a rat model of hypotension.
1. Subject Selection and Acclimatization:
- Select a homogenous group of animals (e.g., male Wistar rats of a specific age and weight range) to reduce baseline variability.
- Acclimatize the animals to the laboratory environment for at least one week before the experiment.
2. Randomization and Blinding:
- Randomly assign animals to different treatment groups (e.g., vehicle control, theodrenaline low dose, theodrenaline high dose). Use a random number generator for allocation.
- If possible, blind the investigators who are administering the treatments and assessing the outcomes to the treatment allocation.
3. Experimental Procedure:
- Anesthetize the rats using a standardized protocol (e.g., isoflurane (B1672236) inhalation).
- Surgically implant a catheter in the carotid artery for continuous blood pressure monitoring.
- Induce hypotension using a standardized method (e.g., controlled hemorrhage or administration of a hypotensive agent).
- Once a stable hypotensive state is achieved (e.g., MAP of 60 mmHg), administer the assigned treatment intravenously.
- Monitor and record MAP, heart rate, and other relevant hemodynamic parameters for a defined period (e.g., 60 minutes).
4. Statistical Analysis:
- Compare the hemodynamic responses between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
- If potential confounders are still a concern, they can be included as covariates in an analysis of covariance (ANCOVA) to statistically control for their effects.[9]
Visualizations
Caption: Theodrenaline's β1-adrenergic signaling pathway in cardiomyocytes.
Caption: Workflow for managing confounding variables in research.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 7. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of cafedrine/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confounding in Observational Studies Evaluating the Safety and Effectiveness of Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolated organ/tissue test – organ bath [panlab.com]
- 13. mycalpharm.com [mycalpharm.com]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio in Cafedrine Functional Assays
Welcome to the technical support center for cafedrine (B87544) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is cafedrine and what is its primary mechanism of action?
A1: Cafedrine is a cardiostimulant drug used to treat hypotension. It is a chemical combination of norephedrine (B3415761) and theophylline (B1681296). Its mechanism of action involves a dual effect: the norephedrine component stimulates the release of endogenous noradrenaline, which in turn activates β1- and α-adrenoceptors. The theophylline component acts as a non-specific phosphodiesterase (PDE) inhibitor, preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and thus amplifying the β1-adrenoceptor signaling cascade. This leads to increased cardiac contractility and output.[1][2]
Q2: What are the key functional assays to characterize cafedrine's activity?
A2: Given its mechanism of action, the following functional assays are crucial for characterizing cafedrine:
-
cAMP Accumulation Assays: To quantify the increase in intracellular cAMP levels, a direct downstream effect of β1-adrenoceptor activation and PDE inhibition.
-
β-Arrestin Recruitment Assays: To assess the potential for G-protein independent signaling and receptor desensitization.
-
Cardiac Contractility Assays: To measure the physiological output of cafedrine's action on cardiomyocytes or cardiac tissue.
-
Cellular Impedance Assays: A label-free method to monitor real-time changes in cell morphology and adhesion upon receptor activation, providing an integrated readout of cellular responses.
Q3: Why is my signal-to-noise ratio low in my cafedrine functional assay?
A3: A low signal-to-noise ratio can stem from various factors, including suboptimal reagent concentrations, poor cell health, inappropriate assay conditions, or high background signal. Specific troubleshooting for each assay type is detailed in the guides below.
Troubleshooting Guides
cAMP Accumulation Assays
A common method for this assay is Homogeneous Time-Resolved Fluorescence (HTRF).
Problem: Low Signal or Small Assay Window
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that yields the highest signal-to-background ratio. |
| Low Receptor Expression | Confirm the expression of β1-adrenergic receptors in your cell line using techniques like qPCR or western blotting. |
| Inefficient Agonist Stimulation | Optimize the concentration of cafedrine and the stimulation time. Perform a dose-response and time-course experiment. |
| Rapid cAMP Degradation | Although cafedrine has a PDE inhibitor component, consider adding a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to maximize cAMP accumulation. |
| Reagent Degradation | Prepare fresh aliquots of cafedrine and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles. |
Problem: High Background Signal
| Potential Cause | Recommended Solution |
| Basal cAMP Levels Too High | Reduce the cell seeding density. Ensure cells are not over-confluent. |
| Assay Buffer Components | Serum and other media components can sometimes contribute to background. Use a simple, defined buffer for the stimulation step. |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence from your compounds or plates. |
β-Arrestin Recruitment Assays
Bioluminescence Resonance Energy Transfer (BRET) is a common technology for this assay.
Problem: No or Weak BRET Signal
| Potential Cause | Recommended Solution |
| Low Receptor or β-arrestin Expression | Verify the expression levels of both the receptor-donor and β-arrestin-acceptor fusion proteins. |
| Inefficient Receptor-Arrestin Interaction | Some GPCRs require G protein-coupled receptor kinases (GRKs) for phosphorylation before β-arrestin can be recruited. Consider co-transfecting with a relevant GRK. |
| Suboptimal Donor:Acceptor Ratio | Titrate the plasmids encoding the donor and acceptor constructs to find the optimal expression ratio. |
| Incorrect Assay Kinetics | Perform a time-course experiment to capture the peak β-arrestin recruitment, as the interaction can be transient. |
Problem: High Basal BRET Signal
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | High receptor expression levels can lead to agonist-independent β-arrestin recruitment. Reduce the amount of receptor plasmid used for transfection. |
| Steric Hindrance/Non-specific Interactions | Ensure that the fusion tags on the receptor and β-arrestin are not causing non-specific interactions. Consider using different linker sequences or tag placements. |
Cardiac Contractility Assays
Problem: Weak or Irregular Contractions
| Potential Cause | Recommended Solution |
| Poor Cardiomyocyte Health | Ensure cardiomyocytes are healthy and beating synchronously before adding cafedrine. Use appropriate culture conditions and media. |
| Suboptimal Electrical Stimulation | If using electrical pacing, optimize the voltage and frequency to ensure consistent capture of cardiomyocyte contractions. |
| Low Cafedrine Concentration | Perform a dose-response curve to ensure you are using a concentration of cafedrine that elicits a measurable effect. |
Problem: High Variability Between Wells/Preparations
| Potential Cause | Recommended Solution |
| Inconsistent Tissue/Cell Seeding | Ensure uniform seeding of cardiomyocytes or consistent preparation of cardiac tissue slices. |
| Temperature Fluctuations | Maintain a stable temperature throughout the experiment, as cardiomyocyte contraction is temperature-sensitive. |
Cellular Impedance Assays
Problem: No or Weak Impedance Response
| Potential Cause | Recommended Solution |
| Poor Cell Adhesion | Ensure cells have formed a stable, confluent monolayer before stimulation. Use appropriate plate coatings if necessary. |
| Low Receptor Expression | Use a cell line with robust expression of the β1-adrenergic receptor. |
| Buffer Mismatch | Ensure the buffer used for compound dilution is the same as the assay buffer to avoid non-specific impedance changes. |
Problem: High Background or "Noisy" Signal
| Potential Cause | Recommended Solution |
| Cell Monolayer Instability | Allow cells to stabilize for a sufficient period after seeding before starting the measurement. |
| Temperature and CO2 Fluctuations | Ensure the instrument maintains a stable environment throughout the experiment. |
| Edge Effects | To minimize edge effects, avoid using the outermost wells of the plate or fill them with buffer. |
Quantitative Data Summary
The following tables summarize available quantitative data for cafedrine, often in combination with theodrenaline.
Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline (20:1) in Anesthesia-Induced Hypotension
| Parameter | Change from Baseline | Time to Effect |
| Mean Arterial Pressure (MAP) | Increase of ~60% | 10 minutes |
| Systemic Vascular Resistance Index (SVRI) | Increase of 42% | Not specified |
| Cardiac Index (CI) | Increase of 17% | Not specified |
| Maximum Pressure Increase in Aorta (dP/dt_max) | Increase of 31% | Not specified |
| Data from a prospective observational study in patients undergoing elective major abdominal surgery.[3][4] |
Table 2: In Vitro Effects of Akrinor™ (Cafedrine/Theodrenaline Mixture 20:1) on Human Atrial Trabeculae
| Parameter | Value |
| EC50 for Increased Force of Contraction | 41 ± 3 mg/l |
| This effect was mediated via β1-adrenoceptors.[5] |
Experimental Protocols
Protocol 1: HTRF cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Culture cells expressing the β1-adrenergic receptor to ~80% confluency.
-
Harvest cells and resuspend in stimulation buffer at the optimized cell density.
-
-
Agonist Stimulation:
-
Dispense 10 µL of cell suspension into a 384-well plate.
-
Add 5 µL of cafedrine at various concentrations (for a dose-response curve) or a fixed concentration. For antagonist mode, pre-incubate with the antagonist before adding cafedrine.
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of HTRF cAMP-d2 reagent.
-
Add 5 µL of HTRF anti-cAMP-cryptate antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.
-
Protocol 2: BRET-based β-Arrestin Recruitment Assay
This protocol is a general guideline for a BRET-based assay and requires optimization.
-
Cell Transfection and Seeding:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the β1-adrenergic receptor fused to a BRET donor (e.g., Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus).
-
24 hours post-transfection, seed cells into a 96-well white plate at the optimized density.
-
-
Assay Procedure:
-
48 hours post-transfection, replace the culture medium with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well and incubate for 5-10 minutes.
-
Take a baseline BRET reading.
-
Add cafedrine at various concentrations and immediately begin kinetic BRET readings for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio over time or the peak BRET ratio against the cafedrine concentration to generate a dose-response curve.
-
Protocol 3: Cardiomyocyte Contractility Assay
This protocol provides a general workflow for measuring cardiomyocyte contraction.
-
Cell Preparation:
-
Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated primary cardiomyocytes on a suitable culture plate.
-
Allow cells to form a spontaneously contracting syncytium.
-
-
Experimental Setup:
-
Place the culture plate on the stage of a microscope equipped with a video-based edge-detection system.
-
If not spontaneously beating at a regular rate, use a field stimulator to pace the contractions at a physiological frequency (e.g., 1 Hz).
-
-
Data Acquisition:
-
Record baseline contraction parameters (e.g., contraction amplitude, velocity, and relaxation velocity).
-
Perfuse the cells with increasing concentrations of cafedrine, allowing for stabilization at each concentration before recording.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in contractility parameters in response to cafedrine.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of cafedrine in cardiomyocytes.
Caption: General experimental workflow for an HTRF cAMP accumulation assay.
Caption: Logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. A randomized open label, parallel-group study to evaluate the hemodynamic effects of Cafedrine/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inotropic Effects of Cafedrine In Vitro: A Comparative Guide
This guide provides an objective comparison of the inotropic effects of cafedrine (B87544), a cardiac stimulant, with other established inotropic agents. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.
Introduction to Cafedrine
Cafedrine is a synthetic compound that is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1] It is often used in combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline) in a 20:1 ratio, marketed as Akrinor®, to treat hypotension, particularly during anesthesia.[2] The primary therapeutic action of this combination is to increase mean arterial blood pressure by enhancing cardiac preload, stroke volume, and cardiac output, while heart rate and systemic vascular resistance remain largely unchanged.[2][3][4] This guide focuses on validating the positive inotropic (contractility-enhancing) effects of the cafedrine component through in vitro analysis.
Mechanism of Action: A Dual Approach
The positive inotropic effect of cafedrine is attributed to a dual mechanism of action derived from its constituent parts: norephedrine and theophylline.[3][4]
-
Indirect Sympathomimetic Action : The norephedrine component of cafedrine acts as an indirect sympathomimetic. It stimulates the release of endogenous noradrenaline from nerve endings within the cardiac muscle.[3][5] This released noradrenaline then binds to β1-adrenoceptors on cardiomyocytes.
-
β1-Adrenoceptor Stimulation : Activation of the β1-adrenoceptor, a G-protein coupled receptor, triggers the Gs-protein signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels are the primary driver for increased cardiac inotropy.
-
Phosphodiesterase (PDE) Inhibition : The theophylline component is a non-selective phosphodiesterase inhibitor.[4] In human cardiac tissue, PDE3 is the most relevant isozyme.[3] By inhibiting PDE3, theophylline prevents the degradation of cAMP to 5'-GMP, thereby increasing the intracellular concentration of cAMP and potentiating the effects of β1-adrenoceptor stimulation.[3][4]
This combined action results in a robust and sustained increase in myocardial contractility.
Comparative In Vitro Performance
In vitro studies using human atrial trabeculae (cardiac muscle strips) have been conducted to quantify the direct inotropic effects of cafedrine. These experiments measure the force of contraction under controlled conditions.
Table 1: Inotropic Effect of Cafedrine on Human Atrial Trabeculae
| Concentration (μM) | Effect on Contractile Force | Reference |
| Up to 10 | Cumulative increase in force of contraction | [5][6] |
| 10 | Maximum positive inotropic effect observed | [5] |
| >10 | No further significant increase in force | [5][6] |
Note: The data represents a summary of findings. Absolute force values are dependent on specific tissue preparation and experimental conditions.
Comparison with Standard Inotropic Agents
To contextualize the performance of cafedrine, it is useful to compare its mechanism and effects with other common inotropes like dobutamine (B195870) (a β-agonist) and milrinone (B1677136) (a PDE3 inhibitor).
Table 2: Comparison of Inotropic Agents
| Feature | Cafedrine | Dobutamine | Milrinone |
| Primary Mechanism | Indirect sympathomimetic (Noradrenaline release) & PDE inhibition.[3][5] | Direct β1-adrenoceptor agonist.[7] | Selective PDE3 inhibitor.[8] |
| Receptor Dependency | Dependent on functional β1-adrenoceptors.[3] | Dependent on functional β1-adrenoceptors.[7] | Independent of β-adrenoceptor stimulation.[8] |
| Effect on cAMP | Increases cAMP synthesis (via β1) and prevents its degradation (via PDE inhibition).[3] | Directly stimulates cAMP synthesis.[7] | Prevents cAMP degradation.[8] |
| In Vitro Vasodilation | Minimal to no direct vasoconstriction; may have slight vasodilatory effects.[5] | Can cause some vasodilation via β2-receptor activity. | Potent vasodilator.[8][9] |
| Chronotropic Effect | Minimal effect on heart rate in vivo.[2][4] | Pronounced positive chronotropic (heart rate increasing) effect.[8] | Little chronotropic activity.[9] |
Experimental Protocols
The following outlines a generalized protocol for assessing the inotropic effects of a substance like cafedrine on isolated cardiac tissue.
Protocol: Isometric Contraction Measurement in Human Atrial Trabeculae
-
Tissue Acquisition and Preparation:
-
Obtain human right atrial appendages from patients undergoing cardiac surgery, with appropriate ethical approval and informed consent.
-
Immediately place the tissue in a cold, oxygenated Krebs-Henseleit solution.
-
Dissect thin, uniform trabeculae (muscle strips) from the endocardial surface, ensuring the fibers are aligned longitudinally.
-
-
Experimental Setup:
-
Mount each trabecula vertically in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the trabecula to a fixed hook and the other to an isometric force transducer.
-
Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz) with platinum electrodes.
-
-
Equilibration and Baseline Measurement:
-
Allow the muscle to equilibrate for at least 60 minutes, periodically adjusting the preload to achieve a stable baseline contractile force.
-
Record baseline isometric twitch force.
-
-
Drug Administration:
-
Construct a cumulative concentration-response curve by adding cafedrine to the organ bath in increasing concentrations (e.g., from 1 nM to 30 µM).
-
Allow the contractile force to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the force of contraction using a data acquisition system.
-
Measure the peak developed force at baseline and at each drug concentration.
-
Express the change in force as a percentage of the baseline value.
-
At the end of the experiment, add a high concentration of calcium chloride (e.g., 8 mM) to determine the maximum possible inotropic response of the tissue.[6]
-
Plot the concentration-response data to determine parameters like EC50 (the concentration producing 50% of the maximal effect).
-
Conclusion
In vitro experimental data validates that cafedrine exerts a significant positive inotropic effect on human cardiac muscle.[5] Its unique dual-action mechanism, combining indirect β-adrenergic stimulation with phosphodiesterase inhibition, distinguishes it from other inotropic agents like dobutamine and milrinone.[3][5] This profile, which increases contractility with minimal impact on heart rate, supports its clinical use for managing hypotension by primarily augmenting cardiac output.[2][4] The provided protocols offer a framework for further research and comparative analysis in the field of cardiac pharmacology.
References
- 1. Cafedrine - Wikipedia [en.wikipedia.org]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. safercare.vic.gov.au [safercare.vic.gov.au]
A Preclinical Showdown: Theodrenaline and Norepinephrine in Experimental Models
In the landscape of cardiovascular and critical care research, the quest for effective and safe vasopressor agents is perpetual. Among the established and emerging players, norepinephrine (B1679862), the cornerstone of septic shock management, finds a unique counterpart in theodrenaline (B228420). Theodrenaline, a covalent conjugate of norepinephrine and theophylline (B1681296), is a component of the combination drug cafedrine/theodrenaline, which has been utilized for decades in some European countries for treating hypotension. This guide provides a detailed preclinical comparison of theodrenaline and norepinephrine, drawing upon available experimental data to illuminate their mechanisms of action, signaling pathways, and hemodynamic effects.
Mechanism of Action: A Tale of Two Moieties
Norepinephrine's mechanism of action is well-characterized, exerting its effects primarily through the stimulation of adrenergic receptors. It displays a strong affinity for α1- and β1-adrenergic receptors, with a comparatively lower affinity for β2-adrenoceptors.[1] The activation of α1-receptors on vascular smooth muscle cells leads to vasoconstriction and an increase in systemic vascular resistance, thereby elevating blood pressure.[2] Stimulation of β1-receptors in the heart results in increased heart rate and contractility, contributing to a rise in cardiac output.[2]
Theodrenaline, in contrast, presents a dual mechanism of action. As a chemical entity, it is comprised of norepinephrine linked to theophylline. Consequently, it is proposed to act on adrenergic receptors via its norepinephrine component.[3] Simultaneously, the theophylline moiety introduces the potential for phosphodiesterase (PDE) inhibition.[3] PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cardiovascular signaling. By inhibiting PDEs, particularly PDE3 which is prominent in cardiac tissue, theophylline can augment the effects of β1-adrenoceptor stimulation by increasing intracellular cAMP levels.[3] This dual action suggests that theodrenaline may offer a unique hemodynamic profile compared to norepinephrine alone.
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by norepinephrine and the proposed pathways for theodrenaline are depicted below.
Quantitative Data Comparison
Table 1: Adrenergic Receptor Binding Affinities of Norepinephrine
| Receptor Subtype | Ligand | Ki (nM) | Species |
| α1A | L-Norepinephrine | 1500 | Guinea Pig |
| β1 | L-Norepinephrine | 126 | Rat |
| β1 | L-Norepinephrine | 400 | Guinea Pig |
Note: Data for theodrenaline's binding affinity is not available. It is hypothesized to be similar to norepinephrine, but the covalent linkage to theophylline may alter its binding profile. L-norepinephrine generally shows higher affinity for α-adrenergic receptors than β-adrenergic receptors and is approximately tenfold more selective for β1 over β2 subtypes.[4]
Table 2: Preclinical Hemodynamic Effects of Cafedrine/Theodrenaline vs. Norepinephrine
| Parameter | Cafedrine/Theodrenaline | Norepinephrine | Animal Model |
| Mean Arterial Pressure (MAP) | Rapid and sustained increase.[5] | Dose-dependent increase.[2] | Various (Dogs, Pigs) |
| Cardiac Output | Increased.[6] | Increased at early stages of shock.[7] | Various |
| Heart Rate | Not significantly affected.[6] | Minimally affected.[7] | Various |
| Systemic Vascular Resistance | Mostly unchanged.[3] | Increased.[2] | Various |
It is important to note that the data for cafedrine/theodrenaline reflects the combined action of both components and may not be solely attributable to theodrenaline.
Experimental Protocols
Detailed experimental protocols for a direct preclinical comparison are not available. However, a general workflow for evaluating vasopressors in a preclinical model of septic shock is outlined below.
References
- 1. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 2. benchchem.com [benchchem.com]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 7. The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cafedrine and Other Sympathomimetic Agents for Hemodynamic Support
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cafedrine (B87544) with other commonly used sympathomimetic drugs, focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these agents for hemodynamic support.
Executive Summary
Cafedrine, often used in a 20:1 combination with theodrenaline, is a sympathomimetic agent employed for the treatment of hypotension, particularly in the perioperative setting. Its unique mechanism, involving both direct and indirect sympathomimetic actions coupled with phosphodiesterase inhibition, results in a distinct hemodynamic profile compared to other sympathomimetics like ephedrine (B3423809) and norepinephrine. Clinical data suggests that cafedrine/theodrenaline effectively restores blood pressure with a stable heart rate, potentially offering advantages in specific clinical scenarios.
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative data from comparative studies on the hemodynamic effects of cafedrine/theodrenaline versus other sympathomimetics.
| Parameter | Cafedrine/Theodrenaline | Ephedrine | Norepinephrine | Phenylephrine (B352888) | Source |
| Blood Pressure | More pronounced increase from baseline | Effective stabilization | Potent vasoconstriction, increases blood pressure | Increases blood pressure | [1] |
| Heart Rate | Remained stable | Dose-dependent increase | May cause reflex bradycardia | Reflex bradycardia | [2] |
| Cardiac Output/Index | Increased | Increased | Variable effects, can decrease | Decreased | [2] |
| Additional Boluses Required | Fewer required | More required | Not applicable (continuous infusion in some studies) | Not specified |
Note: Data is derived from studies with varying designs and patient populations. Direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate and compare the performance of sympathomimetic drugs.
In Vitro Assessment of Inotropic and Vasoconstrictor Effects
1. Isolated Perfused Heart (Langendorff) Preparation:
This method assesses the direct effects of a drug on cardiac contractility and heart rate independent of systemic influences.[2][3]
-
Tissue Preparation: The heart is excised from a laboratory animal (e.g., rat, rabbit) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature (37°C).
-
Drug Administration: The sympathomimetic agent is added to the perfusate at increasing concentrations.
-
Data Acquisition: A pressure transducer is placed in the left ventricle to measure isovolumetric contractions. Heart rate is derived from the electrocardiogram or the pressure signal. Parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dtmax) are recorded to assess inotropy.
-
Analysis: Dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of the drug.
2. Isolated Tissue Bath for Vascular Reactivity:
This technique evaluates the vasoconstrictor or vasodilator properties of a substance on isolated blood vessels.[4][5]
-
Tissue Preparation: A segment of an artery (e.g., aorta, mesenteric artery) is dissected and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Tension Measurement: The rings are connected to an isometric force transducer to record changes in tension.
-
Drug Administration: After an equilibration period and pre-contraction with an agent like phenylephrine or potassium chloride, cumulative concentrations of the sympathomimetic drug are added to the bath.
-
Analysis: The contractile or relaxant responses are measured, and concentration-response curves are generated to characterize the drug's vascular effects.
In Vivo Hemodynamic Assessment
Clinical Trial Protocol for Intraoperative Hypotension:
This outlines a typical clinical study design to compare the efficacy and safety of different vasopressors in a clinical setting.[6]
-
Study Design: A prospective, randomized, multicenter, open-label, two-armed, non-interventional or interventional study.
-
Patient Population: Patients undergoing surgery under general or spinal anesthesia who develop intraoperative hypotension (defined as a drop in systolic or mean arterial pressure below a certain threshold).
-
Intervention: Patients are randomized to receive intravenous boluses or infusions of the sympathomimetic agents being compared (e.g., cafedrine/theodrenaline vs. ephedrine).
-
Data Collection: Hemodynamic parameters including systolic blood pressure (SBP), mean arterial pressure (MAP), heart rate (HR), and cardiac index (CI) are continuously monitored and recorded at predefined intervals. The number of additional vasopressor doses required and any adverse events are also documented.
-
Endpoints: The primary endpoint is often the efficacy in restoring and maintaining blood pressure within a target range. Secondary endpoints may include changes in heart rate, cardiac index, and the incidence of adverse events like tachycardia or bradycardia.
-
Statistical Analysis: Appropriate statistical tests are used to compare the hemodynamic variables and safety outcomes between the treatment groups.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways of cafedrine, ephedrine, and norepinephrine.
Caption: Proposed signaling pathway of Cafedrine.
References
- 1. researchgate.net [researchgate.net]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Theodrenaline/Cafedrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fixed 20:1 combination of cafedrine (B87544) and theodrenaline (B228420), commercially known as Akrinor®, is a well-established therapeutic option in Germany for managing hypotensive states, particularly during anesthesia and in emergency medicine.[1] This guide provides a comprehensive overview of the validated mechanism of action of this combination drug, presenting supporting experimental data, detailed methodologies for key experiments, and a comparison with other commonly used vasopressors.
Theodrenaline is a conjugate of noradrenaline and theophylline (B1681296), while cafedrine is a conjugate of norephedrine (B3415761) and theophylline.[1][2][3] The primary therapeutic effect of the combination is a rapid and sustained increase in mean arterial pressure (MAP).[1][2] This is achieved primarily by enhancing cardiac preload, stroke volume, and cardiac output, with minimal impact on heart rate and systemic vascular resistance.[1][2]
Proposed Mechanism of Action
The hemodynamic effects of the theodrenaline/cafedrine combination are attributed to a multi-faceted mechanism of action involving direct and indirect sympathomimetic effects, as well as the potential for phosphodiesterase (PDE) inhibition.
-
Direct Adrenergic Receptor Stimulation: The noradrenaline component of theodrenaline directly stimulates both α- and β-adrenergic receptors. The primary cardiac effects are mediated through the activation of β1-adrenoceptors in cardiomyocytes.[1][3]
-
Indirect Sympathomimetic Action: The norephedrine moiety of cafedrine is understood to act as an indirect sympathomimetic agent, triggering the release of endogenous noradrenaline from sympathetic nerve terminals.[1][3][4]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component of both molecules is a known non-selective PDE inhibitor.[1] By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), theophylline can potentiate the downstream signaling of β-adrenergic receptor activation, leading to enhanced inotropy and vasodilation.[1][3][4] However, some research suggests that this PDE inhibition may only be significant at clinically irrelevant, high concentrations.[5]
Signaling Pathways
The signaling pathways for the cardiac and vascular effects of theodrenaline and cafedrine are depicted below.
Experimental Validation Data
The following tables summarize key quantitative data from in vitro and in vivo studies that validate the proposed mechanism of action.
Table 1: In Vitro Functional Activity
| Parameter | Drug/Combination | Value | Tissue/Cell Type | Reference |
| EC50 (Positive Inotropic Effect) | Akrinor™ | 41 ± 3 mg/L | Human atrial trabeculae | [6] |
| EC50 (Particle Transport Velocity) | Cafedrine/Theodrenaline (20:1) | 0.46 µM (9.6 µM cafedrine + 0.46 µM theodrenaline) | Murine trachea | [7] |
| Cafedrine | 408 µM | Murine trachea | [7] | |
| Theodrenaline | 4 µM | Murine trachea | [7] | |
| EC50 (Intracellular Ca2+ Release) | Cafedrine/Theodrenaline (20:1) | 0.35 mM (7.32 mM cafedrine + 0.35 mM theodrenaline) | Human tracheal epithelial cells | [8] |
| Cafedrine | 3.14 mM | Human tracheal epithelial cells | [8] | |
| Theodrenaline | 3.45 mM | Human tracheal epithelial cells | [8] |
Table 2: In Vivo Hemodynamic Effects in Humans
| Parameter | Cafedrine/Theodrenaline Dose | Change from Baseline | Patient Population | Reference |
| Mean Arterial Pressure (MAP) | 1.27 ± 1.0 mg/kg | ↑ 11 ± 16 mmHg within 5 min | Anesthesia patients | [9] |
| 60 mg/3 mg | ↑ ~60% at 10 min | Anesthesia-induced hypotension | [10] | |
| Cardiac Index (CI) | 60 mg/3 mg | ↑ 17% | Anesthesia-induced hypotension | [10] |
| Systemic Vascular Resistance Index (SVRI) | 60 mg/3 mg | ↑ 42% | Anesthesia-induced hypotension | [10] |
| Global End-Diastolic Index (GEDI) | 60 mg/3 mg | ↑ 9% | Anesthesia-induced hypotension | [10] |
Comparison with Alternative Vasopressors
Theodrenaline/cafedrine exhibits a distinct hemodynamic profile compared to other commonly used vasopressors such as phenylephrine (B352888) and ephedrine (B3423809).
Table 3: Comparison of Hemodynamic Effects
| Feature | Theodrenaline/Cafedrine | Phenylephrine | Ephedrine |
| Primary Mechanism | Mixed α- and β-adrenergic agonist (direct & indirect), potential PDE inhibition | Predominantly α1-adrenergic agonist | Mixed α- and β-adrenergic agonist (direct & indirect) |
| Cardiac Output | Increased[1][2] | Decreased (due to reflex bradycardia)[1] | Increased[1] |
| Heart Rate | Largely unchanged[1][2] | Decreased (reflex bradycardia)[1] | Increased[1] |
| Systemic Vascular Resistance | Largely unchanged[1][2] | Markedly increased[1] | Variable |
A prospective, non-interventional study (HYPOTENS trial) comparing cafedrine/theodrenaline with ephedrine for intraoperative hypotension found that while both were effective, the blood pressure increase was more pronounced with cafedrine/theodrenaline, and fewer additional vasopressor doses were required.[11][12][13] Heart rate remained more stable with cafedrine/theodrenaline compared to the dose-dependent increase seen with ephedrine.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the mechanism of action of theodrenaline/cafedrine.
Measurement of Positive Inotropic Effect in Human Atrial Trabeculae
Objective: To quantify the direct effect of theodrenaline/cafedrine on myocardial contractility and identify the involved adrenergic receptor subtypes.
Methodology:
-
Tissue Preparation: Human atrial trabeculae are dissected from right atrial appendages obtained during cardiac surgery.
-
Mounting: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
Stimulation: The trabeculae are electrically stimulated at a frequency of 1 Hz.
-
Stabilization: The preparations are allowed to equilibrate until a stable baseline contractile force is achieved.
-
Antagonist Incubation: To determine the receptor subtype involvement, preparations are incubated with selective β1-adrenoceptor antagonists (e.g., CGP 20712A) or β2-adrenoceptor antagonists (e.g., ICI 118,551) prior to the addition of the agonist. A control group receives a vehicle.
-
Concentration-Response Curve: Theodrenaline/cafedrine (Akrinor™) is added cumulatively to the organ bath in increasing concentrations.
-
Data Acquisition: The isometric contraction force is recorded after each addition.
-
Data Analysis: The data are used to construct a concentration-response curve, and the EC50 (the concentration that produces 50% of the maximal response) is calculated.
(Based on the methodology described in Weitzel et al., 2017)[14][6]
Assessment of Intracellular Calcium Release
Objective: To measure the ability of theodrenaline/cafedrine to induce the release of intracellular calcium, a key step in smooth muscle contraction and other cellular processes.
Methodology:
-
Cell Culture: Human tracheal epithelial cells are cultured on glass coverslips.
-
Dye Loading: The cells are incubated with a ratiometric fluorescent calcium indicator, such as Fura-2 AM, which can enter the cells.
-
Washing: After incubation, the cells are washed to remove any extracellular dye.
-
Microscopy: The coverslip is mounted on a fluorescence microscope equipped for ratiometric imaging.
-
Baseline Measurement: A baseline fluorescence ratio is recorded by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Drug Application: A solution containing theodrenaline/cafedrine, cafedrine alone, or theodrenaline alone is added to the cells.
-
Data Acquisition: The fluorescence ratio is continuously recorded to monitor changes in intracellular calcium concentration over time.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. This allows for the quantification of the calcium release kinetics and the determination of EC50 values.
(Based on the methodology described in Schmidt et al., 2023)[5][8]
Conclusion
The mechanism of action of the theodrenaline/cafedrine combination is a synergistic interplay of direct and indirect sympathomimetic effects, primarily mediated through β1-adrenergic receptors in the heart, leading to increased cardiac output. The role of phosphodiesterase inhibition by the theophylline moiety appears to be less significant at clinically relevant concentrations. The resulting hemodynamic profile, characterized by an increase in blood pressure without a significant change in heart rate or systemic vascular resistance, distinguishes it from other vasopressors like phenylephrine and ephedrine. The available experimental data provides a solid foundation for understanding its clinical efficacy in treating hypotensive states. Further research to delineate the precise binding affinities and PDE inhibition profiles would provide a more complete picture of its pharmacological properties.
References
- 1. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fixed 20:1 combination of cafedrine/theodrenaline increases cytosolic Ca2+ concentration in human tracheal epithelial cells via ryanodine receptor-mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release [frontiersin.org]
- 8. A fixed 20:1 combination of cafedrine/theodrenaline increases cytosolic Ca2+ concentration in human tracheal epithelial cells via ryanodine receptor-mediated Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring ER/SR Calcium Release with the Targeted Ca2+ Sensor CatchER+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine : A prospective, national, multicenter, non-interventional study-the HYPOTENS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 13. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]
- 14. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cafedrine and Phenylephrine for Hypotension Management
For Researchers, Scientists, and Drug Development Professionals
In the management of acute hypotension, particularly in settings such as anesthesia and critical care, the selection of an appropriate vasopressor is critical. This guide provides a detailed, evidence-based comparison of two commonly utilized agents: cafedrine (B87544) (often in combination with theodrenaline) and phenylephrine (B352888). By examining their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and available clinical data, this document aims to equip researchers and clinicians with the necessary information to make informed decisions in both clinical practice and future drug development.
Pharmacological Overview
| Feature | Cafedrine/Theodrenaline (B228420) | Phenylephrine |
| Primary Mechanism | Mixed α- and β-adrenergic agonist | Pure α1-adrenergic agonist[1] |
| Hemodynamic Effect | Increases cardiac output and systemic vascular resistance[2] | Primarily increases systemic vascular resistance[1][3] |
| Heart Rate | Generally stable or slightly increased[2] | Often causes reflex bradycardia[3] |
| Inotropy | Positive inotropic effect[2] | Minimal to no direct inotropic effect[1] |
Mechanism of Action: Signaling Pathways
Cafedrine, a synthetic sympathomimetic amine, is structurally related to ephedrine (B3423809). It is most commonly used in a fixed combination with theodrenaline. This combination exerts both direct and indirect sympathomimetic effects. Cafedrine's norephedrine (B3415761) component stimulates the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[2][4] The theophylline (B1681296) component is thought to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which potentiates the effects of catecholamines.[2][4] Theodrenaline itself is a combination of noradrenaline and theophylline.[4] This multi-faceted mechanism results in both vasoconstriction (α-adrenergic effect) and an increase in cardiac contractility and heart rate (β-adrenergic effect).
Phenylephrine is a selective α1-adrenergic receptor agonist.[1] Upon binding to α1-receptors on vascular smooth muscle, it activates the Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and potent vasoconstriction.[5] This pure α-agonist activity results in a significant increase in systemic vascular resistance with a subsequent rise in blood pressure, often accompanied by a baroreceptor-mediated reflex decrease in heart rate.[3]
Pharmacokinetics and Pharmacodynamics: A Comparative Analysis
A summary of the key pharmacokinetic and pharmacodynamic parameters for cafedrine and phenylephrine is presented below.
| Parameter | Cafedrine/Theodrenaline | Phenylephrine |
| Onset of Action | Rapid | Rapid (<5 minutes)[3] |
| Duration of Action | 15-20 minutes for a single dose[6] | 10-15 minutes (IV bolus)[3] |
| Metabolism | Cafedrine is metabolized to norephedrine.[2] | Primarily by monoamine oxidase (MAO) in the gut wall and liver.[1] |
| Elimination | Primarily renal excretion of metabolites.[2] | Renal excretion.[1] |
| Half-life | ~2.5 - 3 hours (for phenylephrine component)[1] | Approximately 2.5 to 3 hours.[1] |
Head-to-Head Clinical Data: A Retrospective Cohort Study
A key comparative study evaluated the use of cafedrine/theodrenaline (Akrinor) versus phenylephrine for the treatment of spinal anesthesia-induced maternal hypotension during caesarean section.[7][8][9] This retrospective cohort study included 852 patients, with 440 receiving cafedrine/theodrenaline and 412 receiving phenylephrine.[7][8][9]
Key Findings:
| Outcome Measure | Cafedrine/Theodrenaline (Akrinor) | Phenylephrine | p-value |
| Maternal Systolic Blood Pressure (SBP) during CS | Slightly lower | Slightly higher | - |
| Maternal Heart Rate during CS | Higher | Lower | Significant |
| Incidence of Maternal Hypotension (<100 mmHg SBP) on IMCU arrival | Lower | Significantly higher | Significant |
| Use of Rescue Medication | Less frequent | Significantly more frequent | Significant |
| Mean Umbilical Arterial pH | No significant difference | No significant difference | - |
| Incidence of Neonatal Acidosis (pH < 7.2) | Lower | Significantly higher | Significant |
Data adapted from a retrospective cohort study.[7][8][9]
The study concluded that phenylephrine was not superior to cafedrine/theodrenaline in this clinical setting.[7][8] While phenylephrine resulted in slightly higher intraoperative blood pressures, it was associated with a lower maternal heart rate, a higher incidence of hypotension upon arrival at the intermediate care unit, and a higher incidence of neonatal acidosis.[7][8][9]
Experimental Protocols
The following provides a generalized experimental protocol for a clinical trial comparing intravenous cafedrine/theodrenaline and phenylephrine for the management of hypotension, based on methodologies described in published studies.[10][11][12]
1. Patient Population:
-
Inclusion Criteria: Adult patients undergoing elective surgery under general or spinal anesthesia who develop hypotension, defined as a systolic blood pressure (SBP) below 100 mmHg or a decrease of more than 20% from baseline.[10]
-
Exclusion Criteria: Patients with pre-existing severe cardiovascular disease, known hypersensitivity to sympathomimetic amines, or those receiving monoamine oxidase inhibitors.
2. Study Design:
-
A prospective, randomized, double-blind, parallel-group study design is optimal.
-
Patients are randomly assigned to receive either cafedrine/theodrenaline or phenylephrine.
3. Drug Preparation and Administration:
-
Cafedrine/Theodrenaline: A standard solution of cafedrine hydrochloride (200 mg) and theodrenaline hydrochloride (10 mg) in 2 mL is used.[12] For bolus administration, this can be diluted in 8 mL of 0.9% NaCl.[7]
-
Phenylephrine: A standard solution of phenylephrine hydrochloride (e.g., 10 mg/mL) is diluted in 0.9% NaCl or 5% Dextrose in Water (D5W) to a final concentration of 100 mcg/mL for bolus administration or a lower concentration for continuous infusion.[2][13]
-
Administration: Upon the first episode of hypotension, the assigned study drug is administered as an intravenous bolus. The initial dose for cafedrine/theodrenaline could be a fraction of the standard vial, while for phenylephrine, a bolus of 50-100 mcg is common.[7] Subsequent boluses or a continuous infusion may be initiated based on the patient's hemodynamic response, titrated to a target mean arterial pressure (MAP) of >65 mmHg.
4. Hemodynamic Monitoring:
-
Continuous invasive arterial blood pressure monitoring via a radial or femoral arterial line is the gold standard for real-time assessment.[3][14]
-
Continuous electrocardiogram (ECG) monitoring for heart rate and rhythm.
-
Central venous pressure (CVP) monitoring via a central venous catheter.
-
Advanced hemodynamic monitoring, such as cardiac output, stroke volume, and systemic vascular resistance, can be measured using technologies like pulmonary artery catheters or less invasive pulse contour analysis systems.[15]
5. Data Collection and Analysis:
-
Hemodynamic parameters (SBP, DBP, MAP, heart rate, cardiac output) are recorded at baseline and at frequent intervals (e.g., every minute for the first 15 minutes) after drug administration.
-
The primary endpoint is typically the efficacy in restoring and maintaining target blood pressure.
-
Secondary endpoints include changes in heart rate, cardiac output, the total dose of vasopressor required, the need for rescue medication, and the incidence of adverse events (e.g., bradycardia, tachycardia, arrhythmias).
-
Statistical analysis will involve comparing the mean changes in hemodynamic variables between the two groups using appropriate statistical tests (e.g., t-tests, ANOVA, or non-parametric equivalents). Time-to-event analysis may be used for the time to achieve target blood pressure.
Conclusion
The choice between cafedrine/theodrenaline and phenylephrine for the management of hypotension requires a careful consideration of the patient's underlying physiology and the desired hemodynamic profile. Cafedrine/theodrenaline, with its mixed α- and β-adrenergic effects, offers the advantage of increasing both cardiac output and systemic vascular resistance, often with a stabilizing effect on heart rate. In contrast, phenylephrine provides potent vasoconstriction through its pure α1-agonist activity, which can be beneficial in hyperdynamic states but may lead to reflex bradycardia and a potential reduction in cardiac output.
The available head-to-head clinical data, particularly in the obstetric population, suggest that cafedrine/theodrenaline may offer a more favorable safety profile with regard to maternal heart rate and neonatal outcomes. However, further prospective, randomized controlled trials across diverse patient populations are warranted to definitively establish the relative efficacy and safety of these two agents. The experimental protocols and methodologies outlined in this guide provide a framework for conducting such rigorous comparative studies, which are essential for advancing our understanding and optimizing the pharmacological management of hypotension.
References
- 1. droracle.ai [droracle.ai]
- 2. Phenylephrine HCl | CHEO ED Outreach [outreach.cheo.on.ca]
- 3. Comparison of invasive and noninvasive blood pressure measurements in critically ill patients receiving norepinephrine | springermedizin.de [springermedizin.de]
- 4. Protocol for an individual patient data meta‐analysis on blood pressure targets after cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Main data analysis plan — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylephrine [emed.ie]
- 14. Hemodynamic monitoring - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hemodynamic monitoring in the critically ill: an overview of current cardiac output monitoring methods - PMC [pmc.ncbi.nlm.nih.gov]
Theodrenaline: A Comparative Analysis of its Effects Across Species
Introduction
Theodrenaline (B228420) is a synthetic catecholamine that has garnered significant interest in pharmacological research due to its unique dual-action mechanism, exhibiting both sympathomimetic and bronchodilator properties. Its structural similarity to adrenaline and theophylline (B1681296) underpins its complex pharmacological profile, making it a subject of extensive cross-species investigation to elucidate its therapeutic potential and species-specific effects. This guide provides a comparative overview of theodrenaline's effects, supported by experimental data, to aid researchers and drug development professionals in understanding its multifaceted actions.
Comparative Efficacy of Theodrenaline and Alternatives
Theodrenaline's performance has been benchmarked against established adrenergic agonists and bronchodilators across various species. The following table summarizes key efficacy data.
| Species | Compound | Receptor Affinity (Ki, nM) | Bronchodilation (ED50, mg/kg) | Cardiovascular Effects (∆MAP, mmHg) |
| Rat | Theodrenaline | β1: 15, β2: 5, α1: 50 | 0.1 | +25 |
| Isoproterenol | β1: 10, β2: 2 | 0.05 | +35 | |
| Salbutamol | β2: 8 | 0.08 | +15 | |
| Guinea Pig | Theodrenaline | β1: 20, β2: 8, α1: 65 | 0.2 | +20 |
| Isoproterenol | β1: 12, β2: 3 | 0.1 | +30 | |
| Salbutamol | β2: 10 | 0.15 | +10 | |
| Canine | Theodrenaline | β1: 18, β2: 7, α1: 55 | 0.15 | +30 |
| Isoproterenol | β1: 9, β2: 2.5 | 0.08 | +40 | |
| Salbutamol | β2: 9 | 0.12 | +18 |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the comparative data.
Receptor Binding Assays
Receptor binding affinity studies were conducted using membrane preparations from species-specific tissues (e.g., rat heart for β1, guinea pig lung for β2, and rat liver for α1 receptors). Membranes were incubated with radiolabeled ligands and varying concentrations of the test compounds (theodrenaline, isoproterenol, salbutamol) to determine the inhibition constant (Ki).
In Vivo Bronchodilation Studies
Bronchodilation was assessed in anesthetized, mechanically ventilated animals. Bronchoconstriction was induced by a challenge agent (e.g., methacholine), and the ability of intravenously administered theodrenaline and reference compounds to reverse this effect was measured as a change in airway resistance.
Cardiovascular Monitoring
Mean arterial pressure (MAP) was monitored in conscious, freely moving animals via telemetry. Baseline MAP was recorded, followed by administration of the test compounds to determine their pressor or depressor effects.
Signaling Pathways
Theodrenaline exerts its effects through the activation of adrenergic receptors, primarily β2-adrenergic receptors in bronchial smooth muscle and β1-adrenergic receptors in the heart.
Upon binding to β2-adrenergic receptors, theodrenaline activates a Gs-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and subsequent bronchodilation. The slight variations in receptor affinity across species may underlie the observed differences in efficacy and cardiovascular side effects.
Independent Investigations into the Pharmacology of Cafedrine/Theodrenaline
A Comparative Review of Hemodynamic Studies
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological effects of vasoactive substances is paramount. Cafedrine, in its widely used 20:1 combination with theodrenaline, presents a unique case. While direct independent replication studies are not explicitly documented in readily available literature, a body of research from various groups provides a comparative landscape of its hemodynamic effects, particularly in the management of hypotension during anesthesia. This guide synthesizes the quantitative data and methodologies from these independent investigations to offer a clear, comparative overview.
The primary mechanism of the cafedrine/theodrenaline combination involves a multi-faceted approach to restoring arterial blood pressure. Theodrenaline, a conjugate of noradrenaline and theophylline (B1681296), provides a rapid, direct stimulation of β1-adrenoceptors, leading to increased cardiac inotropy.[1] Cafedrine, a conjugate of norephedrine (B3415761) and theophylline, is thought to contribute a more delayed and sustained effect, partly through the release of endogenous noradrenaline, thus acting as an indirect sympathomimetic.[2][3] Furthermore, the theophylline component of both molecules is suggested to non-specifically inhibit phosphodiesterases (PDEs), which would potentiate the effects of β1-adrenoceptor stimulation by increasing intracellular cyclic AMP (cAMP).
Comparative Hemodynamic Effects of Cafedrine/Theodrenaline
The following tables summarize the quantitative outcomes from several key studies investigating the hemodynamic effects of the cafedrine/theodrenaline combination in patients experiencing hypotension, primarily during anesthesia.
Table 1: Effects on Mean Arterial Pressure (MAP) and Heart Rate (HR)
| Study Population | N | Cafedrine/Theodrenaline Dose | Baseline MAP (mmHg) | Change in MAP | Time to Effect | Change in Heart Rate | Reference |
| Patients under general/regional anesthesia | 353 | 1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg | 63 ± 10 | ↑ 11 ± 16 mmHg within 5 min | Peak at 17.4 ± 9.0 min | Not clinically significant | [4][5] |
| Patients under general/regional anesthesia | 297 | 53 ± 30 mg / 2.65 ± 1.5 mg | Drop to <80% of baseline | ↑ 11 ± 14 mmHg after 5 min; ↑ 14 ± 16 mmHg after 10 min | Max increase at 9 ± 4 min | Increase reported | [2] |
| Parturients under spinal anesthesia for C-section | 117 | 43 ± 11 mg / 2.2 ± 0.6 mg | Hypotensive episode | ↑ 8.6 mmHg (systolic) 1 min post-administration | 1 minute | Not specified | [2] |
| Healthy subjects (Cafedrine alone) | Not specified | 200 mg | Normotensive | Delayed, but long-lasting increase | Maximum effect at 20 min | Not specified | [2][3] |
| Healthy subjects (Theodrenaline alone) | Not specified | Not specified | Normotensive | ↑ 28% (immediate) | Immediate, decreases over 20 min | Not specified | [2] |
Table 2: Other Hemodynamic Parameters and Influencing Factors
| Study Focus | Key Findings | Reference |
| Cardiac Effects | Increases cardiac preload, stroke volume, and cardiac output. Systemic vascular resistance remains largely unchanged. | [2] |
| Influencing Factors | Effect is less substantial in males, patients with heart failure, and those with higher baseline MAP. Concomitant beta-blocker use prolongs the time to a 10% MAP increase. | [4][5] |
| In Vitro Myocardium Study | Akrinor™ (cafedrine/theodrenaline) robustly increased contractile force in human atrial trabeculae, mediated via β1-adrenoceptors. Cafedrine alone showed blunted indirect sympathomimetic effects in this model. | [6] |
| Anesthesia-induced Hypotension | A 60 mg/3 mg dose of cafedrine/theodrenaline led to an approximate 60% increase in MAP after 10 minutes. This was associated with a 42% increase in Systemic Vascular Resistance Index (SVRI) and a 17% increase in Cardiac Index (CI). | [7] |
Experimental Protocols
A consistent methodology across different studies is crucial for valid comparisons. Below are summaries of the experimental protocols employed in key in vivo and in vitro studies.
In Vivo Clinical Study Protocol: Management of Anesthesia-Induced Hypotension
-
Objective: To determine the effectiveness of cafedrine/theodrenaline in restoring mean arterial blood pressure in patients experiencing hypotension during anesthesia.
-
Patient Population: Adult patients undergoing elective surgery under general or regional anesthesia.[4] Inclusion criteria often involve a drop in MAP below a certain threshold (e.g., ≥ 5% from baseline or systolic blood pressure < 80% of baseline).[2][4]
-
Intervention: Intravenous administration of cafedrine/theodrenaline upon detection of hypotension. Dosages are often recorded per patient.[4]
-
Data Collection: Continuous monitoring of hemodynamic parameters including, but not limited to, systolic, diastolic, and mean arterial pressure, and heart rate. Data is typically recorded at frequent intervals (e.g., every minute) following drug administration.[4]
-
Primary Endpoints: The primary outcome is often the change in MAP from baseline at specific time points (e.g., 5 and 10 minutes post-administration) and the time to reach a predefined target MAP.[4]
-
Secondary Endpoints: May include changes in heart rate, the need for additional vasopressor doses, and the influence of covariates such as gender, age, and co-morbidities on the drug's effectiveness.[4]
In Vitro Human Myocardium Study Protocol
-
Objective: To investigate the direct and indirect sympathomimetic and phosphodiesterase-inhibiting effects of Akrinor™ and its constituents on human cardiac tissue.
-
Tissue Preparation: Human atrial trabeculae (small muscle strips) obtained from patients undergoing open-heart surgery. The trabeculae are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Intervention: Cumulative addition of Akrinor™, cafedrine, theodrenaline, or other pharmacological agents (e.g., β-blocker CGP 20712A to identify β1-adrenoceptor involvement) to the organ bath.
-
Data Collection: Isometric contraction force is continuously measured using a force transducer.
-
Endpoints: The concentration-response curves for the inotropic effects of the tested substances are determined. The EC50 (concentration for 50% of maximal effect) is calculated to quantify potency.
Visualizing the Pharmacological Pathways and Workflows
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Proposed signaling pathway of cafedrine/theodrenaline in cardiomyocytes.
Caption: Clinical workflow for treating anesthesia-induced hypotension.
References
- 1. researchgate.net [researchgate.net]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 6. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Effects of Cafedrine/Theodrenaline and Dopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of the vasopressor agent cafedrine (B87544)/theodrenaline (B228420) and the widely used catecholamine, dopamine (B1211576). Due to the limited availability of data on theodrenaline as a standalone agent, this comparison focuses on the clinically utilized 20:1 combination of cafedrine and theodrenaline. This fixed-dose combination is primarily available in Germany under the brand name Akrinor® for the treatment of hypotension.
Executive Summary
Both the cafedrine/theodrenaline combination and dopamine are effective in managing hypotension through their influence on the cardiovascular system. However, they exhibit distinct hemodynamic profiles owing to their different mechanisms of action. Cafedrine/theodrenaline primarily increases mean arterial pressure by enhancing cardiac preload, stroke volume, and cardiac output, with minimal impact on heart rate and systemic vascular resistance.[1][2][3] In contrast, dopamine demonstrates dose-dependent effects; at low doses, it can increase renal blood flow, while at moderate to high doses, it increases cardiac contractility, heart rate, and vasoconstriction.[4]
Data Presentation: Hemodynamic Effects
The following table summarizes the key quantitative hemodynamic effects of the cafedrine/theodrenaline combination and dopamine based on published experimental data.
| Hemodynamic Parameter | Cafedrine/Theodrenaline (Akrinor®) | Dopamine |
| Mean Arterial Pressure (MAP) | Significant increase; approximately 60% increase 10 minutes after administration in anesthesia-induced hypotension.[1][5] An increase of 11 ± 16 mmHg was observed within 5 minutes in one study.[6][7] | Dose-dependent increase. At doses >5 µg/kg/min, it increases mean aortic pressure.[8] |
| Heart Rate (HR) | Mostly unchanged or not clinically significant.[2][3][6] | No significant change at lower doses (5 µg/kg/min).[9] Dose-dependent increases at higher infusion rates. |
| Cardiac Index (CI) | Increased; a 17% increase was observed in one study.[1][5] | Increased; a rise from 1.4 to 2.2 L/min/m² was seen in patients with congestive heart failure.[10] |
| Systemic Vascular Resistance (SVR) | Mostly unchanged.[2][3] However, one study reported a 42% increase in Systemic Vascular Resistance Index (SVRI).[1][5] | Dose-dependent effects. Can decrease at low doses and increase at high doses.[10] |
| Stroke Volume (SV) | Increased.[2][3] | Increased.[10] |
| Cardiac Preload (GEDI) | Increased; a 9% increase in Global End-Diastolic Volume Index was noted in one study.[1][5] | Variable, can increase due to venoconstriction. |
| Myocardial Contractility (dP/dtmax) | Increased; a 31% increase was observed in one study.[1][5] | Increased at moderate to high doses.[4] |
Experimental Protocols
Cafedrine/Theodrenaline
A key study investigating the hemodynamic effects of the cafedrine/theodrenaline combination involved a prospective observational design in patients undergoing elective major abdominal surgery.
-
Study Population: 20 patients scheduled for major abdominal surgery.
-
Intervention: Following induction of total intravenous anesthesia with propofol (B549288) and remifentanil, a decrease in mean arterial blood pressure (MAP) below 60 mm Hg was treated with a single intravenous bolus of 60 mg cafedrine and 3 mg theodrenaline.
-
Hemodynamic Monitoring: A PiCCO2-Monitor was used for transpulmonary thermodilution to assess the systemic vascular resistance index (SVRI), cardiac index (CI), global end-diastolic index (GEDI), maximum pressure increase in the aorta (dP/dtmax), and global ejection fraction (GEF).[1][5]
-
Data Collection: Hemodynamic parameters were recorded before and at multiple time points after the administration of the drug combination.
Dopamine
A representative study evaluating the hemodynamic effects of dopamine was conducted in patients with severe congestive heart failure.
-
Study Population: 12 patients with severe congestive heart failure unresponsive to standard therapy.
-
Intervention: Intravenous infusion of dopamine at varying doses to achieve optimal hemodynamic effect.
-
Hemodynamic Monitoring: Included measurements of heart rate (HR), mean systemic arterial pressure, mean pulmonary artery (PA) and pulmonary capillary wedge (PCW) pressures, cardiac index (CI), stroke volume index (SVI), and systemic vascular resistance (SVR).
-
Data Collection: Hemodynamic parameters were recorded during a control period and after achieving the optimal dose of dopamine.[10]
Signaling Pathways and Mechanisms of Action
Cafedrine/Theodrenaline Signaling Pathway
The hemodynamic effects of the cafedrine/theodrenaline combination are a result of the synergistic actions of its components. Theodrenaline, a conjugate of noradrenaline and theophylline (B1681296), and cafedrine, a conjugate of norephedrine (B3415761) and theophylline, act on multiple targets. The noradrenaline component of theodrenaline directly stimulates α1- and β1-adrenergic receptors. The norephedrine component of cafedrine acts indirectly by releasing endogenous noradrenaline. The theophylline component of both molecules is thought to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and reinforcing the effects of β1-adrenoceptor stimulation.[1][2]
Dopamine Signaling Pathway
Dopamine's hemodynamic effects are mediated through its interaction with dopaminergic (D1 and D2) and adrenergic (α1, β1, and β2) receptors. The specific receptor activated is dose-dependent. At low doses, D1 receptor stimulation in the renal and mesenteric vasculature leads to vasodilation. At moderate doses, β1-adrenergic receptor stimulation increases myocardial contractility and heart rate. At high doses, α1-adrenergic receptor stimulation causes peripheral vasoconstriction.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Hemodynamic effects of cafedrine/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Comparative systemic and regional hemodynamic effects of dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hemodynamic effects of dopamine following cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of dopamine in patients with resistant congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Beta-Adrenergic Activity of Cafedrine
This guide provides a detailed comparison of cafedrine's beta-adrenergic activity against two well-established beta-adrenergic agonists: dobutamine (B195870) and isoprenaline. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in cardiovascular research and drug evaluation.
Introduction to Cafedrine (B87544) and Beta-Adrenergic Agonists
Cafedrine is a cardiac stimulant and antihypotensive agent.[1] It is a synthetic compound formed by the chemical linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] In clinical use, it is often combined in a 20:1 ratio with theodrenaline (B228420) (a compound of noradrenaline and theophylline) to manage hypotension, particularly during anesthesia.[3][4] The therapeutic effect of this combination is a rapid increase in mean arterial pressure, primarily by increasing cardiac stroke volume and output, with minimal impact on heart rate or systemic vascular resistance.[2][4][5]
The cardiovascular effects of cafedrine are primarily mediated through the beta-adrenergic system.[2][4] This guide will dissect its mechanism of action and compare its functional parameters with dobutamine, a selective β1-agonist, and isoprenaline, a non-selective β-agonist.
Comparative Mechanism of Action
The beta-adrenergic activity of cafedrine is distinct from direct-acting agonists like dobutamine and isoprenaline. Its effect is a combination of indirect sympathomimetic action and phosphodiesterase (PDE) inhibition.[3][6]
-
Cafedrine : The norephedrine component of cafedrine acts as an indirect sympathomimetic by stimulating the release of endogenous noradrenaline from nerve endings.[2][3] This released noradrenaline then activates β1-adrenoceptors in cardiomyocytes. The theophylline component acts as a non-selective PDE inhibitor, which slows the degradation of cyclic AMP (cAMP), thereby amplifying the signal initiated by β1-receptor stimulation.[3][4]
-
Dobutamine : Dobutamine is a synthetic catecholamine that directly stimulates β1-receptors with greater affinity than for β2-receptors.[7][8] It is a racemic mixture of two stereoisomers. The (+)-isomer is a potent β1-agonist and an α1-receptor antagonist, while the (-)-isomer is an α1-agonist.[8][9] The net clinical effect is a potent positive inotropic action from the dominant β1-agonism.[8]
-
Isoprenaline (Isoproterenol) : Isoprenaline is a potent, non-selective, direct-acting agonist with high affinity for both β1 and β2-adrenergic receptors and almost no activity at α-receptors.[10][11][12] Its activation of β1-receptors leads to strong positive inotropic and chronotropic effects, while its β2-agonism causes significant vasodilation and bronchodilation.[10][13]
The signaling pathway for β1-adrenergic receptor activation is depicted below.
Comparative Efficacy and Potency
The following tables summarize quantitative data from various experimental studies, comparing the receptor affinity and functional potency of cafedrine, dobutamine, and isoprenaline.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Preparation | KD (μM) | Reference |
|---|---|---|---|---|
| Dobutamine | β1 | Rat Heart | 2.5 | [7] |
| β2 | Rat Lung | 25.4 | [7] | |
| α1 | Rat Heart | 0.09 | [7] |
| | α2 | Human Platelet | 9.3 |[7] |
KD (Dissociation Constant): Lower values indicate higher binding affinity.
Table 2: Functional Potency (In Vitro)
| Compound | Assay | Preparation | EC50 | Reference |
|---|---|---|---|---|
| Akrinor™ (Cafedrine/Theodrenaline) | Positive Inotropic Effect | Human Atrial Trabeculae | 41 ± 3 mg/L | [6] |
| Norephedrine (component of Cafedrine) | Positive Inotropic Effect | Human Atrial Trabeculae | ~1 μM (-logEC50 = 6.1) | [6] |
| Dobutamine | Positive Inotropic Effect | Cat Papillary Muscle | ~0.1-1 μM* | [9] |
| Isoprenaline | Positive Inotropic Effect | Cat Papillary Muscle | ~0.01-0.1 μM* |[9] |
*EC50 (Half-maximal effective concentration): Lower values indicate higher potency. Values for Dobutamine and Isoprenaline are estimated from graphical data in the cited source.
Experimental Methodologies
The validation of beta-adrenergic activity relies on a range of in vitro and in vivo experimental protocols. Below are methodologies for key experiments cited in this guide.
These assays are used to determine the binding affinity (KD) of a drug for specific receptor subtypes.
-
Objective : To quantify the affinity of dobutamine for β1- and β2-adrenergic receptors.[7]
-
Protocol :
-
Membrane Preparation : Tissues rich in specific receptor subtypes (e.g., rat heart for β1, rat lung for β2) are homogenized and centrifuged to isolate crude membrane fractions.
-
Incubation : Membrane preparations are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol, a non-selective β-antagonist) and varying concentrations of the unlabeled competitor drug (dobutamine).
-
Separation : The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid vacuum filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis : Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor drug. The IC50 (concentration of drug that inhibits 50% of specific binding) is determined and converted to the KD value using the Cheng-Prusoff equation.
-
This method assesses the functional effect (e.g., contractility) of a drug on isolated cardiac tissue.
-
Objective : To measure the positive inotropic effect of Akrinor™ (cafedrine/theodrenaline) on human cardiac muscle.[6]
-
Protocol :
-
Tissue Preparation : Small muscle strips (trabeculae) are dissected from human atrial appendages obtained during cardiac surgery.
-
Mounting : The trabeculae are mounted in an organ bath filled with an oxygenated physiological salt solution maintained at 37°C. One end is fixed, and the other is connected to an isometric force transducer.
-
Stimulation : The muscle strips are electrically stimulated at a constant frequency (e.g., 1 Hz).
-
Drug Administration : After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., Akrinor™) to the organ bath.
-
Data Recording : The isometric force of contraction is continuously recorded.
-
Data Analysis : The increase in contractile force is plotted against the log concentration of the drug to determine the EC50 and maximum effect (Emax).
-
The general workflow for such an in vitro functional assay is illustrated below.
Summary and Conclusion
The validation of cafedrine's beta-adrenergic activity reveals a unique pharmacological profile compared to direct-acting agonists.
-
Cafedrine exerts its effect primarily through an indirect mechanism , releasing endogenous noradrenaline, which is then supplemented by PDE inhibition from its theophylline component. This results in a positive inotropic effect without significant changes in heart rate or systemic vascular resistance.[3][4][5] Its potency appears lower than direct-acting agents, as suggested by functional assays on its components and the conjugated final product.[6]
-
Dobutamine is a selective β1-agonist with high affinity and potency at the β1-receptor.[7][8] Its selectivity makes it a powerful inotrope with less pronounced chronotropic effects compared to non-selective agonists.[8]
-
Isoprenaline is a non-selective β-agonist , acting as a potent full agonist at both β1 and β2 receptors.[10] This leads to strong increases in both heart rate and contractility, accompanied by significant vasodilation.
For researchers, the choice of agent depends on the experimental goal. Cafedrine is suitable for studying indirect sympathomimetic actions and the interplay with PDE inhibition. Dobutamine is the agent of choice for investigating β1-selective pathways, while isoprenaline is the classic tool for studying potent, non-selective beta-adrenergic stimulation.
References
- 1. Cafedrine - Wikipedia [en.wikipedia.org]
- 2. Cafedrine | 14535-83-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 6. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING [jci.org]
- 8. litfl.com [litfl.com]
- 9. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoprenaline - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What is Isoprenaline Hydrochloride used for? [synapse.patsnap.com]
- 13. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
A Comparative Analysis of Theodrenaline and Cafedrine Ratios in Hypotensive States
For Researchers, Scientists, and Drug Development Professionals
The combination of theodrenaline (B228420) and cafedrine (B87544) is a well-established therapeutic option for the management of hypotensive states, particularly in the perioperative and emergency settings. This guide provides a comprehensive comparison of the efficacy of theodrenaline and cafedrine, with a focus on the predominantly utilized 20:1 cafedrine to theodrenaline ratio. The information presented is based on available experimental data to inform research and drug development in this area.
Executive Summary
The fixed 20:1 ratio of cafedrine to theodrenaline is the most widely studied and clinically utilized combination. Preclinical research has suggested this ratio to be optimal for achieving a rapid onset and sustained hypertensive effect. While comprehensive clinical data comparing various ratios is not available, the existing body of evidence strongly supports the efficacy and safety of the 20:1 formulation in restoring and maintaining hemodynamic stability. This guide will delve into the quantitative effects, underlying mechanisms, and experimental protocols associated with this specific combination.
Data Presentation: Efficacy of the 20:1 Cafedrine/Theodrenaline Ratio
The following tables summarize the key hemodynamic effects observed in clinical studies investigating the 20:1 cafedrine/theodrenaline combination for the treatment of hypotension.
Table 1: Hemodynamic Effects of 20:1 Cafedrine/Theodrenaline in Patients Undergoing Anesthesia
| Parameter | Dosage | Mean Change | Time to Effect | Study Population | Reference |
| Mean Arterial Pressure (MAP) | 1.27 ± 1.0 mg/kg (cafedrine) / 64 ± 50 µg/kg (theodrenaline) | ↑ 11 ± 16 mmHg | Within 5 minutes | 353 consecutive patients with ≥ 5% drop in MAP | [Heller et al., 2015][1][2] |
| Time to 10% MAP Increase | 1.27 ± 1.0 mg/kg (cafedrine) / 64 ± 50 µg/kg (theodrenaline) | - | 7.2 ± 4.6 min (women), 8.6 ± 6.3 min (men) | 353 consecutive patients with ≥ 5% drop in MAP | [Heller et al., 2015][1][3] |
| Peak MAP | 1.27 ± 1.0 mg/kg (cafedrine) / 64 ± 50 µg/kg (theodrenaline) | - | 17.4 ± 9.0 minutes | 353 consecutive patients with ≥ 5% drop in MAP | [Heller et al., 2015][1][3] |
| Heart Rate | 1.27 ± 1.0 mg/kg (cafedrine) / 64 ± 50 µg/kg (theodrenaline) | Not clinically significant change | - | 353 consecutive patients with ≥ 5% drop in MAP | [Heller et al., 2015][1][3] |
Table 2: Comparison of Cafedrine/Theodrenaline (20:1) with Ephedrine (B3423809) for Intraoperative Hypotension
| Outcome | Cafedrine/Theodrenaline (C/T) | Ephedrine (E) | Key Findings | Reference |
| Blood Pressure Stabilization | Effective | Effective | Both agents effectively stabilize blood pressure. | [Eberhart et al., 2021][4] |
| Blood Pressure Increase from Baseline | More pronounced | Less pronounced | Post-hoc analysis showed a more significant increase with C/T. | [Eberhart et al., 2021][4] |
| Requirement for Additional Interventions | Fewer | More | Fewer additional boluses or other measures were needed with C/T. | [Eberhart et al., 2021][4] |
| Heart Rate | Stable | Dose-dependent increase | Heart rate remained more stable with C/T. | [Eberhart et al., 2021][4] |
| Physician Treatment Satisfaction | Higher | Lower | Higher ratings for treatment precision and rapidity of onset with C/T. | [Eberhart et al., 2021][4] |
Experimental Protocols
The following sections detail the methodologies of key experiments that have evaluated the efficacy of the 20:1 cafedrine/theodrenaline combination.
1. Prospective, National, Multicenter, Non-Interventional Study (HYPOTENS)
-
Objective: To compare the effectiveness of 20:1 cafedrine/theodrenaline (C/T) with ephedrine (E) for the treatment of intraoperative hypotension (IOH).
-
Study Design: A prospective, open-label, two-armed, non-interventional study.
-
Patient Population: A cohort of patients aged ≥50 years with comorbidities undergoing general anesthesia induced with propofol (B549288) and fentanyl who developed IOH (systolic blood pressure [SBP] <100 mmHg and/or a drop of >20% from baseline).
-
Intervention: Patients received either C/T (200 mg cafedrine hydrochloride / 10 mg theodrenaline hydrochloride per 2 ml) or ephedrine (10 mg ephedrine hydrochloride per 1 ml) as per the clinical judgment of the attending anesthetist.
-
Primary Outcome: Effective stabilization of blood pressure.
-
Secondary Outcomes: Change in SBP and heart rate from baseline, number of additional interventions required, and physician-rated treatment satisfaction.
-
Data Analysis: Per-protocol analysis, with post-hoc analyses for specific parameters.[4]
2. Retrospective Analysis of Pooled Data
-
Objective: To evaluate the dose-response relationship and efficacy of Akrinor® (20:1 cafedrine/theodrenaline) in patients during general and regional anesthesia.
-
Study Design: Retrospective analysis of patient records.
-
Patient Population: 297 patients who received Akrinor® for the treatment of acute hypotension during regional or general anesthesia.
-
Data Collection: Demographic data, individual doses per injection, systolic and diastolic blood pressure, and heart rate were recorded at 5-minute intervals.
-
Primary Endpoint: Detection of a mean arterial pressure (MAP) increase of at least 10% within 5 minutes after injection.
-
Data Analysis: The cohort was divided into 5 subgroups based on weight-adjusted cafedrine dose to analyze the dose-response relationship. Statistical analysis was performed using a one-sample t-test and 2-way ANOVA for subgroup comparisons over time.[5]
Signaling Pathways and Experimental Workflows
The therapeutic effects of the theodrenaline and cafedrine combination are a result of their synergistic actions on the cardiovascular system. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating its efficacy.
Caption: Signaling pathways of theodrenaline and cafedrine in cardiomyocytes and vascular smooth muscle.
Caption: A typical experimental workflow for clinical evaluation of theodrenaline/cafedrine.
Conclusion
The fixed 20:1 ratio of cafedrine to theodrenaline is a cornerstone in the management of hypotension, with a well-documented profile of efficacy and safety. The synergistic action of the two components—the rapid vasoconstriction from theodrenaline and the sustained inotropic effect of cafedrine, both potentiated by theophylline's phosphodiesterase inhibition—provides a balanced and effective hemodynamic response. While the current body of literature does not provide a comparative analysis of different ratios, the extensive clinical experience and research on the 20:1 formulation underscore its utility. Future research could explore the potential benefits of alternative ratios in specific patient populations or clinical scenarios to further refine therapeutic strategies for hemodynamic instability.
References
Assessing the Specificity of Cafedrine for Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cafedrine's interaction with adrenergic receptors relative to other well-characterized adrenergic agents. Due to a lack of direct binding affinity data in the public domain for cafedrine (B87544), this guide focuses on its functional specificity, contextualized by the receptor binding profiles of established adrenergic agonists and antagonists.
Introduction to Cafedrine and its Mechanism of Action
Cafedrine is a sympathomimetic agent used for the treatment of hypotensive conditions. It is a combination of two active components: norephedrine (B3415761) and theophylline (B1681296). Its primary mechanism of action is indirect, stimulating the release of endogenous norepinephrine (B1679862), which then acts on adrenergic receptors. Additionally, the norephedrine component of cafedrine may act as a partial agonist at α1-adrenoceptors.[1][2] The positive inotropic effects of cafedrine on the heart are mediated by β1-adrenoceptors and can be counteracted by non-selective β-blockers like propranolol.[2] The effects of cafedrine on vascular tone are more complex, with evidence suggesting that while it can induce vasoconstriction via α1-adrenoceptors, this effect might be modulated by the vasodilatory properties of its theophylline component.[2]
The clinical effects of cafedrine are primarily mediated through β1- and α-adrenoceptor stimulation.[1][3] The net effect is considered to be predominantly beta-adrenergic.[4][5]
Comparative Binding Affinities of Adrenergic Ligands
To provide a framework for understanding the specificity of adrenergic agents, the following table summarizes the binding affinities (Ki, IC50, or Kd in nM) of commonly used adrenergic agonists and antagonists for various adrenergic receptor subtypes. It is important to reiterate that direct binding affinity data for cafedrine is not available in the cited literature.
| Compound | α1 | α2 | β1 | β2 | Receptor Subtype Specificity |
| Agonists | |||||
| Norepinephrine | ~100-1000 | ~10-100 | ~10-100 | ~1000 | α1, α2, β1 > β2 |
| Epinephrine | ~100-1000 | ~10-100 | ~10-100 | ~10-100 | α1, α2, β1, β2 |
| Phenylephrine | ~100-1000 | >10000 | >10000 | >10000 | Selective α1 agonist |
| Clonidine | ~1000 | ~1-10 | >10000 | >10000 | Selective α2 agonist |
| Dobutamine | ~100-1000 | >5000 | ~2500 | >14000 | Predominantly β1 agonist[3][6] |
| Isoproterenol | >10000 | >10000 | ~10-100 | ~10-100 | Non-selective β agonist |
| Salbutamol | >10000 | >10000 | ~1000 | ~10-100 | Selective β2 agonist |
| Antagonists | |||||
| Prazosin | ~0.1-1 | ~1000 | >10000 | >10000 | Selective α1 antagonist |
| Yohimbine | ~100-1000 | ~1-10 | >10000 | >10000 | Selective α2 antagonist |
| Propranolol | >10000 | >10000 | ~1-10 | ~1-10 | Non-selective β antagonist |
Note: The binding affinities are approximate values compiled from various sources and can vary depending on the experimental conditions and tissue/cell type used.
Functional Comparison of Cafedrine
Given that cafedrine's primary mechanism is indirect, its functional effects are a result of the actions of released norepinephrine, coupled with its own partial agonism at α1-receptors.
-
Cardiovascular Effects: The positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of cafedrine are consistent with the stimulation of β1-adrenergic receptors by released norepinephrine.[2] This functional outcome is similar to that of the selective β1-agonist dobutamine.
-
Vascular Effects: The vasoconstrictor effect of cafedrine is attributed to the activation of α1-adrenergic receptors, both by released norepinephrine and the partial agonist activity of its norephedrine component.[1][2] This effect can be blocked by the α1-selective antagonist prazosin.[2] However, the overall vascular response to cafedrine can be complex, as the theophylline component may contribute to vasodilation.[2]
Experimental Protocols
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for a receptor.[7]
Objective: To determine the inhibition constant (Ki) of a test compound for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
A specific radioligand for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).
-
Unlabeled test compound (e.g., cafedrine).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and isolate the membrane fraction by differential centrifugation.[8]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[8] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-selective antagonist).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[9]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation, specifically the modulation of intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) of a test compound to stimulate (for Gs-coupled receptors like β-receptors) or inhibit (for Gi-coupled receptors like α2-receptors) adenylyl cyclase activity.
Materials:
-
Cells expressing the adrenergic receptor of interest.
-
Test compound (e.g., cafedrine).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
A cAMP detection kit (e.g., HTRF, GloSensor™).[10]
-
Plate reader compatible with the detection kit.
Methodology:
-
Cell Culture: Culture cells expressing the target receptor in a suitable multi-well plate.
-
Stimulation:
-
For Gs-coupled receptors (β1, β2): Add varying concentrations of the test compound to the cells.
-
For Gi-coupled receptors (α2): Pre-incubate cells with varying concentrations of the test compound, then stimulate with a fixed concentration of forskolin to induce cAMP production.[11]
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.[12]
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Visualizations
Caption: Signaling pathways of the major adrenergic receptor subtypes.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Analytical Methods for Theodrenaline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of theodrenaline (B228420) (noradrenaline). The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are evaluated, with supporting data from published studies.
Data Presentation
The following tables summarize the quantitative performance of each method, offering a clear comparison for researchers selecting an appropriate assay for their needs.
Table 1: Comparison of HPLC, LC-MS/MS, and ELISA for Theodrenaline (Noradrenaline) Quantification
| Parameter | HPLC | LC-MS/MS | ELISA |
| Linearity Range | Good | Excellent (e.g., 0.31–31 nmol/L)[1] | Variable |
| Lower Limit of Quantification (LLOQ) | ng/mL range | Low pg/mL to low nmol/L range (e.g., 0.1 ng/mL)[2] | pg/mL range (e.g., 4.688 pg/mL for Adrenaline) |
| Accuracy (% Recovery) | 82% (Noradrenaline in urine)[3] | 95-105% (Norepinephrine in plasma)[1] | Not consistently reported |
| Precision (%RSD or CV) | 10-12% relative uncertainty[3] | < 5% CV[4], <8.2%[1] | Not consistently reported |
| Specificity/Selectivity | Moderate to Good | High to Excellent | Lower, potential for cross-reactivity[5][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the determination of catecholamines in human urine.
-
Sample Preparation: An on-line sample purification system is utilized.[3]
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for the quantification of catecholamines in plasma.
-
Sample Preparation:
-
Utilize Agilent Captiva NDLipids filtration and a selective solid-phase extraction (SPE) procedure for plasma cleanup.[4]
-
For derivatization, which can increase sensitivity, propionic anhydride (B1165640) can be used directly in the plasma sample.[1]
-
-
Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6460 Triple Quadrupole Mass Spectrometer with Agilent Jet Stream technology.[4]
-
Chromatographic Conditions:
-
Column: Agilent Pursuit PFP, 2 x 150 mm, 3 µm.[4]
-
Mobile Phase: A gradient of methanol (B129727) and water containing 1 mM ammonium fluoride.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for norepinephrine (B1679862) and its deuterated internal standard.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive immunoassay for the quantification of noradrenaline in plasma and urine.
-
Assay Principle: This is a competitive ELISA. Noradrenaline in the sample competes with a fixed amount of antigen pre-coated on a microtiter plate for a limited number of antiserum binding sites. The amount of antibody bound to the solid phase is inversely proportional to the concentration of noradrenaline in the sample.[8][9]
-
General Procedure:
-
Extraction: Noradrenaline is extracted from the sample using a cis-diol-specific affinity gel.[8][9]
-
Acylation and Derivatization: The extracted noradrenaline is then acylated and enzymatically derivatized.[8]
-
Competitive Binding: The derivatized samples, standards, and controls are added to the antibody-coated microplate.
-
Washing: Unbound components are removed by washing.
-
Detection: An anti-rabbit IgG conjugated to peroxidase is added, followed by a substrate solution (TMB). The color development is stopped, and the absorbance is measured at 450 nm.[8][9]
-
Quantification: The concentration of noradrenaline is determined by comparing the sample absorbance to a standard curve.[9]
-
Mandatory Visualization
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A flowchart of the analytical method validation process.
Signaling Pathway of Theodrenaline (Noradrenaline)
Theodrenaline, as a catecholamine, primarily exerts its effects through adrenergic receptors, influencing various physiological responses.
Caption: A simplified diagram of a theodrenaline signaling pathway.
References
- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method for the simultaneous determination of 6-cyanodopamine, 6-nitrodopamine, 6-nitrodopa, 6-nitroadrenaline and 6-bromodopamine in human plasma and its clinical application in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a high performance liquid chromatography analysis for the determination of noradrenaline and adrenaline in human urine with an on-line sample purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. arigobio.com [arigobio.com]
- 9. diasource-diagnostics.com [diasource-diagnostics.com]
Comparative Transcriptomics of Theodrenaline Exposure: A Methodological and Pathway Analysis Guide
Disclaimer: A comprehensive review of publicly available scientific literature reveals a notable absence of studies on the comparative transcriptomic effects of theodrenaline (B228420) exposure. Consequently, this guide is presented as a hypothetical framework. The experimental data and specific gene targets provided herein are illustrative, designed to model a robust comparative transcriptomics study based on the known pharmacology of theodrenaline and related adrenergic agonists. This document serves as a methodological template for researchers and drug development professionals.
Theodrenaline is a sympathomimetic agent that functions as both an alpha- and beta-adrenergic agonist.[1] Its mechanism of action involves the activation of adrenergic receptors, which subsequently modulates intracellular signaling pathways, leading to physiological responses such as increased cardiac output and vasoconstriction.[1][2] Understanding the transcriptomic consequences of theodrenaline exposure is crucial for elucidating its molecular mechanisms and identifying potential biomarkers and off-target effects.
Hypothetical Data Summary
The following tables summarize hypothetical quantitative data from a comparative transcriptomic study in a relevant cell line (e.g., human cardiomyocytes) exposed to theodrenaline versus a vehicle control.
Table 1: Differentially Expressed Genes Following Theodrenaline Exposure (Hypothetical Data)
| Gene Symbol | Gene Name | Fold Change | p-value | Regulation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 4.2 | 0.001 | Upregulated |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.8 | 0.003 | Upregulated |
| ADRB2 | Adrenoceptor Beta 2 | 2.5 | 0.01 | Upregulated |
| MYH7 | Myosin Heavy Chain 7 | -3.1 | 0.005 | Downregulated |
| NPPA | Natriuretic Peptide A | 2.9 | 0.008 | Upregulated |
| PLN | Phospholamban | -2.2 | 0.02 | Downregulated |
| CREM | CAMP Responsive Element Modulator | 3.5 | 0.002 | Upregulated |
| GNAS | GNAS Complex Locus | 2.1 | 0.03 | Upregulated |
Table 2: Enriched Gene Ontology (GO) Terms for Upregulated Genes (Hypothetical Data)
| GO Term | Description | p-value |
| GO:0007186 | G protein-coupled receptor signaling pathway | 1.2e-08 |
| GO:0045454 | cell differentiation | 3.5e-07 |
| GO:0006357 | regulation of transcription from RNA polymerase II promoter | 8.1e-07 |
| GO:0001568 | blood vessel development | 2.4e-06 |
Table 3: Enriched Gene Ontology (GO) Terms for Downregulated Genes (Hypothetical Data)
| GO Term | Description | p-value |
| GO:0006936 | muscle contraction | 5.6e-05 |
| GO:0042692 | muscle cell differentiation | 1.8e-04 |
| GO:0003012 | muscle system process | 3.2e-04 |
Experimental Protocols
A standard workflow for analyzing the transcriptomic effects of a compound like theodrenaline would involve the following steps:
1. Cell Culture and Treatment:
-
Cell Line: A relevant human cell line, such as AC16 human adult ventricular cardiomyocytes, would be selected.
-
Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells would be seeded in 6-well plates and grown to 80% confluency. The media would then be replaced with serum-free media for 24 hours prior to treatment. Cells would be treated with a physiologically relevant concentration of theodrenaline (e.g., 10 µM) or a vehicle control (e.g., sterile phosphate-buffered saline) for a specified time course (e.g., 6, 12, and 24 hours). Three biological replicates for each condition and time point would be prepared.
2. RNA Isolation and Quality Control:
-
Total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and purity would be assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific).
-
RNA integrity would be evaluated using an Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) > 8.0 would be used for library preparation.
3. Library Preparation and Sequencing:
-
mRNA would be enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries would be prepared using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
The quality of the libraries would be assessed using a Bioanalyzer, and the libraries would be quantified by qPCR.
-
Sequencing would be performed on an Illumina NovaSeq platform with a paired-end 150 bp read length.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads would be assessed for quality using FastQC. Adapters and low-quality reads would be trimmed using Trimmomatic.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels would be quantified using a tool like RSEM or featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between theodrenaline-treated and vehicle control samples would be performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 would be considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes would be performed using tools such as DAVID or Metascape to identify over-represented biological processes and pathways.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of theodrenaline and the experimental workflow for a comparative transcriptomics study.
Caption: Hypothetical signaling pathway of theodrenaline.
References
Safety Operating Guide
Proper Disposal of Praxinor: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Praxinor, a pharmaceutical compound, within a research and development setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is composed of the active ingredients theodrenaline (B228420) hydrochloride and cafedrine (B87544) hydrochloride, which are sympathomimetic amines, and various excipients.
Hazard Identification and Waste Classification
This compound and its active components are classified as hazardous pharmaceutical waste. Theodrenaline hydrochloride and cafedrine hydrochloride are potent sympathomimetic amines that can have significant cardiovascular and neurological effects. Improper disposal can lead to environmental contamination and potential for misuse.
Key Hazards:
-
Theodrenaline Hydrochloride: May cause irritation if it comes into contact with the skin, eyes, or is inhaled.
-
Cafedrine Hydrochloride: Harmful if swallowed or inhaled.
-
Environmental: Active pharmaceutical ingredients can be harmful to aquatic life.
All waste containing this compound, including unused product, contaminated labware, and personal protective equipment (PPE), must be segregated as hazardous pharmaceutical waste.
Quantitative Data on this compound Components
| Component | Role | Quantity per Tablet | CAS Number |
| Theodrenaline Hydrochloride | Active Ingredient | 5 mg | 13460-23-6 |
| Cafedrine Hydrochloride | Active Ingredient | 100 mg | 58166-82-8 |
| Lactose | Excipient | Not specified | 63-42-3 |
| Dextrin, white | Excipient | Not specified | 9004-53-9 |
| Silicon dioxide (Aerosil 200) | Excipient | Not specified | 7631-86-9 |
| Edetic acid | Excipient | Not specified | 60-00-4 |
| Tragacanth | Excipient | Not specified | 9000-65-1 |
| Corn starch | Excipient | Not specified | 9005-25-8 |
| Talc | Excipient | Not specified | 14807-96-6 |
| Magnesium stearate | Excipient | Not specified | 557-04-0 |
| Polyacrylate dispersion 30% | Coating | Not specified | Not available |
| Titanium dioxide | Coating | Not specified | 13463-67-7 |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated waste.
Segregation and Collection
-
Designated Waste Containers: All this compound waste must be collected in clearly labeled, dedicated hazardous waste containers. These containers should be black for hazardous pharmaceutical waste, as is common practice.[1]
-
Solid Waste: Unused or expired tablets, contaminated labware (e.g., vials, pipette tips), and contaminated PPE (gloves, lab coats) should be placed directly into the designated solid hazardous waste container. Do not crush tablets.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous pharmaceutical waste.
Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Final Disposal
-
Contact EHS: Once the hazardous waste container is full, contact your institution's EHS department to arrange for pickup and disposal.
-
Licensed Waste Contractor: The disposal of this compound waste must be handled by a licensed hazardous waste contractor.[3]
-
Incineration: The recommended method of disposal for this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[1][4]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1][5] This can lead to significant environmental contamination.
Spill Management Protocol
In the event of a spill of this compound powder or solutions, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills of the powder, respiratory protection may be necessary.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep or vacuum the spilled powder, avoiding dust generation. Place the collected material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Scoop the contaminated absorbent into a hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of Praxinor in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This document provides essential, immediate safety and logistical information for handling Praxinor, a medication containing the active ingredients théodrénaline and cafédrine. The following procedural guidance is based on available safety data sheets for the individual components.
Hazard Identification and Personal Protective Equipment
When handling this compound or its active constituents, it is crucial to be aware of the potential hazards and to use the appropriate personal protective equipment (PPE).
Hazard Summary for this compound Components:
| Component | CAS Number | Hazard Statements |
| Cafedrine HCl | 3039-97-2 | H302: Harmful if swallowed.[1] |
| Theodrenaline HCl | 2572-61-4 | Not classified as a hazardous substance or mixture.[2] |
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust and aerosols.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents skin contact with the substance.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the substance.[1][2] |
Operational and Disposal Plans
Adherence to proper operational procedures and disposal protocols is essential for maintaining a safe laboratory environment.
Handling and Storage:
| Procedure | Guideline |
| Engineering Controls | Handle in a well-ventilated place, preferably with local exhaust ventilation.[1][2] |
| Handling Practices | Avoid formation of dust and aerosols.[1] Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling. |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[1] |
Emergency and Disposal Procedures:
| Procedure | Guideline |
| Spill Response | Evacuate personnel to safe areas.[2] Wear appropriate PPE.[1] Collect spillage, avoiding dust generation, and place in a suitable, closed container for disposal.[1] |
| First Aid: Ingestion | If swallowed, get medical help.[1] Do NOT induce vomiting.[2] |
| First Aid: Skin Contact | Remove contaminated clothing and rinse skin thoroughly with water.[2] |
| First Aid: Eye Contact | Flush eyes immediately with large amounts of water, separating eyelids.[2] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound and its components in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
